PCTR1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H47N3O9S |
|---|---|
Molekulargewicht |
649.8 g/mol |
IUPAC-Name |
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid |
InChI |
InChI=1S/C32H47N3O9S/c1-2-3-14-17-26(36)27(18-15-12-10-8-6-4-5-7-9-11-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3,5-8,10-15,18,24-27,36H,2,4,9,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
RYALZZFZNGJXAF-BQBCQESNSA-N |
Isomerische SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structure of Protectin Conjugate in Tissue Regeneration 1 (PCTR1): A Specialized Pro-Resolving Lipid Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation and tissue repair.[1][2] Contrary to proteinaceous factors, this compound is a lipid mediator, a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[3][4] Its discovery has unveiled a novel class of bioactive molecules with potent anti-inflammatory and pro-resolving functions.[5][6] This guide provides a detailed overview of the chemical structure of this compound, its biosynthesis, and the experimental methodologies used for its characterization.
Chemical Structure of this compound
This compound is a complex fatty acid derivative with the full chemical name 16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid .[1][7] Its structure is characterized by a 22-carbon docosahexaenoic acid backbone, which is modified with a hydroxyl group and a glutathione conjugate. The precise stereochemistry of these modifications is crucial for its biological activity.[4]
The key structural features include:
-
A 22-carbon polyunsaturated fatty acid chain derived from DHA.
-
A hydroxyl group (-OH) at the 17th carbon position with S stereochemistry (17S).
-
A glutathione (GSH) molecule attached at the 16th carbon position via a thioether linkage with R stereochemistry (16R).
-
A series of six double bonds at specific positions and configurations (4Z, 7Z, 10Z, 12E, 14E, 19Z), which define the overall shape of the molecule.
Quantitative Biological Activities of this compound
This compound exhibits potent and diverse biological activities at nanomolar concentrations. The following table summarizes key quantitative data from functional assays.
| Biological Effect | Cell Type/Model System | Effective Concentration | Reference |
| Increased monocyte and macrophage migration | Human primary leukocytes | 0.001 to 10.0 nmol/L | [1] |
| Enhanced macrophage phagocytosis of E. coli | Human macrophages | Not specified | [1] |
| Enhanced macrophage efferocytosis of apoptotic PMNs | Human macrophages | Not specified | [1] |
| Decreased prostaglandin E2 (PGE2) production | In vivo (mouse model) | Not specified | [5] |
| Decreased prostaglandin D2 (PGD2) production | In vivo (mouse model) | Not specified | [5] |
| Accelerated tissue regeneration | Planaria | Not specified | [1] |
| Enhanced human keratinocyte migration | Human keratinocytes | 10 nM | [5] |
Experimental Protocols for Structural Elucidation and Quantification
The identification and structural characterization of this compound were primarily achieved through a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Lipid Mediator Lipidomics:
This technique is the cornerstone for identifying and quantifying lipid mediators like this compound from biological samples.
-
Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are collected and immediately placed in two volumes of methanol to quench enzymatic activity and precipitate proteins. Deuterium-labeled internal standards (e.g., d8-5S-HETE) are added to the samples for accurate quantification.
-
Solid-Phase Extraction: The samples are then subjected to solid-phase extraction to isolate and concentrate the lipid mediators from the complex biological matrix.
-
Liquid Chromatography (LC): The extracted lipids are separated based on their physicochemical properties using a reversed-phase liquid chromatography column. A gradient of mobile phases is used to elute the different lipid species at distinct retention times.
-
Tandem Mass Spectrometry (MS/MS): The eluting molecules are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer. The mass spectrometer first selects the parent ion corresponding to the mass of this compound. This parent ion is then fragmented, and the masses of the resulting fragment ions are measured. The specific fragmentation pattern, or MS/MS spectrum, serves as a molecular fingerprint for the unambiguous identification of this compound. The complete stereochemistry was confirmed by matching the properties of the biologically derived molecule with a synthetically produced standard.[1]
Biosynthesis of this compound
This compound is biosynthesized from DHA through a series of enzymatic steps. The pathway involves the formation of an epoxide intermediate, followed by the conjugation of glutathione.
Caption: Biosynthetic pathway of this compound from DHA and its subsequent metabolism.
Conclusion
This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its unique chemical structure, elucidated through advanced mass spectrometry techniques, is fundamental to its biological function. Understanding the structure and biosynthesis of this compound provides a basis for the development of novel therapeutic strategies for a range of inflammatory diseases.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation. | Semantic Scholar [semanticscholar.org]
- 7. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
PCTR1 Mechanism of Action in Inflammation: A Technical Guide
Executive Summary
Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is an endogenous, peptide-conjugated Specialized Pro-Resolving Mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a pivotal role in the active resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, this compound orchestrates a sophisticated program of resolution by modulating leukocyte trafficking, enhancing pathogen clearance, downregulating pro-inflammatory mediators, and promoting tissue repair. This document provides an in-depth technical overview of the biosynthesis, core mechanisms of action, and signaling pathways of this compound, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.
Introduction to this compound and Inflammation Resolution
Inflammation is a fundamental host-protective response to infection or injury. While essential for eliminating pathogens and initiating healing, uncontrolled or unresolved inflammation can lead to chronic diseases and tissue damage. The resolution of inflammation is now understood to be an active, highly regulated process, not merely a passive decay of inflammatory signals.[1] This process is orchestrated by SPMs, a superclass of lipid mediators that include resolvins, maresins, lipoxins, and protectins.[2]
This compound is a recently identified member of the protectin family, distinguished by its conjugation to the tripeptide glutathione.[3][4] It is produced by immune cells, particularly M2 macrophages, and is abundant in lymphatic tissues.[3][5] this compound exhibits potent pro-resolving and tissue regenerative actions, making it a key mediator in the transition from active inflammation to healing and a molecule of significant therapeutic interest.[5][6]
Biosynthesis of this compound
The production of this compound is an enzymatically controlled process initiated from DHA. The pathway highlights a specialized metabolic route that is notably active in pro-resolving M2 macrophages.
-
Initiation by 15-Lipoxygenase (15-LOX): DHA is first converted by 15-LOX (or 12/15-LOX in mice) to 17S-hydro(peroxy)-docosahexaenoic acid (17S-H(p)DHA).[7]
-
Epoxide Formation: 17S-H(p)DHA undergoes enzymatic epoxidation to form a key intermediate, 16S,17S-epoxy-protectin.[5][7]
-
Glutathione Conjugation: This epoxide intermediate is then conjugated with glutathione, likely via a glutathione S-transferase, to form the final this compound structure (16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid).[2][5]
M2 macrophages, which are central to inflammation resolution and tissue repair, show significantly higher production of this compound compared to their pro-inflammatory M1 counterparts.[1][5] This is linked to the upregulation of 15-LOX in the M2 phenotype, positioning this compound as a key effector molecule of these pro-resolving cells.[5]
Core Pro-Resolving Mechanisms of Action
This compound exerts its effects through a multi-pronged mechanism that actively promotes the cessation of inflammation and the restoration of tissue function.
Modulation of Leukocyte Trafficking
A hallmark of acute inflammation is the rapid infiltration of neutrophils (polymorphonuclear leukocytes, PMNs) to the site of injury. This compound actively curtails this influx, a critical step for preventing further tissue damage. Concurrently, it promotes the recruitment of monocytes and macrophages, which are essential for cleanup and repair.[5]
-
Inhibition of Neutrophil Infiltration: this compound decreases the infiltration of PMNs into inflamed tissues.[1][5] It directly inhibits PMN chemotaxis and adhesion, key steps in their recruitment from the bloodstream.[5]
-
Promotion of Monocyte/Macrophage Recruitment: this compound is a potent agonist for monocytes and macrophages, promoting their migration to the inflammatory site in a dose-dependent manner.[1][4][5] This action is crucial for the subsequent clearance of pathogens and cellular debris.
Enhancement of Phagocytosis and Pathogen Clearance
Beyond recruiting macrophages, this compound enhances their functional capacity. It stimulates the phagocytosis of invading pathogens and the efferocytosis (clearance of apoptotic cells, including spent neutrophils), which are defining events in successful resolution.[1][5][6] This leads to more efficient bacterial clearance and prevents the secondary necrosis of apoptotic cells that could perpetuate inflammation.[5][6]
Regulation of Inflammatory Mediators
This compound actively counter-regulates the production of inflammation-initiating molecules.
-
Lipid Mediators: It significantly reduces the levels of pro-inflammatory eicosanoids, including prostaglandins and thromboxanes, which are key drivers of vasodilation, edema, and pain.[5][8]
-
Cytokines and Chemokines: this compound decreases the production of several pro-inflammatory cytokines and chemokines by human macrophages, such as TNF-α, IL-8, and IL-12(p40).[5] In the context of viral infections, it has been shown to reduce IFN-γ and IL-13.[2][7][9]
| Mediator Class | Mediator | Percentage Reduction (%) | Reference |
| Prostaglandins | Prostaglandin E₂ (PGE₂) | 48% | [5][8] |
| Prostaglandin D₂ (PGD₂) | 64% | [5][8] | |
| Prostaglandin F₂α (PGF₂α) | 38% | [5][8] | |
| Thromboxanes | Thromboxane B₂ (TXB₂) | 40% | [5][8] |
| Cytokines | TNF-α, IL-8, IL-12(p40) | Significantly decreased | [5] |
Promotion of Host Defense and Tissue Repair
This compound's actions extend beyond dampening inflammation to actively promoting host defense and tissue regeneration.
-
Antimicrobial Peptide Production: In viral pneumonia models, this compound increases the expression of Cathelicidin Anti-Microbial Peptide (Camp), an important component of the innate immune defense.[2][9]
-
Antiviral Responses: this compound enhances the expression of interferon-lambda (IFNλ) in airway epithelial cells, a key cytokine in mucosal antiviral defense.[2][9]
-
Tissue Regeneration: this compound has demonstrated direct tissue regenerative properties, accelerating wound closure in skin injury models and promoting regeneration in planaria.[1][5][6] This is partly mediated by its ability to enhance the migration of human keratinocytes.[6]
Signaling Pathways
The precise receptor and signaling cascade for this compound is an area of active investigation. Evidence points towards G-protein coupled receptors (GPCRs) as the primary targets for protectins.
-
ALX/FPR2 Receptor: Studies using an LPS-induced inflammation model suggest that this compound exerts its protective effects, at least in part, through the Lipoxin A₄ Receptor (ALX/FPR2).[10] The effects of this compound were partially blocked by an ALX antagonist, linking this receptor to this compound's regulation of fatty acid metabolism enzymes (FADS1/2, ELOVL2) and subsequent reduction in arachidonic acid and PGE₂ levels.[10][11]
-
cAMP/PKA Pathway: In human keratinocytes, the pro-migratory action of this compound has been shown to be dependent on the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[8]
-
GPR37: While GPR37 has been identified as a receptor for the related protectin, Neuroprotectin D1 (NPD1/PD1), its role as a direct receptor for this compound has yet to be definitively established but remains a possibility given the structural similarities within the protectin family.[9][12][13][14]
Experimental Evidence and Methodologies
The pro-resolving functions of this compound have been characterized using a variety of robust in vivo and in vitro experimental models.
In Vivo Model: Murine Bacterial Peritonitis
This model is a cornerstone for studying the resolution of acute bacterial inflammation.
-
Protocol Summary: Self-resolving inflammation is initiated in mice via intraperitoneal injection of Escherichia coli (e.g., 1x10⁵ CFU). This compound (e.g., 1-100 ng) or a vehicle control is administered at the peak of inflammation (e.g., 12 hours post-infection). Peritoneal exudates are collected at various time points (e.g., 12, 24, 48 hours) for analysis.[5]
-
Key Analyses:
-
Cellular Composition: Leukocyte populations (neutrophils, macrophages) are identified and quantified using flow cytometry.[5]
-
Bacterial Clearance: Colony-forming units (CFU) are counted from exudates to determine the rate of bacterial clearance.[5]
-
Mediator Profiling: Lipid mediators (this compound, prostaglandins, etc.) and cytokines are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based metabololipidomics and multiplex assays, respectively.[5]
-
-
Major Findings: Administration of this compound at the peak of inflammation enhanced macrophage recruitment, decreased neutrophil infiltration, accelerated E. coli phagocytosis and clearance, and counter-regulated pro-inflammatory lipid mediators.[1][5]
In Vitro Assays
-
Leukocyte Migration Assays: The effect of this compound on human monocyte and neutrophil migration is typically assessed using a multi-well chemotaxis chamber (e.g., ChemoTx). Leukocytes are placed in the top chamber and migrate towards a chemoattractant (e.g., LTB₄ for neutrophils) in the bottom chamber, with or without pre-incubation with this compound (0.001 to 10.0 nmol/L). Migrated cells are then quantified.[1][5]
-
Phagocytosis and Efferocytosis Assays: Human macrophages are incubated with pH-sensitive fluorescently labeled bacteria (E. coli) or apoptotic human neutrophils. The uptake is then quantified by flow cytometry or fluorescence microscopy. This compound is added to assess its ability to enhance these processes.[5]
Summary and Future Directions
This compound is a potent, endogenously produced mediator that actively promotes the resolution of inflammation. Its mechanism of action is multifaceted, involving the suppression of neutrophil influx, promotion of macrophage recruitment and function, downregulation of pro-inflammatory signals, and stimulation of tissue repair. The data gathered from robust experimental models clearly define this compound as a central player in restoring tissue homeostasis.
Future research will focus on the definitive identification of all this compound receptors and the full elucidation of their downstream signaling pathways in different cell types. Further exploration of its role in chronic inflammatory diseases and its potential for translation into novel "resolution-based" therapeutics represents an exciting frontier in medicine. The development of stable this compound mimetics could offer a new class of drugs that promote healing without the liabilities of broad immunosuppression.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates lipopolysaccharide-induced acute inflammation and multiple organ damage via regulation of linoleic acid metabolism by promoting FADS1/FASDS2/ELOV2 expression and reducing PLA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasp-pain.org [iasp-pain.org]
- 13. Inflammation and Infection in Pain and the Role of GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the PCTR1 Biosynthesis Pathway from Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration (PCTR) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Among them, PCTR1 (16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid) has emerged as a potent bioactive lipid mediator with significant anti-inflammatory, pro-resolving, and tissue regenerative properties.[3] this compound is endogenously produced by immune cells, particularly M2 macrophages, and plays a crucial role in the resolution phase of inflammation and infection.[3][4] This technical guide provides an in-depth overview of the this compound biosynthetic pathway, quantitative data, key experimental methodologies, and the signaling pathways involved, tailored for professionals in biomedical research and drug development.
The Core Biosynthetic Pathway of this compound from DHA
The biosynthesis of this compound is a multi-step enzymatic process that converts DHA into the final bioactive molecule. The pathway is initiated by lipoxygenation, followed by the formation of a critical epoxide intermediate, and culminates in a glutathione conjugation step.
-
Lipoxygenation of DHA: The pathway begins with the stereoselective oxygenation of DHA by a 15-lipoxygenase (15-LOX, or ALOX15) in humans or its murine homolog, 12/15-lipoxygenase.[5][6] This enzymatic reaction abstracts a hydrogen atom and inserts oxygen at the C-17 position, forming the intermediate 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA).[7]
-
Formation of the Epoxide Intermediate: The same lipoxygenase enzyme then acts on 17S-HpDHA, catalyzing a dehydration reaction.[7] This step converts the hydroperoxy group into a 16S,17S-epoxide, creating the pivotal intermediate known as 16S,17S-epoxy-protectin.[5][8]
-
Glutathione Conjugation: The final step involves the enzymatic conjugation of the 16S,17S-epoxide intermediate with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases, specifically leukotriene C4 synthase (LTC4S) and potentially glutathione S-transferase Mu 4 (GSTM4), to produce this compound.[1][5]
Downstream Metabolism of this compound
Following its synthesis, this compound can be further metabolized by peptidases into two related molecules, PCTR2 and PCTR3, through sequential cleavage of the glutathione moiety.[2]
-
This compound to PCTR2: The enzyme γ-glutamyl transpeptidase (GGT) removes the glutamyl residue from the glutathione conjugate of this compound, yielding PCTR2 (16-cysteinylglycinyl, 17-hydroxy-DHA).[1]
-
PCTR2 to PCTR3: A dipeptidase then cleaves the glycine residue from PCTR2 to form PCTR3 (16-cysteinyl, 17-hydroxy-DHA).[1]
Quantitative Data
The enzymes involved in the this compound pathway exhibit specific kinetics, and this compound itself demonstrates potent biological activity at very low concentrations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | kcat/KM (s⁻¹μM⁻¹) | kcat (s⁻¹) | Notes | Reference |
|---|---|---|---|---|---|
| Human 15-LOX-1 (ALOX15) | DHA | 0.35 | - | Produces 17S-HpDHA. | [7][9] |
| Human 12-LOX (ALOX12) | DHA | 12 | - | More efficient at producing 17S-HpDHA in vitro. | [7][9] |
| Human 15-LOX-1 (ALOX15) | 17S-HpDHA | 0.75 | 1.8 | Catalyzes epoxide formation. |[7] |
Table 2: Biological Concentrations and Activity of this compound
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Bioactive Concentration Range | 0.001–10.0 nM | Promotes human monocyte and macrophage migration. | [2] |
| In vivo Levels (Mouse) | ~15 pg/exudate | Peak levels at 24h in E. coli-induced peritonitis. | [3] |
| Effect on Phagocytosis | EC₅₀ ~ 1 nM | Increased human macrophage phagocytosis of E. coli. |[3] |
Experimental Protocols
The elucidation of the this compound pathway and its functions relies on a combination of in vivo models, cell culture techniques, and advanced analytical chemistry.
Protocol 1: In Vivo Model of E. coli-Induced Peritonitis
This model is used to study the endogenous production and function of this compound during an acute inflammatory response.
-
Induction: Male FVB/NJ mice (6-8 weeks old) are injected intraperitoneally (i.p.) with 10⁵ colony-forming units (CFU) of E. coli (serotype O6:K2:H1) in 500 μL of sterile saline.
-
Exudate Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 5 mL of ice-cold sterile saline.
-
Sample Processing: The peritoneal lavage fluid (exudate) is collected. An aliquot is used for cell counting and flow cytometry analysis to determine leukocyte populations (e.g., neutrophils, macrophages).
-
Lipid Extraction: The remaining exudate is immediately acidified to pH 3.5, and 2 volumes of ice-cold methanol are added. Deuterated internal standards (e.g., d8-5S-HETE, d4-LTB4) are added for quantification. The sample is then subjected to solid-phase extraction (SPE) using C18 cartridges to isolate lipid mediators.
Protocol 2: Human Macrophage Culture and Stimulation
This protocol is used to demonstrate this compound biosynthesis by specific human immune cell subtypes.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Macrophage Differentiation:
-
M1 Phenotype: Monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 100 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). On day 7, cells are polarized with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 48 hours.
-
M2 Phenotype: Monocytes are cultured as above but with 100 ng/mL of macrophage colony-stimulating factor (M-CSF). On day 7, cells are polarized with 20 ng/mL of interleukin-4 (IL-4) for 48 hours.
-
-
Biosynthesis Assay: Differentiated macrophages are washed and incubated with 10 μM DHA for 30 minutes. The supernatant is collected for lipid mediator analysis.
Protocol 3: Lipid Mediator Metabololipidomics by LC-MS/MS
This is the core analytical technique for identifying and quantifying this compound and other lipid mediators.
-
Chromatography: The extracted lipid sample is injected into a liquid chromatography system equipped with a C18 column. A reverse-phase gradient is used to separate the lipid mediators. A typical mobile phase consists of a gradient of methanol/water/acetic acid.
-
Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Identification and Quantification: this compound is identified based on two criteria:
-
Retention Time (RT): Matching the RT of a synthetic this compound standard.
-
MS/MS Fragmentation: Using a Multiple Reaction Monitoring (MRM) method. For this compound, the parent ion (Q1) has a mass-to-charge ratio (m/z) of 650, and a characteristic daughter ion (Q3) at m/z 231 is monitored.[3]
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the known amount of the deuterated internal standard.
Conclusion
The this compound biosynthesis pathway represents a key branch of the complex DHA metabolome, leading to the formation of a potent pro-resolving and tissue-protective mediator. Understanding the enzymatic steps, kinetics, and regulatory control of this pathway is critical for harnessing its therapeutic potential. The methodologies outlined here provide a robust framework for investigating this compound in various physiological and pathological contexts. For professionals in drug development, targeting the enzymes in this pathway or developing stable this compound analogs could offer novel therapeutic strategies for a wide range of inflammatory diseases, infectious conditions, and injuries where promoting resolution and repair is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | GGT transfers GSH to 16S,17S-epoxy-DHA to form this compound [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Resolving Mediator PCTR1: A Technical Guide to Receptor Identification and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the identification of the this compound receptor and delineates its principal signaling pathway. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate further research and therapeutic development in the field of resolution pharmacology.
This compound Receptor Identification
The biological effects of this compound are mediated through its interaction with a specific cell surface receptor. Extensive research has identified the ALX/FPR2 receptor as the primary receptor for this compound.[1][2][3][4] ALX/FPR2 is a G-protein coupled receptor (GPCR) also known to bind other pro-resolving mediators, including Lipoxin A4 and Annexin A1, highlighting its central role in orchestrating the resolution of inflammation.[1][2][3] The identification of ALX/FPR2 as the this compound receptor was established through functional assays demonstrating that this compound's effects can be blocked by ALX/FPR2 antagonists and are absent in cells lacking this receptor.[5]
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| Effective Concentration | Human Monocytes | Chemotaxis | 0.001 - 10.0 nmol/L | [6] |
| Effective Concentration | Human Macrophages | Chemotaxis | 0.001 - 10.0 nmol/L | [6] |
| Concentration for cAMP increase | Human Keratinocytes | cAMP Assay | 10 nmol/L | [7] |
Table 2: In Vivo Effects of this compound
| Model | Effect | Dosage | Reference |
| E. coli-induced peritonitis (mice) | Enhanced macrophage recruitment | 30 ng/mouse | [1] |
| E. coli-induced peritonitis (mice) | Decreased polymorphonuclear leukocyte infiltration | 30 ng/mouse | [1] |
| E. coli-induced peritonitis (mice) | Reduced prostaglandin E2 levels by 48% | 30 ng/mouse | [1] |
| E. coli-induced peritonitis (mice) | Reduced prostaglandin D2 levels by 64% | 30 ng/mouse | [1] |
| Full-thickness dorsal skin wounds (mice) | Accelerated wound closure | 100 ng/day | [7] |
Experimental Protocols
Lipid Mediator Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the identification and quantification of this compound from biological samples.
Objective: To extract and quantify this compound and other lipid mediators.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)
-
Deuterated internal standards (e.g., d8-5S-HETE)
-
Methanol
-
Solid-phase extraction (SPE) C18 columns
-
Nitrogen gas stream
-
LC-MS/MS system (e.g., QTrap 5500)
Procedure:
-
Sample Preparation: To the biological sample, add two volumes of methanol containing deuterated internal standards (e.g., 500 pg of each).
-
Protein Precipitation: Incubate the sample at -20°C for 45 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 1200 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the column.
-
Wash the column with water to remove polar impurities.
-
Elute the lipid mediators with methanol.
-
-
Drying: Dry the eluted sample under a constant stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a methanol/water (50:50, v/v) solution.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform liquid chromatography to separate the lipid mediators.
-
Utilize tandem mass spectrometry for identification and quantification. This compound is identified by its specific retention time and MS-MS fragmentation pattern (parent ion m/z 650 and a characteristic daughter ion m/z 231).[1]
-
Macrophage Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of this compound on macrophages using a transwell system.
Objective: To determine the ability of this compound to induce macrophage migration.
Materials:
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Macrophage cell culture (e.g., primary bone marrow-derived macrophages or a macrophage cell line)
-
Serum-free cell culture medium
-
This compound
-
Chemoattractant (e.g., MCP-1 as a positive control)
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture macrophages to the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing different concentrations of this compound (e.g., 0.001 to 10 nmol/L). Include a negative control (medium alone) and a positive control (e.g., MCP-1).
-
Place the transwell inserts into the wells.
-
-
Cell Seeding: Add 100 µL of the macrophage suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).
-
Alternatively, for a fluorescence-based assay, pre-label the cells with Calcein-AM before seeding. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Quantify the number of migrated cells for each condition. Express the results as the fold change in migration compared to the negative control.
cAMP Accumulation Assay
This protocol outlines a method to measure the intracellular accumulation of cyclic AMP (cAMP) in response to this compound stimulation.
Objective: To determine if this compound signaling involves the modulation of intracellular cAMP levels.
Materials:
-
Human keratinocytes or other relevant cell type
-
Cell culture plates
-
Serum-free basal medium
-
This compound
-
cAMP enzyme-linked immunosorbent assay (ELISA) kit
-
Plate reader
Procedure:
-
Cell Culture: Seed cells (e.g., human primary keratinocytes) in 6-well plates and grow to approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 18 hours.
-
Stimulation: Treat the cells with this compound (e.g., 10 nmol/L) for 15 minutes. Include an untreated control.
-
Cell Lysis: After stimulation, lyse the cells according to the protocol provided with the cAMP ELISA kit. This typically involves a freeze-thaw cycle.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
cAMP Measurement:
-
Collect the supernatants.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the optical density at the appropriate wavelength (e.g., 410 nm) using a plate reader.
-
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Express the results as the fold change in cAMP levels compared to the untreated control.[7]
This compound Signaling Pathway
This compound, upon binding to its receptor ALX/FPR2, initiates a downstream signaling cascade that ultimately leads to its pro-resolving effects. The primary pathway involves the activation of a G-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[5] Activated CREB then translocates to the nucleus to regulate the transcription of genes involved in inflammation resolution.
Caption: this compound signaling through the ALX/FPR2 receptor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the identification and signaling of the this compound receptor.
References
- 1. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-181b Regulates ALX/FPR2 Receptor Expression and Proresolution Signaling in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The G-Protein–Coupled Receptor ALX/Fpr2 Regulates Adaptive Immune Responses in Mouse Submandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
PCTR1 in the Resolution of Bacterial Infections: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following infection or injury. Failure of this process can lead to chronic inflammation and tissue damage. Specialized Pro-resolving Mediators (SPMs) are a superfamily of lipid mediators that actively govern the resolution phase. Among these, Protectin Conjugate in Tissue Regeneration 1 (PCTR1), a novel cysteinyl-SPM derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of host responses to bacterial infections. This document provides a comprehensive technical overview of the core mechanisms, signaling pathways, and quantitative effects of this compound in resolving bacterial infections, supported by detailed experimental protocols and data visualizations.
Core Mechanisms of this compound in Bacterial Infection Resolution
This compound is a potent agonist for monocytes and macrophages, orchestrating key anti-inflammatory and pro-resolving processes during bacterial infection.[1][2][3] It is temporally regulated during self-resolving infections, with its levels increasing during the resolution phase.[1][4] this compound's actions are multifaceted, targeting multiple aspects of the host immune response to facilitate bacterial clearance and promote tissue repair.
Modulation of Leukocyte Trafficking and Function
A cardinal feature of this compound is its ability to control the cellular landscape of an inflamed tissue.
-
Decreased Neutrophil Infiltration : this compound actively limits the infiltration of polymorphonuclear leukocytes (PMNs), or neutrophils, into the site of infection.[1][2] This is critical for preventing excessive tissue damage caused by the prolonged presence and degranulation of neutrophils. The reduction in PMNs is consistent with this compound's ability to decrease levels of IL-8, a potent neutrophil chemoattractant.[1]
-
Enhanced Macrophage Recruitment : Concurrently, this compound promotes the recruitment of monocytes and macrophages.[1][2] When administered at the peak of inflammation in a murine peritonitis model, this compound led to a twofold increase in the total number of peritoneal macrophages.[1] This shift from a neutrophil-dominant to a macrophage-dominant environment is a hallmark of the transition from active inflammation to resolution.
-
Stimulation of Phagocytosis and Efferocytosis : this compound significantly enhances the phagocytic capacity of macrophages, leading to more efficient engulfment and clearance of bacteria such as Escherichia coli.[1][4] Beyond bacterial clearance, this compound also stimulates efferocytosis—the crucial process of clearing apoptotic neutrophils by macrophages.[1][5] This action not only removes dead cells but also prevents the release of their pro-inflammatory contents and triggers a pro-resolving phenotype in the engulfing macrophage.[6][7]
Regulation of Inflammatory Mediators
This compound actively suppresses the pro-inflammatory signaling environment by counter-regulating the production of inflammation-initiating lipid mediators and cytokines.
-
Suppression of Pro-inflammatory Eicosanoids : In E. coli infectious exudates, this compound administration significantly decreased levels of classical pro-inflammatory eicosanoids, including prostaglandins and thromboxane.[1]
-
Reduction of Pro-inflammatory Cytokines : this compound curtails the production of key pro-inflammatory cytokines by human monocytes and macrophages, including Tumor Necrosis Factor-α (TNF-α), IL-8, and IL-12(p40).[1]
This compound Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is endogenously synthesized from the omega-3 fatty acid DHA. The biosynthesis is a multi-step enzymatic process.[1][8] M2-polarized macrophages are a significant source of this compound.[1][4]
-
Lipoxygenation : The pathway is initiated by the lipoxygenation of DHA at the C17 position by a 15-lipoxygenase (15-LOX) enzyme, forming a 17S-hydroperoxy intermediate.[1][8]
-
Epoxidation : This intermediate is rapidly converted into a 16S,17S-epoxide intermediate.[1][8]
-
Conjugation : The final step involves the conjugation of the epoxide intermediate with glutathione (GSH), yielding this compound (16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid).[1]
This compound is also a precursor to PCTR2 and PCTR3 through sequential enzymatic cleavage of its peptide conjugate.[1][5]
Caption: Biosynthetic pathway of this compound from DHA.
This compound Signaling
While the specific receptor for this compound is still under full investigation, evidence suggests it functions through G protein-coupled receptors (GPCRs), potentially including the ALX/FPR2 receptor, to exert its pro-resolving effects.[4][9] In some cell types, such as keratinocytes, this compound signaling has been shown to be dependent on cyclic AMP (cAMP) and Protein Kinase A (PKA).[3][10] In immune cells, this signaling cascade culminates in enhanced pro-resolving functions.
Caption: Proposed signaling cascade for this compound in macrophages.
Quantitative Data on this compound's Effects
The biological actions of this compound have been quantified in various in vivo and in vitro models. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Immune Cell Populations and Function
| Parameter | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| Macrophage Number | E. coli Peritonitis (Mouse) | 30 ng this compound i.p. | 2-fold increase in peritoneal macrophages by 48h | [1] |
| PMN Infiltration | E. coli Peritonitis (Mouse) | 30 ng this compound i.p. | 57% shortening in resolution interval (PMN clearance) | [1] |
| Monocyte/Macrophage Migration | Human Monocytes/Macrophages | 0.001 - 10.0 nmol/L this compound | Dose-dependent increase in migration |[1][2] |
Table 2: Effect of this compound on Bacterial Clearance
| Parameter | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| Bacterial Clearance | E. coli Peritonitis (Mouse) | 30 ng this compound i.p. | Accelerated clearance of E. coli from exudates | [1] |
| Bacterial Load | S. aureus Infected Wounds (Mouse) | Topical this compound | Significant reduction in bacterial CFU at day 7 | [10] |
| Survival Rate | LPS-induced Inflammation (Mouse) | 50 ng this compound i.v. | Improved survival rate over 7 days |[3][11] |
Table 3: Effect of this compound on Inflammatory Mediators
| Mediator | Model System | Treatment | Result | Reference |
|---|---|---|---|---|
| Prostaglandin E₂ (PGE₂) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 48% decrease | [1][3] |
| Prostaglandin D₂ (PGD₂) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 64% decrease | [1][3] |
| Prostaglandin F₂α (PGF₂α) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 38% decrease | [1][3] |
| Thromboxane B₂ (TXB₂) | E. coli Peritonitis (Mouse) | This compound (dose not specified) | 40% decrease | [1][3] |
| TNF-α, IL-8, IL-12(p40) | Human Macrophages | 1 nmol/L this compound | Decreased production following zymosan stimulation |[1] |
Key Experimental Protocols
Reproducing and building upon findings requires detailed methodologies. Below are protocols for key experiments used to characterize this compound's function.
In Vivo Murine Peritonitis Model
This model is used to assess the effects of this compound on inflammation resolution and bacterial clearance in vivo.
-
Animal Model : 8-10 week old male C57BL/6J mice are used.[3] All procedures must be approved by an Institutional Animal Care and Use Committee.[1]
-
Induction of Peritonitis : Mice are administered an intraperitoneal (i.p.) injection of E. coli (e.g., 10⁵ colony-forming units, CFU).[1]
-
Treatment : At the peak of inflammation (e.g., 12 hours post-infection), mice are treated with an i.p. injection of this compound (e.g., 30 ng in saline vehicle) or vehicle control.[1]
-
Sample Collection : At various time points (e.g., 24, 48 hours), mice are euthanized, and the peritoneal cavity is lavaged with sterile saline to collect inflammatory exudates.[1]
-
Analysis :
-
Cellular Analysis : Total and differential leukocyte counts (macrophages, neutrophils) are determined using flow cytometry or cytospin preparations.[1][10]
-
Bacterial Clearance : Exudate aliquots are serially diluted and plated on agar to determine bacterial CFU.[1]
-
Mediator Analysis : Exudates are processed for lipid mediator metabololipidomics via LC-MS/MS to quantify this compound, eicosanoids, and other SPMs.[1]
-
Caption: Experimental workflow for the E. coli-induced peritonitis model.
Lipid Mediator Metabololipidomics
This method uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound and other lipid mediators.
-
Sample Preparation : Biological samples (e.g., peritoneal exudates) are placed in two volumes of cold methanol containing deuterated internal standards (e.g., d8-5S-HETE) to stop enzymatic activity and allow for quantification.[1]
-
Solid-Phase Extraction (SPE) : Samples are acidified and subjected to C18 SPE to extract lipid mediators.[1]
-
LC-MS/MS Analysis : The extracted sample is suspended in a methanol/water mobile phase and injected into a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.[1]
-
Identification and Quantification : Mediators are identified based on their specific retention times and fragmentation patterns (MS/MS spectra) compared to synthetic authentic standards. Quantification is performed using multiple reaction monitoring (MRM) for specific parent ion-daughter ion transitions.[1][10]
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the effect of this compound on the ability of macrophages to engulf bacteria.
-
Cell Culture : Human peripheral blood monocytes are isolated and differentiated into macrophages.[1]
-
Treatment : Macrophages are incubated with this compound (e.g., 1 nmol/L) or vehicle control for 15 minutes at 37°C.[1]
-
Incubation with Bacteria : pHrodo-labeled E. coli bioparticles are added to the macrophage cultures. The pHrodo dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagosome.
-
Quantification : The increase in fluorescence over time is measured using a plate reader or flow cytometer, providing a quantitative measure of phagocytic activity.
Conclusion and Future Directions
This compound is a potent, endogenously produced mediator that plays a pivotal role in the active resolution of bacterial infections. Its coordinated actions—suppressing neutrophil influx, promoting macrophage recruitment and function, and dampening pro-inflammatory signals—highlight its potential as a therapeutic agent. For drug development professionals, this compound and its stable analogs represent a novel "pro-resolution" approach to treating infectious-inflammatory conditions. Unlike traditional anti-inflammatory drugs that may compromise host defense, this compound simultaneously enhances bacterial clearance while controlling inflammation.
Future research should focus on elucidating the specific receptor(s) and downstream signaling pathways for this compound in various immune cells, exploring its efficacy in a broader range of bacterial infection models (including antibiotic-resistant strains), and developing stable synthetic agonists for clinical translation. Harnessing the power of endogenous resolution pathways via molecules like this compound offers a promising new frontier in the management of infectious diseases.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ neutrophil efferocytosis shapes T cell immunity to influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protectin Conjugates in Tissue Regeneration: A Technical Guide
Introduction
The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but as an active, highly orchestrated process. Central to this paradigm are Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators biosynthesized from polyunsaturated fatty acids.[1][2][3][4] Among these, the protectin family, derived from docosahexaenoic acid (DHA), has garnered significant attention for its potent anti-inflammatory and pro-resolving actions.[5][6] A pivotal advancement in this field was the discovery of peptide-conjugated protectins, termed Protectin Conjugates in Tissue Regeneration (PCTR). These molecules, including PCTR1, PCTR2, and PCTR3, are formed by the conjugation of a protectin intermediate with glutathione or its derivatives.[5][6][7][8] They represent a novel class of immunoresolvents that not only control inflammation but also possess potent tissue regenerative capabilities, making them promising therapeutic candidates for a range of inflammatory diseases and injuries.[5][7][9][10]
Biosynthesis of Protectin Conjugates
The generation of PCTRs is a multi-step enzymatic cascade initiated from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The pathway involves lipoxygenase and glutathione S-transferase enzymes, sharing intermediates with the biosynthesis of both protectin D1 (PD1) and cysteinyl leukotrienes.[11][12]
-
Initiation by 15-Lipoxygenase (15-LOX): DHA is first converted by 15-LOX to 17S-hydroperoxy-DHA (17S-HpDHA).[11]
-
Epoxide Formation: This intermediate is rapidly transformed into a 16S,17S-epoxy-protectin intermediate.[7][11][12] This epoxide is a critical branching point in the pathway.
-
Formation of this compound: The 16S,17S-epoxide undergoes conjugation with glutathione (GSH) in a reaction catalyzed by enzymes such as leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4) to produce this compound (16R-glutathionyl, 17S-hydroxy-DHA).[11][12]
-
Conversion to PCTR2 and PCTR3: this compound is subsequently metabolized. The enzyme γ-glutamyl transferase (GGT) converts this compound to PCTR2 (cysteinylglycinyl-protectin). Further cleavage by dipeptidases yields PCTR3 (cysteinyl-protectin).[12] This sequential peptide cleavage mirrors the metabolic pathway of cysteinyl leukotrienes.
Signaling Pathways and Mechanism of Action
PCTRs exert their pro-resolving and regenerative effects by modulating immune cell functions and signaling pathways. This compound, in particular, has been shown to interact with specific receptors to initiate downstream signaling that promotes tissue repair and dampens inflammation.
-
Immune Cell Modulation: this compound is a potent agonist for monocytes and macrophages, enhancing their recruitment, phagocytosis of microbes, and efferocytosis of apoptotic cells.[5][6][7][13] Concurrently, it decreases the infiltration of polymorphonuclear leukocytes (PMNs) into the site of inflammation, a key step in the transition from inflammation to resolution.[6][7]
-
ALX/SIRT1/NF-κB Pathway: In models of sepsis-induced acute lung injury, this compound has been shown to protect the endothelial glycocalyx via the lipoxin A4 receptor (ALX/FPR2).[14] Activation of this receptor leads to the upregulation of Sirtuin 1 (SIRT1), which subsequently inhibits the pro-inflammatory transcription factor NF-κB. This cascade reduces the expression of inflammatory cytokines and enzymes that degrade the endothelial barrier.[14]
-
ALX/PI3K Pathway: Protectin DX (PDX), a stereoisomer of PD1, promotes epithelial wound repair and inhibits fibroblast proliferation partly through the ALX receptor and the Phosphoinositide 3-kinase (PI3K) signaling pathway.[15] This pathway is crucial for controlling cell proliferation and differentiation, highlighting a mechanism by which protectins can accelerate the closure of epithelial injuries.[15]
Quantitative Data on Protectin Bioactions
The pro-resolving and regenerative actions of protectins and their conjugates have been quantified in various preclinical models. These mediators are potent, often exerting significant biological effects in the nanomolar to picomolar range.
Table 1: Bioactions of this compound in Infectious Inflammation
| Biological Action | Effective Concentration/Dose | Model System | Key Outcome | Reference |
|---|---|---|---|---|
| Monocyte/Macrophage Migration | 0.001 - 10.0 nmol/L | Human Monocytes/Macrophages (in vitro) | Dose-dependent increase in cell migration. | [7][13] |
| Macrophage Efferocytosis | 1 - 100 nmol/L | Human Macrophages (in vitro) | Increased clearance of apoptotic neutrophils. | [7] |
| Reduction of PMN Infiltration | 10 ng/mouse | E. coli-induced Peritonitis (mouse) | Decreased PMN count in peritoneal exudate. | [7] |
| Enhancement of Macrophage Phagocytosis | 10 ng/mouse | E. coli-induced Peritonitis (mouse) | Increased bacterial clearance. | [7] |
| Tissue Regeneration | 100 nmol/L | Planaria (in vivo) | Accelerated tissue regeneration after injury. |[7] |
Table 2: Effects of Protectin D1 (NPD1) and Conjugates in Tissue Repair
| Treatment | Dose | Model System | Key Outcome | Quantitative Result | Reference |
|---|---|---|---|---|---|
| NPD1 | Topical | Corneal Lamellar Keratectomy (rabbit) | Increased subepithelial nerve area. | 3-fold increase vs. vehicle. | [16] |
| NPD1 | Topical | Corneal Lamellar Keratectomy (rabbit) | Reduced neutrophil infiltration (at 2 days). | 60% reduction vs. vehicle. | [16] |
| PEDF + DHA | Topical | Corneal Stromal Dissection (rabbit) | Increased corneal nerve area (at 2-4 wks). | 2.5-fold increase vs. control. | [17] |
| This compound | 100 ng/mouse (i.p.) | LPS-induced Sepsis (mouse) | Improved survival rate. | Significantly enhanced survival. | [14] |
| This compound | 100 ng/mouse (i.p.) | LPS-induced Sepsis (mouse) | Reduced inflammatory cytokines (TNF-α, IL-6). | Significant decrease in lung and serum levels. | [14] |
| NPD1-treated MΦs | N/A | Diabetic Skin Wound (mouse) | Reduced TNF-α levels in wounds. | 74% reduction vs. control. | [18] |
| NPD1-treated MΦs | N/A | Diabetic Skin Wound (mouse) | Increased IL-10 levels in wounds. | 243% increase vs. control. |[18] |
Experimental Protocols
The discovery and functional characterization of protectin conjugates rely on a combination of advanced analytical techniques and robust biological models.
Lipid Mediator Metabololipidomics: Identification and Quantification
This is the cornerstone technique for identifying and quantifying SPMs from biological samples.
-
Objective: To profile the lipid mediator landscape in resolving inflammatory exudates or tissues to identify and quantify PCTRs.
-
Methodology:
-
Sample Collection: Collect inflammatory exudates (e.g., from murine peritonitis), tissues, or cell culture supernatants at specific time points during an inflammatory response.
-
Solid-Phase Extraction (SPE): Extract lipids from the samples using C18 solid-phase extraction columns to concentrate the lipid mediators and remove interfering substances.
-
LC-MS/MS Analysis: Separate the extracted lipids using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
Identification: Identify PCTRs based on their specific retention time and a unique fragmentation pattern (MS/MS spectrum) compared to synthetic, stereochemically pure standards.
-
Quantification: Quantify the mediators using multiple reaction monitoring (MRM), where the mass spectrometer is set to detect specific parent ion-to-daughter ion transitions characteristic of each PCTR.[7][13]
-
In Vivo Model: Murine Peritonitis
This model is used to study the temporal production of SPMs during a self-resolving infection and to test the in vivo actions of exogenously administered mediators.
-
Objective: To determine the role of this compound during the resolution of bacterial infection.
-
Methodology:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with a controlled dose of E. coli (~10^5 CFU/mouse).
-
Exudate Collection: At various time points (e.g., 4, 12, 24, 48 hours), collect the peritoneal exudates by lavage.
-
Analysis:
-
Cell Trafficking: Determine the numbers of polymorphonuclear leukocytes (PMNs) and macrophages in the exudate using flow cytometry or microscopy.
-
Lipid Mediator Profiling: Use LC-MS/MS on the exudates to quantify levels of this compound and other lipid mediators over time.
-
-
Functional Assay: At the peak of inflammation (e.g., 12 hours), administer synthetic this compound (e.g., 10 ng/mouse, i.p.) and assess its impact on PMN infiltration, macrophage recruitment, and bacterial clearance at a later time point (e.g., 24 hours).[7]
-
In Vitro Assay: Macrophage Efferocytosis
This assay measures the ability of macrophages to clear apoptotic cells, a key function in resolving inflammation that can be modulated by PCTRs.
-
Objective: To quantify the effect of this compound on the efferocytic capacity of human macrophages.
-
Methodology:
-
Prepare Apoptotic Cells: Isolate human PMNs and induce apoptosis (e.g., by UV irradiation or incubation). Label the apoptotic PMNs with a fluorescent dye.
-
Macrophage Culture: Culture human monocyte-derived macrophages in a multi-well plate.
-
Treatment: Incubate the macrophages with varying concentrations of synthetic this compound (e.g., 0.1 to 100 nM) for a short period (e.g., 15 minutes at 37°C).
-
Co-incubation: Add the fluorescently labeled apoptotic PMNs to the macrophage culture (typically at a 3:1 PMN:macrophage ratio) and incubate for 60 minutes.
-
Quantification: Wash away non-engulfed PMNs. Measure the fluorescence of the macrophages using a fluorescence plate reader or flow cytometry. An increase in fluorescence indicates enhanced efferocytosis.[7]
-
Conclusion and Future Directions
The discovery of protectin conjugates in tissue regeneration has significantly advanced our understanding of how the body actively terminates inflammation and initiates repair. These molecules, which are enzymatically produced at the site of injury, possess a dual capacity to control excessive inflammation and stimulate regenerative processes.[7][9][10] The elucidation of their biosynthetic and signaling pathways provides a clear mechanistic basis for their potent bioactions.
The quantitative data from numerous preclinical studies underscore the therapeutic potential of PCTRs. Their ability to enhance bacterial clearance, promote the removal of cellular debris, and accelerate tissue and nerve regeneration at low doses highlights their promise.[6][7][14][16] This opens up new avenues for "resolution pharmacology"—a therapeutic strategy focused on activating the body's natural resolution pathways rather than simply blocking inflammatory signals. Future research will likely focus on identifying the specific receptors for each PCTR, further detailing their downstream signaling cascades, and developing stable synthetic analogs for clinical use in treating a wide array of conditions, from chronic wounds and neurodegenerative diseases to infectious and inflammatory disorders.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 5. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protectin DX promotes epithelial injury repair and inhibits fibroproliferation partly via ALX/PI3K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotectin D1 Restores Corneal Nerve Integrity and Function After Damage From Experimental Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotectin D1 synthesis and corneal nerve regeneration after experimental surgery and treatment with PEDF plus DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PCTR1 and its Role in Pro-Resolving Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a pivotal role in the active resolution of inflammation, a process critical for host defense and the restoration of tissue homeostasis. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, and key biological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting the resolution of inflammation.
Introduction to this compound
This compound is an endogenous lipid mediator that actively promotes the resolution of inflammation.[1] Unlike anti-inflammatory agents that suppress the initiation of inflammation, pro-resolving mediators like this compound orchestrate the termination of the inflammatory response, facilitating the clearance of inflammatory cells and debris, and promoting tissue repair.[1][2] this compound is produced during the resolution phase of acute inflammation and has been identified in various biological systems, including in murine models of infectious inflammation and in human macrophages.[1][3]
Full Name: Protectin Conjugates in Tissue Regeneration 1[3] Chemical Structure: 16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid[3]
Biosynthesis of this compound
This compound is biosynthesized from DHA through a series of enzymatic steps primarily within leukocytes, particularly M2 macrophages.[1]
-
Lipoxygenation: The synthesis is initiated by the lipoxygenation of DHA at the carbon-17 position by a 15-lipoxygenase (15-LOX) type enzyme, forming a 17S-hydroperoxy intermediate.
-
Epoxidation: This intermediate is rapidly converted to a 16S,17S-epoxide.
-
Glutathione Conjugation: The epoxide intermediate is then conjugated with glutathione (GSH) to form this compound.[3]
This biosynthetic pathway highlights the importance of omega-3 fatty acid metabolism in the generation of potent bioactive mediators that control the inflammatory response.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-resolving effects through a receptor-mediated signaling cascade. While the specific receptor has not been definitively confirmed through direct binding studies, evidence suggests the involvement of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[2][4] This G-protein coupled receptor (GPCR) is a key receptor for many SPMs.
The proposed signaling pathway for this compound involves:
-
Receptor Binding: this compound is thought to bind to the FPR2/ALX receptor on the surface of immune cells, such as macrophages and monocytes.
-
G-Protein Activation: This binding event activates intracellular G-proteins.
-
Second Messenger Production: Activation of downstream signaling pathways leads to an increase in the second messenger cyclic adenosine monophosphate (cAMP).[5][6]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Gene Expression Changes: PKA activation can lead to the phosphorylation of transcription factors, such as cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation and its resolution.[5]
Key Biological Functions and Quantitative Data
This compound exhibits a range of potent pro-resolving and anti-inflammatory actions. The following tables summarize the key functions and available quantitative data.
Table 1: Effects of this compound on Immune Cell Functions
| Function | Cell Type | Effect | Concentration/Dose | Quantitative Data | Citation |
| Chemotaxis/Migration | Human Monocytes & Macrophages | Stimulation | 0.001 - 10.0 nmol/L | Dose-dependent increase in migration. | [1][3] |
| Phagocytosis | Murine Peritoneal Macrophages | Enhancement | 30 ng/mouse (in vivo) | Increased phagocytosis of E. coli. | [3] |
| Efferocytosis | Human Macrophages | Enhancement | Not specified | Increased clearance of apoptotic neutrophils. | [1] |
| Infiltration | Murine Polymorphonuclear Leukocytes (PMNs) | Reduction | 30 ng/mouse (in vivo) | Decreased infiltration in response to E. coli. | [3] |
Note: Specific EC50 values for these processes are not yet fully established in the literature.
Table 2: Effects of this compound on Inflammatory Mediators
| Mediator Class | Specific Mediator | Effect | Concentration/Dose | Quantitative Data | Citation |
| Prostaglandins | Prostaglandin E2 (PGE2) | Inhibition | Not specified | 48% reduction. | [7] |
| Prostaglandin D2 (PGD2) | Inhibition | Not specified | 64% reduction. | [7] | |
| Cytokines | Tumor Necrosis Factor-α (TNF-α) | Inhibition | 1 nmol/L | Significant reduction in zymosan-stimulated macrophages. | [1] |
| Interleukin-8 (IL-8) | Inhibition | 1 nmol/L | Significant reduction in zymosan-stimulated macrophages. | [1] | |
| Interleukin-12(p40) (IL-12p40) | Inhibition | 1 nmol/L | Significant reduction in zymosan-stimulated macrophages. | [1] |
Note: Specific IC50 values for the inhibition of these mediators are not yet fully established in the literature.
Detailed Experimental Protocols
In Vivo Model: E. coli-Induced Peritonitis in Mice
This model is used to study the pro-resolving effects of this compound in a self-resolving infection model.
Materials:
-
Escherichia coli (e.g., ATCC 25922)
-
Luria-Bertani (LB) broth
-
Sterile saline
-
This compound (synthetic)
-
6-8 week old male mice (e.g., FVB strain)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-Ly6G, anti-CD11b)
Procedure:
-
Culture E. coli in LB broth to mid-log phase.
-
Wash the bacteria three times with sterile saline.
-
Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10^5 CFU/200 µL).
-
Inject 200 µL of the bacterial suspension intraperitoneally (i.p.) into each mouse.
-
At the peak of inflammation (e.g., 12 hours post-infection), administer this compound (e.g., 30 ng in sterile saline) or vehicle control (sterile saline) via i.p. injection.[3]
-
At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice and perform peritoneal lavage with 5 mL of cold PBS.
-
Collect the peritoneal lavage fluid and determine the total and differential leukocyte counts using a hemocytometer and flow cytometry.
-
For bacterial clearance assessment, plate serial dilutions of the lavage fluid on LB agar plates and count colony-forming units (CFU) after overnight incubation.
In Vitro Assay: Macrophage Phagocytosis
This assay measures the ability of macrophages to engulf bacteria, a key pro-resolving function enhanced by this compound.
Materials:
-
Primary human macrophages or a macrophage cell line (e.g., THP-1 differentiated with PMA)
-
E. coli labeled with a fluorescent dye (e.g., FITC)
-
This compound (synthetic)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Trypan blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add fluorescently labeled E. coli to the macrophage culture at a specific multiplicity of infection (MOI, e.g., 10:1).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-ingested bacteria.
-
Add trypan blue to quench the fluorescence of extracellular bacteria.
-
Analyze the percentage of fluorescent macrophages and the mean fluorescence intensity by flow cytometry or visualize and quantify using fluorescence microscopy.
In Vitro Assay: Monocyte Chemotaxis
This assay assesses the ability of this compound to stimulate the migration of monocytes towards a chemoattractant.
Materials:
-
Primary human monocytes
-
This compound (synthetic)
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size membrane)
-
Cell culture medium
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Label monocytes with a fluorescent dye.
-
Pre-incubate the labeled monocytes with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Place the chemoattractant (e.g., MCP-1) in the lower chamber of the chemotaxis plate.
-
Add the this compound-treated or control monocytes to the upper chamber (the insert).
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 90 minutes) to allow for migration.
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
Lipid Mediator Profiling by LC-MS/MS
This method allows for the identification and quantification of this compound and other lipid mediators in biological samples.
Materials:
-
Biological sample (e.g., peritoneal lavage fluid, cell culture supernatant)
-
Deuterated internal standards for SPMs
-
Solid-phase extraction (SPE) C18 columns
-
Methanol, water, acetic acid (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
Procedure:
-
Add deuterated internal standards to the biological sample.
-
Perform solid-phase extraction (SPE) using C18 columns to isolate the lipid mediators.
-
Elute the lipid mediators and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid mediators using a C18 reverse-phase column with a methanol/water/acetic acid mobile phase gradient.
-
Detect and quantify the lipid mediators using multiple reaction monitoring (MRM) in negative ion mode, based on their specific precursor and product ion pairs and retention times compared to synthetic standards.
Conclusion and Future Directions
This compound is a potent pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to enhance the natural resolution of inflammation without causing immunosuppression makes it an attractive candidate for drug development. The data and protocols presented in this guide provide a foundation for researchers and scientists to further investigate the biology of this compound and its role in health and disease.
Future research should focus on:
-
Definitively identifying the this compound receptor and elucidating the downstream signaling pathways in greater detail.
-
Determining the precise EC50 and IC50 values for the various biological activities of this compound.
-
Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of inflammatory diseases.
-
Developing stable synthetic analogs of this compound with improved pharmacokinetic properties for clinical applications.
By advancing our understanding of this compound and other SPMs, we can pave the way for novel therapeutic strategies that harness the body's own mechanisms to resolve inflammation and promote healing.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of macrophage PHACTR1 impairs efferocytosis and promotes atherosclerotic plaque necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deficiency of macrophage PHACTR1 impairs efferocytosis and promotes atherosclerotic plaque necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-Interacting Protein 140 Orchestrates the Dynamics of Macrophage M1/M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cellular Sources and Biosynthesis of Protectin Conjugates in Tissue Regeneration 1 (PCTR1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As potent regulators of inflammation and tissue repair, understanding the cellular origins and biosynthetic pathways of this compound is critical for the development of novel therapeutics targeting a range of inflammatory diseases. This technical guide provides a comprehensive overview of the primary cellular sources of this compound, quantitative data on its production, detailed experimental protocols for its study, and the key signaling pathways governing its synthesis.
Cellular Sources of this compound Production
This compound, and its precursor Protectin D1 (PD1) also known as Neuroprotectin D1 (NPD1) when produced in the nervous system, are synthesized by a variety of cell types, primarily immune cells, neural tissues, and epithelial cells. The production is often induced by specific stimuli such as inflammatory signals or oxidative stress.
Key Cellular Sources:
-
Macrophages: Human macrophages, particularly the M2 phenotype, are significant producers of this compound. M2 macrophages are associated with the resolution of inflammation and tissue repair, and their production of this compound is a key aspect of their pro-resolving function[1].
-
Neutrophils: Human neutrophils are capable of producing protectins, contributing to the regulation of the inflammatory response[2][3][4].
-
Retinal Pigment Epithelial (RPE) Cells: These cells, crucial for retinal health, synthesize Neuroprotectin D1 (NPD1) in response to oxidative stress, which is a key protective mechanism in the eye[5][6][7][8][9].
-
Lung Epithelial Cells: The lung is a site of protectin production, where these mediators play a role in dampening airway inflammation[10].
-
Neural Tissues: The brain is a primary location for the synthesis of NPD1, where it exerts neuroprotective effects[10][11].
Quantitative Data on this compound and Precursor Production
The following table summarizes available quantitative data on the production of this compound and its precursor, PD1/NPD1, by various cell types. This data is essential for comparative analysis and for designing experiments to study these potent lipid mediators.
| Cell Type/Tissue | Mediator | Production Level | Stimulus/Condition | Reference |
| Human M2 Macrophages | This compound | 17.6 ± 3.5 pg/10⁶ cells | IL-4 Stimulation | [1] |
| Human M1 Macrophages | This compound | 7.8 ± 0.8 pg/10⁶ cells | LPS + IFN-γ Stimulation | [1] |
| Human Retinal Pigment Epithelial (RPE) Cells | NPD1 | ~250 pg/10⁶ cells | Oxidative Stress (H₂O₂/TNF-α) | [5] |
| Human Neutrophils | PD1 | Presence confirmed, but specific quantitative levels in pg/10⁶ cells are not readily available. | Zymosan | [2] |
| Mouse Lung Tissue | This compound | ~12.4 pg/50 mg tissue | Naïve | |
| Mouse Lung Tissue | PD1 | ~49.1 pg/50 mg tissue | Naïve |
Signaling Pathways in this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process initiated by cellular stimuli that activate specific signaling cascades, leading to the expression and activation of key enzymes.
IL-4-Induced this compound Synthesis in Macrophages
Interleukin-4 (IL-4) is a potent inducer of the M2 macrophage phenotype and a key stimulus for this compound production. The signaling pathway involves the activation of the JAK/STAT6 pathway, leading to the transcriptional upregulation of Arachidonate 15-Lipoxygenase (ALOX15), the initial enzyme in the this compound biosynthetic cascade.
Caption: IL-4 signaling cascade leading to the expression of the 15-LOX enzyme.
This compound Biosynthetic Pathway
Once 15-LOX is expressed and active, it initiates a series of enzymatic reactions that convert DHA into this compound. This pathway involves the formation of key intermediates, including a hydroperoxy derivative and an epoxide, which is then conjugated with glutathione.
Caption: Enzymatic conversion of DHA to this compound and its precursor, PD1.
Experimental Protocols
This section provides detailed methodologies for the induction, extraction, and quantification of this compound from cellular sources.
Induction of this compound Production in Human Macrophages
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into M1 and M2 macrophages and their subsequent stimulation to produce this compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
Lipopolysaccharide (LPS)
-
Recombinant Human Interferon-gamma (IFN-γ)
Procedure:
-
Monocyte Isolation: Isolate PBMCs from human buffy coats by density gradient centrifugation using Ficoll-Paque PLUS. Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail.
-
Macrophage Differentiation:
-
For M1 Macrophages: Culture monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL GM-CSF for 7 days.
-
For M2 Macrophages: Culture monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days.
-
-
Macrophage Polarization and Stimulation:
-
M1 Polarization: On day 7, replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ. Incubate for 24 hours.
-
M2 Polarization: On day 7, replace the medium with fresh medium containing 20 ng/mL IL-4. Incubate for 48 hours.
-
-
Sample Collection: After the stimulation period, collect the cell culture supernatant for this compound analysis. Cells can also be harvested for intracellular lipid mediator analysis.
Extraction and Quantification of this compound by LC-MS/MS
This protocol outlines the solid-phase extraction (SPE) of this compound from cell culture supernatant followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.1. Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for the solid-phase extraction of this compound.
Materials:
-
C18 SPE cartridges
-
Methanol (MS grade)
-
Water (MS grade)
-
Hexane (MS grade)
-
Methyl Formate
-
2M Hydrochloric Acid (HCl)
-
Nitrogen gas evaporator
Procedure:
-
Sample Acidification: Acidify the cell culture supernatant to a pH of approximately 3.5 with 2M HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Subsequently, wash with 5 mL of hexane to elute non-polar lipids.
-
Elution: Elute this compound and other related lipid mediators from the cartridge with 5 mL of methyl formate.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
4.2.2. LC-MS/MS Quantification
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions (Typical for this compound):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parent Ion (m/z): 650.3
-
Daughter Ion (m/z): 231.1 (for quantification)
-
Daughter Ion (m/z): 135.1 (for confirmation)
-
-
Collision Energy and other parameters: To be optimized for the specific instrument used.
Quantification:
-
Generate a standard curve using a synthetic this compound standard of known concentrations.
-
Spike samples with a deuterated internal standard (e.g., this compound-d4) prior to extraction to correct for matrix effects and extraction efficiency.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
This technical guide provides a foundational understanding of the cellular sources, biosynthesis, and methodologies for studying this compound. The provided quantitative data, detailed protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of inflammation resolution and drug development. Further research into the production of this compound by other cell types and in various disease models will continue to elucidate the therapeutic potential of this potent specialized pro-resolving mediator.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. pnas.org [pnas.org]
- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Methodological & Application
Measuring PCTR1 Levels in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key regulator of the resolution phase of inflammation, this compound plays a crucial role in promoting tissue repair and homeostasis. It has been shown to enhance macrophage recruitment and phagocytosis of pathogens, while dampening pro-inflammatory signals.[1][2] Accurate and reliable measurement of this compound levels in biological samples is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases.
This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard method for lipid mediator analysis.
Data Presentation
The following table summarizes reported concentrations of this compound in different biological samples. It is important to note that this compound levels can vary significantly depending on the biological matrix, the inflammatory state, and the specific experimental conditions.
| Biological Sample | Condition | This compound Concentration | Reference |
| Mouse Peritoneal Exudate | E. coli-induced peritonitis (48h post-infection) | ~15 pg per exudate (~5 pmol/L) | [1] |
| Human Macrophages (in vitro) | M2 phenotype | Significantly higher than M1 macrophages | [1][3] |
| Human Macrophages (in vitro) | M1 phenotype | Lower levels compared to M2 macrophages | [1][3] |
Signaling Pathway
This compound exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR), although a specific receptor has not yet been definitively identified.[2] One proposed signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) and subsequent activation of Protein Kinase A (PKA).[4] This pathway has been implicated in this compound-mediated enhancement of human keratinocyte migration.[4] Another potential receptor that may be involved in the broader SPM signaling is the ALX/FPR2 receptor, though its direct interaction with this compound requires further investigation.
Caption: Proposed this compound signaling pathway.
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the extraction and quantification of this compound from biological samples such as cell culture supernatants, plasma, and tissue homogenates.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Deuterated internal standard (e.g., d5-PCTR1 or other appropriate lipid mediator standard)
-
Nitrogen gas evaporator
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Protocol:
-
Sample Collection and Internal Standard Spiking:
-
Collect biological samples (e.g., 1 mL of cell culture supernatant, 0.5 mL of plasma, or homogenized tissue).
-
Immediately add a known amount of deuterated internal standard to each sample to correct for sample loss during extraction and analysis.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 2 volumes of ice-cold methanol to the sample.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid fraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the lipids with methanol.
-
-
Sample Concentration:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of mobile phase (e.g., methanol/water, 50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC) Separation: Use a C18 reverse-phase column to separate this compound from other lipid mediators. A typical gradient could be from a water-rich mobile phase with 0.1% formic acid to an organic-rich mobile phase (e.g., acetonitrile or methanol) with 0.1% formic acid.
-
Mass Spectrometry (MS) Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound are typically:
-
Parent ion (Q1): m/z 650.3
-
Fragment ion (Q3): m/z 343.1 (or other characteristic fragments)
-
-
Monitor the corresponding MRM transition for the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous this compound and the internal standard.
-
Calculate the ratio of the endogenous this compound peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the original sample by comparing the area ratio to a standard curve prepared with known amounts of a this compound analytical standard.
-
Caption: Experimental workflow for this compound measurement.
This compound Biosynthesis
This compound is synthesized from DHA through a series of enzymatic reactions. The key enzyme is a lipoxygenase (LOX), which introduces a hydroperoxy group to DHA. This intermediate is then converted to an epoxide, which is subsequently conjugated with glutathione (GSH) to form this compound.
Caption: Biosynthetic pathway of this compound from DHA.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LC-MS/MS Detection of PCTR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] As a key regulator in the resolution of inflammation, this compound plays a crucial role in promoting tissue repair and regeneration, making it a significant target for research in inflammatory diseases and drug development.[3][4][5] This document provides a detailed protocol for the sensitive and specific detection and quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of this compound using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Retention Time (min) |
| This compound | 650 | 231 | 10.0 |
Table 1: MRM parameters for this compound detection. The parent ion (Q1) and a characteristic daughter ion (Q3) are used for quantification. The retention time is based on the described analytical method.[1]
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from biological fluids such as cell culture supernatants or peritoneal exudates.
Materials:
-
Methanol, HPLC grade
-
Water, HPLC grade
-
C18 SPE Cartridges
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Protein Precipitation: To 1 volume of the biological sample, add 2 volumes of cold methanol (-20°C).
-
Incubate at -20°C for 45 minutes to allow for protein precipitation.
-
Centrifuge the sample at 1200 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1 column volume of methanol followed by 1 column volume of water.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1 column volume of water to remove salts and other polar impurities.
-
Elution: Elute the lipid mediators, including this compound, with 1 column volume of methanol.
-
Drying: Dry the eluted sample under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 98% B over 10 minutes, followed by a 5-minute hold at 98% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: As specified in Table 1.
-
Source Parameters:
-
Capillary Voltage: 3500 V
-
Gas Temperature: 250 °C
-
Gas Flow: 13 L/min
-
Nebulizer Pressure: 35 psi
-
-
Data Acquisition: The identity of this compound in biological samples should be confirmed by comparing its retention time and MS/MS fragmentation pattern with those of a synthetic this compound standard.[1]
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of this compound from docosahexaenoic acid (DHA).
Caption: Biosynthesis of this compound from DHA.
Experimental Workflow for this compound Detection
This diagram outlines the complete experimental workflow from sample collection to data analysis.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins and Cysteinyl-containing Pro-Resolving Mediators Activate Resolution of Infectious Inflammation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PCTR1 ELISA Kit for In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). As a potent anti-inflammatory and pro-resolving molecule, this compound plays a crucial role in the resolution of inflammation and tissue repair.[1][2] It is produced by M2 macrophages and enhances macrophage recruitment, phagocytosis, and efferocytosis.[1] In vitro studies have demonstrated that this compound promotes the migration of human monocytes and macrophages.[1][3] This this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of this compound in cell culture supernatants, and other biological fluids for in vitro research.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for this compound has been pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Kit Performance Characteristics
The following data are representative of the performance of this ELISA kit. A new standard curve should be generated for each set of samples assayed.
| Parameter | Specification |
| Assay Range | 1.56 pg/mL - 100 pg/mL |
| Sensitivity | < 1 pg/mL |
| Sample Types | Cell Culture Supernatants |
| Intra-Assay Precision | CV < 10% |
| Inter-Assay Precision | CV < 12% |
Standard Curve Example
This standard curve is for demonstration only. A standard curve must be run with each assay.
| This compound (pg/mL) | Optical Density (450 nm) |
| 100 | 2.458 |
| 50 | 1.782 |
| 25 | 1.015 |
| 12.5 | 0.533 |
| 6.25 | 0.289 |
| 3.12 | 0.151 |
| 1.56 | 0.082 |
| 0 | 0.015 |
Sample Data
The following table shows representative data from the analysis of this compound in cell culture supernatants from human M2 macrophages stimulated with lipopolysaccharide (LPS).
| Sample ID | Treatment | This compound Concentration (pg/mL) |
| 1 | Control (Unstimulated) | 5.8 |
| 2 | LPS (1 µg/mL) - 24h | 45.2 |
| 3 | LPS (1 µg/mL) - 48h | 78.6 |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If crystals have formed in the concentrate, warm to room temperature and mix gently until the crystals have completely dissolved. Dilute 20 mL of Wash Buffer Concentrate (20X) into 380 mL of deionized or distilled water to prepare 400 mL of Wash Buffer (1X).
-
This compound Standard: Reconstitute the this compound standard with 1.0 mL of Calibrator Diluent. This reconstitution produces a stock solution of 100 pg/mL. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Create a dilution series from 100 pg/mL down to 1.56 pg/mL.
-
Detection Antibody (1X): Centrifuge the vial of Detection Antibody Concentrate briefly and pipette 100 µL of the concentrate into a tube with 10.9 mL of Antibody Diluent to prepare the working solution.
-
HRP Conjugate (1X): Centrifuge the vial of HRP Conjugate Concentrate briefly and pipette 100 µL of the concentrate into a tube with 10.9 mL of HRP Diluent to prepare the working solution.
Sample Preparation
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes at 4°C to remove debris.[4] Collect the supernatant and assay immediately or aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standard or sample to each well. Cover with the adhesive strip provided and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of the working solution of Detection Antibody to each well. Cover with a new adhesive strip and incubate for 1 hour at room temperature.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of the working solution of HRP Conjugate to each well. Cover with a new adhesive strip and incubate for 1 hour at room temperature. Protect from light.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at room temperature. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Signaling Pathway
This compound is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through a lipoxygenase-mediated pathway. It exerts its pro-resolving effects by activating specific signaling cascades within target cells, such as the cAMP/PKA and ALX/PKA/CREB pathways, leading to the resolution of inflammation and promotion of tissue repair.
Caption: this compound biosynthesis from DHA and its signaling cascade.
ELISA Experimental Workflow
The following diagram illustrates the major steps involved in the this compound sandwich ELISA protocol.
Caption: Workflow for the this compound Sandwich ELISA.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
Application Notes and Protocols for PCTR1 in a Mouse Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugate in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation and the promotion of tissue repair.[1][2][3][4] In the context of peritonitis, an inflammatory condition of the peritoneum often triggered by microbial infection, this compound has demonstrated significant therapeutic potential by orchestrating a switch from a pro-inflammatory to a pro-resolving state.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in a mouse model of Escherichia coli (E. coli)-induced peritonitis, including its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its pro-resolving effects through a multi-pronged approach aimed at dampening the acute inflammatory response and actively promoting its resolution.[1][2] Its primary functions in a peritonitis model include:
-
Enhancing Macrophage-Mediated Phagocytosis: this compound promotes the recruitment and activation of macrophages, key immune cells responsible for engulfing and clearing pathogens and cellular debris.[1][3][4] Specifically, this compound has been shown to be produced by M2 macrophages, a phenotype associated with anti-inflammatory and tissue repair functions.[1][3]
-
Reducing Neutrophil Infiltration: While essential for the initial control of infection, excessive neutrophil infiltration can lead to tissue damage.[5][6][7] this compound helps to limit the influx of polymorphonuclear leukocytes (PMNs) into the peritoneal cavity at the peak of inflammation.[1][3][4]
-
Modulating Inflammatory Mediators: this compound counter-regulates the production of pro-inflammatory lipid mediators, such as prostaglandins (PGs) and thromboxane.[1][2] This helps to reduce the overall inflammatory tone in the peritoneum.
-
Promoting Bacterial Clearance: By enhancing phagocytosis and modulating the immune response, this compound accelerates the clearance of bacteria from the site of infection.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in a mouse model of E. coli-induced peritonitis.
Table 1: Effect of this compound on Peritoneal Macrophage Response
| Parameter | Vehicle Control | This compound Treatment (30 ng/mouse) | Fold Change | Reference |
| Peritoneal Macrophages (at 48h post-infection) | ~1.5 x 10^5 cells | ~3.0 x 10^5 cells | ~2-fold increase | [1] |
| Macrophage Phagocytosis of E. coli (Peritoneum) | Baseline | Increased | - | [1] |
| Macrophage Phagocytosis of E. coli (Spleen) | Baseline | Increased | - | [1] |
Table 2: Effect of this compound on Peritoneal Neutrophil Infiltration
| Parameter | Vehicle Control | This compound Treatment (30 ng/mouse) | Change | Reference |
| Peritoneal PMN Cell Counts (at peak inflammation) | Elevated | Decreased | - | [1] |
Table 3: Effect of this compound on Pro-Inflammatory Lipid Mediators
| Lipid Mediator | Vehicle Control | This compound Treatment (30 ng/mouse) | Percent Decrease | Reference |
| Prostaglandin E₂ (PGE₂) | Baseline | Reduced | 48% | [1][2] |
| Prostaglandin D₂ (PGD₂) | Baseline | Reduced | 64% | [1][2] |
| Prostaglandin F₂α (PGF₂α) | Baseline | Reduced | 38% | [1][2] |
| Thromboxane B₂ (TXB₂) | Baseline | Reduced | 40% | [1][2] |
Table 4: Effect of this compound on Bacterial Clearance
| Parameter | Vehicle Control | This compound Treatment (30 ng/mouse) | Change | Reference |
| Exudate E. coli Levels (at 24h post-inoculation) | Higher | Lower | - | [1] |
Experimental Protocols
E. coli-Induced Peritonitis Mouse Model
This protocol describes the induction of a self-resolving peritonitis in mice using a non-lethal dose of E. coli.
Materials:
-
Male FVB/NJ mice (6-8 weeks old)
-
Escherichia coli (e.g., serotype O6:K2:H1, strain 12009)
-
Luria-Bertani (LB) agar plates
-
Sterile 0.9% saline solution
-
Syringes and needles (27-gauge)
Procedure:
-
Culture E. coli overnight on LB agar plates at 37°C.
-
Harvest the bacteria and wash them with sterile saline.
-
Resuspend the bacterial pellet in sterile saline to a final concentration of 1 x 10⁵ colony-forming units (CFU) in 100 µL.
-
Inject 100 µL of the bacterial suspension intraperitoneally (i.p.) into each mouse.
Administration of this compound
This compound is administered at the peak of inflammation to promote resolution.
Materials:
-
This compound (biosynthesized or synthetic)
-
Sterile 0.9% saline solution (vehicle control)
-
Syringes and needles (27-gauge)
Procedure:
-
Twelve hours after the induction of peritonitis, administer this compound (e.g., 30 ng per mouse) via i.p. injection.
-
For the control group, administer an equal volume of sterile saline.
Sample Collection and Analysis
Peritoneal exudates are collected to assess cellular composition, bacterial load, and lipid mediator profiles.
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (22-gauge)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-Ly6G)
-
C18 solid-phase extraction columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
At desired time points (e.g., 12, 24, 48 hours post-infection), euthanize the mice.
-
Collect peritoneal lavage by injecting and then aspirating 5 mL of sterile PBS into the peritoneal cavity.
-
Cellular Analysis:
-
Determine total cell counts using a hemocytometer.
-
Perform differential leukocyte counts using cytospin preparations and staining.
-
For detailed analysis of immune cell populations (macrophages, neutrophils), use flow cytometry with specific cell surface markers (e.g., macrophages: CD11b⁺ F4/80⁺ Ly6G⁻).[1]
-
-
Bacterial Clearance:
-
Serially dilute the peritoneal exudates in sterile saline.
-
Plate the dilutions onto LB agar plates and incubate overnight at 37°C.
-
Count the number of colonies to determine the CFU per milliliter of exudate.
-
-
Lipid Mediator Profiling:
-
Extract lipid mediators from the peritoneal exudates using C18 solid-phase extraction.
-
Analyze the extracted samples using a targeted LC-MS/MS-based lipid mediator metabololipidomics approach to identify and quantify this compound and other inflammatory mediators.[1]
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from DHA.
Experimental Workflow for this compound in Mouse Peritonitis Model
Caption: Experimental workflow for evaluating this compound.
This compound Signaling and Pro-Resolving Actions in Peritonitis
Caption: this compound's pro-resolving actions in peritonitis.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of neutrophil influx during peritonitis by transcriptional cross-regulation of chemokine CXCL1 by IL-17 and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Enhanced Local Neutrophil Recruitment in Peritonitis-Induced Sepsis Improves Bacterial Clearance and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophilic infiltration in lungs of mice with peritonitis in acid or basic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
PCTR1: A Novel Mediator in Accelerating Wound Healing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that has emerged as a potent regulator of tissue repair and host defense.[1][2] These application notes provide a comprehensive overview of the role of this compound in wound healing, detailing its mechanism of action, relevant signaling pathways, and protocols for in vitro and in vivo wound healing assays.
This compound has been shown to accelerate wound closure by enhancing keratinocyte migration, modulating the immune response to be more conducive to repair, and facilitating bacterial clearance in infected wounds.[1][3] Its multifaceted pro-reparative functions make it a promising therapeutic candidate for the management of delayed or impaired wound healing.
Mechanism of Action
This compound orchestrates a complex series of events that collectively promote wound healing. Its primary mechanism involves the stimulation of keratinocyte migration, a critical process for re-epithelialization of the wound bed.[3] Unlike many growth factors, this compound's pro-migratory effect on human keratinocytes is not associated with an increase in cell proliferation.[3]
Furthermore, this compound plays a crucial role in the resolution of inflammation, a key transition for the initiation of the tissue repair phase.[4][5] It promotes the recruitment of monocytes and macrophages, with a preference for the pro-reparative M2 macrophage phenotype, while decreasing the infiltration of pro-inflammatory neutrophils.[2][4] In the context of infected wounds, this compound enhances the clearance of bacteria and reduces the levels of pro-inflammatory lipid mediators.[1][3]
Signaling Pathways
This compound enhances human keratinocyte migration through a signaling pathway dependent on cyclic AMP (cAMP) and Protein Kinase A (PKA).[6] Stimulation of keratinocytes with this compound leads to a significant elevation in intracellular cAMP levels.[6] The downstream effectors of this pathway that directly influence the migratory machinery are an area of ongoing investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound in wound healing assays.
Table 1: In Vitro Human Keratinocyte Scratch Wound Assay [3]
| Treatment | Concentration | % Wound Closure at 24 hours |
| Untreated Control | - | ~25% |
| This compound | 10 nmol/L | ~46% |
| EGF (Positive Control) | - | Similar to this compound |
Table 2: In Vivo Murine Excisional Wound Healing Model [3]
| Treatment | Dosage | Time to 50% Wound Closure |
| Saline Control | - | Day 5 |
| This compound | 100 ng/day (topical) | ~ Day 4 |
Table 3: Effect of this compound on Immune Cell Populations in Infected Wounds (7 Days Post-Wounding) [3]
| Cell Type | Treatment | % of CD45+ Cells |
| Ly6Chi Monocytes/Macrophages | Control | Increased from Day 5 |
| Ly6Chi Monocytes/Macrophages | This compound | No significant increase from Day 5 |
Experimental Protocols
In Vitro Scratch Wound Healing Assay
This protocol is adapted from established methods to assess the effect of this compound on keratinocyte migration.[3][7][8]
Materials:
-
Primary Human Epidermal Keratinocytes (HPEKp)
-
Appropriate keratinocyte growth medium
-
24-well culture plates
-
P200 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
This compound (and vehicle control)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed HPEKp cells in 24-well plates at a density that allows them to reach 95-100% confluency within 24-48 hours.[7]
-
Serum Starvation (Optional): Once confluent, you may serum-starve the cells for 18 hours to minimize the influence of serum-derived growth factors.[3]
-
Creating the Scratch: Using a sterile P200 pipette tip, create a straight scratch down the center of the cell monolayer.[7][8] A consistent pressure and speed should be applied.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[8][9]
-
Treatment: Add fresh culture medium containing this compound at the desired concentration (e.g., 10 nmol/L) or the vehicle control.[3]
-
Imaging: Immediately capture the first image of the scratch (T=0) using a phase-contrast microscope.[7] Continue to capture images at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[8]
-
Analysis: The area of the scratch is measured at each time point, and the rate of closure is calculated.[10]
In Vivo Excisional Wound Healing Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a murine model.[3]
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Depilatory cream
-
Biopsy punch (e.g., 4 mm)
-
Splinting material (to reduce wound contraction)
-
This compound solution (for topical application)
-
Sterile saline (control)
-
Digital camera for documentation
Procedure:
-
Animal Preparation: Anesthetize the mice and remove the dorsal hair using a depilatory cream one day prior to wounding.[3]
-
Wound Creation: Create a full-thickness excisional wound on the dorsal skin using a biopsy punch.[3]
-
Splinting: Apply a splint around the wound to minimize contraction and allow for healing by re-epithelialization.[3]
-
Treatment: Topically apply this compound (e.g., 100 ng/day) or saline control to the wound site.[3]
-
Monitoring and Measurement: Photograph the wounds daily and measure the wound area.
-
Data Analysis: Calculate the percentage of wound closure over time and determine the time to 50% and complete closure.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting wound healing through its coordinated effects on keratinocyte migration, inflammation resolution, and host defense. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this compound in tissue repair. Further elucidation of its downstream signaling pathways will undoubtedly open new avenues for the development of novel wound healing therapies.
References
- 1. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clyte.tech [clyte.tech]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCTR1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] this compound plays a crucial role in the resolution of inflammation, host defense, and tissue repair.[2][3] These application notes provide detailed protocols for the use of this compound in various cell culture systems to investigate its biological functions. This compound has been shown to be a potent agonist for monocytes and macrophages, regulating key anti-inflammatory and pro-resolving processes.[1][4]
Mechanism of Action
This compound exerts its effects through various mechanisms, including the modulation of leukocyte activity, reduction of pro-inflammatory mediators, and promotion of tissue regeneration.[1][2] In human keratinocytes, this compound has been shown to enhance cell migration in a cAMP/PKA-dependent manner.[2][4] It also suppresses lipopolysaccharide (LPS)-induced ferroptosis through the ALX/PKA/CREB signaling pathway in lung epithelial cells.[5] this compound's actions often involve decreasing pro-inflammatory cytokines like TNF-α, IL-8, and IL-12(p40) while promoting the clearance of pathogens and apoptotic cells.[1]
This compound Signaling Pathway in Keratinocytes
The following diagram illustrates the proposed signaling pathway for this compound in promoting human keratinocyte migration.
Caption: this compound signaling in keratinocytes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in cell culture.
Table 1: Effective Concentrations of this compound in Different Cell Types and Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Monocytes | Chemotaxis | 0.001 - 10.0 nmol/L | [1][3] |
| Human Macrophages | Chemotaxis & Adhesion | 0.01 - 10 nmol/L | [1] |
| Human Polymorphonuclear Leukocytes (PMNs) | Inhibition of Chemotaxis & Adhesion | 0.1 - 10 nmol/L | [1] |
| Human Primary Epidermal Keratinocytes (HPEKp) | Cell Migration (Scratch Assay) | 1 - 10 nmol/L | [2] |
| Human Primary Epidermal Keratinocytes (HPEKp) | cAMP Elevation | 10 nmol/L | [2][4] |
| Murine Lung Epithelial Cells | Rescue from LPS-induced reduced cell viability | Not specified | [5] |
Table 2: Effects of this compound on Inflammatory Mediators
| Mediator | Effect | Magnitude of Change | Reference |
| Prostaglandin E2 (PGE2) | Decrease | 48% | [4] |
| Prostaglandin D2 (PGD2) | Decrease | 64% | [4] |
| Prostaglandin F2α (PGF2α) | Decrease | 38% | [4] |
| Thromboxane B2 | Decrease | 40% | [4] |
| Cathelicidin Anti-Microbial Peptide (Camp) | Increase in RNA expression | 2.48-fold | [6] |
Experimental Protocols
General Experimental Workflow for this compound Treatment in Cell Culture
The diagram below outlines a general workflow for studying the effects of this compound in a cell culture setting.
Caption: General workflow for this compound cell culture experiments.
Protocol 1: Keratinocyte Migration Scratch Assay
This protocol is adapted from studies on the effect of this compound on human keratinocyte migration.[2]
Materials:
-
Primary human epidermal keratinocytes (HPEKp)
-
CnT-Prime complete medium
-
CnT-PR-BM.1 basal medium (for serum starvation)
-
This compound (synthetic)
-
Vehicle control (e.g., saline)
-
Epidermal Growth Factor (EGF) as a positive control (optional)
-
24-well culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed HPEKp at a density of 0.2 x 10^6 cells per well in 24-well plates with CnT-Prime complete medium and culture overnight to reach confluency.
-
Serum Starvation: Replace the complete medium with CnT-PR-BM.1 basal medium and incubate for 16-18 hours.
-
Scratch Wound: Create a scratch wound down the center of each cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells.
-
Treatment: Add fresh basal medium containing this compound (e.g., 1 and 10 nmol/L), vehicle control, or a positive control like EGF (e.g., 100 ng/mL).
-
Imaging: Capture images of the wounds at 0 hours and 24 hours post-treatment.
-
Analysis: Measure the area of the wound at both time points using image analysis software. Calculate the percentage of wound closure.
Protocol 2: Monocyte/Macrophage Chemotaxis Assay
This protocol is based on the methods used to assess the effect of this compound on human monocyte and macrophage migration.[1]
Materials:
-
Human primary monocytes or macrophages
-
ChemoTx chamber
-
This compound (synthetic)
-
Vehicle control (e.g., PBS)
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)
-
Appropriate cell culture medium
Procedure:
-
Cell Preparation: Isolate and prepare human primary monocytes or macrophages.
-
Pre-incubation: Incubate the cells with various concentrations of this compound (e.g., 0.001 to 10 nmol/L) or vehicle control for 15 minutes at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., 15 ng/mL MCP-1) to the lower wells of the ChemoTx chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 90 minutes at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, remove non-migrated cells from the top of the filter. Stain and count the cells that have migrated to the lower side of the filter.
Protocol 3: Assessment of Cytokine Production
This protocol outlines a general method to measure the effect of this compound on cytokine production by immune cells.[1]
Materials:
-
Human primary monocytes or macrophages
-
This compound (synthetic)
-
Vehicle control
-
Stimulant (e.g., Lipopolysaccharide, LPS, if investigating anti-inflammatory effects)
-
Appropriate cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-8, IL-12p40)
Procedure:
-
Cell Seeding: Seed monocytes or macrophages in appropriate culture plates.
-
Treatment: Treat the cells with this compound at desired concentrations (e.g., 1 nmol/L) or vehicle control. In some experimental designs, cells may be co-treated with a pro-inflammatory stimulus like LPS.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Analysis: Quantify the concentration of each cytokine and compare the levels between different treatment groups.
Concluding Remarks
This compound is a potent lipid mediator with significant pro-resolving and anti-inflammatory activities. The protocols provided here offer a starting point for researchers to investigate the diverse biological roles of this compound in various cell culture models. It is recommended to optimize concentrations and incubation times for specific cell types and experimental questions. Careful consideration of appropriate controls is essential for the robust interpretation of results.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PCTR1 Administration in Respiratory Syncytial Virus (RSV) Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] The host inflammatory response to RSV contributes significantly to disease pathology.[1][3][4][5] Protectin conjugates in tissue regeneration 1 (PCTR1), a specialized pro-resolving mediator (SPM), has emerged as a potential therapeutic agent due to its ability to modulate inflammation and promote tissue repair.[6][7] This document provides detailed application notes and protocols for the administration of this compound in preclinical murine models of RSV infection, based on published studies.
Mechanism of Action
In the context of RSV infection, this compound does not appear to directly inhibit viral replication within epithelial cells.[3][4] Instead, its therapeutic effects are attributed to the modulation of the host's immune response.[3][4] this compound administration has been shown to reduce viral load and lung inflammation.[1][3][4][5] The proposed mechanism involves the enhancement of mucosal host defense mechanisms.[3][4] Specifically, this compound increases the expression of Cathelicidin Anti-Microbial Peptide (Camp), which can directly damage the RSV envelope.[3][4] Additionally, this compound regulates interferon signaling, notably by increasing the expression of interferon-lambda (IFNλ) and decreasing the production of interferon-gamma (IFNγ) by lung CD4+ T cells.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound administration in a murine model of RSV infection.
Table 1: Effect of this compound on Viral Load in Lung Tissue
| Treatment Group | RSV N Gene RNA (Fold Change vs. Vehicle) | RSV L Gene RNA (Fold Change vs. Vehicle) |
| This compound (100 ng, intranasal) | 0.40 ± 0.11 | 0.68 ± 0.29 |
| PD1 (100 ng, intranasal) | 0.21 ± 0.10 | 0.21 ± 0.07 |
| Data are presented as mean ± SEM.[3] |
Table 2: Effect of this compound on Lung Inflammatory Cell Infiltration
| Cell Type | Vehicle Control (cells x10⁵) | This compound (100 ng, intranasal) (cells x10⁵) | P-value |
| Neutrophils | 3.72 ± 1.29 | 0.95 ± 0.17 | p=0.044 |
| Eosinophils | Significantly Reduced | Data not quantified in the same format | - |
| NK Cells | Significantly Reduced | Data not quantified in the same format | - |
| Activated NK Cells (NKG2D+) | Significantly Reduced | Data not quantified in the same format | - |
| Data are presented as mean ± SEM.[3] |
Table 3: Effect of this compound on Host Antiviral Gene Expression
| Gene | Treatment Group | Fold Change vs. Vehicle | P-value |
| Cathelicidin Anti-Microbial Peptide (Camp) | This compound (100 ng, intranasal) | 2.48 ± 0.51 | p=0.036 |
| Data are presented as mean ± SEM.[3][4] |
Experimental Protocols
In Vivo Murine Model of RSV Infection and this compound Administration
This protocol describes the establishment of an RSV infection in mice and the subsequent intranasal administration of this compound.
Materials:
-
Respiratory Syncytial Virus (RSV) strain (e.g., Line 19)
-
HEp-2 cells for viral propagation
-
Female BALB/c mice (6-8 weeks old)
-
This compound (synthetic or purified)
-
Vehicle control (e.g., sterile saline or PBS)
-
Anesthetic (e.g., isoflurane)
-
Micropipettes and sterile, nuclease-free tips
Procedure:
-
Viral Propagation: Propagate RSV in HEp-2 cells and quantify the viral titer using a plaque assay.[3][4]
-
Animal Infection:
-
This compound Administration:
-
Endpoint Analysis: On day 6 post-infection, euthanize the mice and harvest the lungs for analysis.
Quantification of Viral Load by qRT-PCR
This protocol details the measurement of RSV genomic material in lung tissue.
Materials:
-
Harvested lung tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes for RSV N and L genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from homogenized lung tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using a specific master mix, primers, and probes for the RSV N and L genes.
-
Use appropriate housekeeping genes for normalization.
-
Calculate the relative expression of viral genes using the ΔΔCt method.
-
Analysis of Lung Inflammation by Flow Cytometry
This protocol outlines the procedure for quantifying inflammatory cell populations in the lungs.
Materials:
-
Harvested lung tissue
-
Collagenase and DNase
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against murine cell surface markers (e.g., CD45, Ly6G for neutrophils, Siglec-F for eosinophils, NK1.1 for NK cells, NKG2D for activated NK cells)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the lung tissue and digest with collagenase and DNase to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
-
Antibody Staining:
-
Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for the inflammatory cell populations of interest.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on specific cell populations based on their surface marker expression to quantify the number of neutrophils, eosinophils, and NK cells.
-
Visualizations
Proposed Signaling Pathway of this compound in RSV Infection
Caption: Proposed mechanism of this compound in RSV infection.
Experimental Workflow for In Vivo this compound Studies
Caption: In vivo experimental workflow.
Conclusion
The administration of this compound in murine models of RSV infection demonstrates a significant reduction in viral load and lung inflammation.[1][3][4][5] These beneficial effects are mediated through the modulation of the host's innate and adaptive immune responses, rather than direct antiviral activity.[3][4] The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound for RSV and other viral respiratory infections. These findings are particularly relevant for the development of host-directed therapies that aim to resolve inflammation and promote tissue healing without compromising viral clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory viral infection and resolution of inflammation: Roles for specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice [frontiersin.org]
- 4. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PCTR1: Enhancing Macrophage Phagocytosis In Vivo - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation, a host-protective response to infection or injury.[1] Notably, this compound has been identified as a potent agonist for monocytes and macrophages, enhancing their key anti-inflammatory and pro-resolving functions.[1][2] This document provides detailed application notes and protocols for studying the in vivo effects of this compound on macrophage phagocytosis, based on findings from preclinical models of bacterial infection.
Data Presentation: In Vivo Effects of this compound
The following tables summarize the quantitative data from a murine model of E. coli-induced peritonitis, where this compound was administered at the peak of inflammation.
Table 1: Effect of this compound on Peritoneal Macrophage Population
| Treatment | Time Point (post-infection) | Total Peritoneal Macrophages (cells/mL) | Fold Change vs. Vehicle |
| Vehicle (Saline) | 48 hours | Approx. 1.0 x 10^6 | - |
| This compound (30 ng/mouse) | 48 hours | Approx. 2.0 x 10^6 | ~2-fold increase[1] |
Table 2: this compound Enhancement of Macrophage Phagocytosis of E. coli
| Treatment | Location | Phagocytosis (% of Macrophages with Ingested E. coli) |
| Vehicle (Saline) | Peritoneum | Baseline |
| This compound (30 ng/mouse) | Peritoneum | Increased[1] |
| Vehicle (Saline) | Spleen | Baseline |
| This compound (30 ng/mouse) | Spleen | Increased[1] |
Table 3: this compound-Mediated Resolution of Inflammation
| Treatment | Parameter | Time Point | Effect |
| This compound (30 ng/mouse) | E. coli clearance from exudates | 24 hours post-treatment | Accelerated[1] |
| This compound (30 ng/mouse) | Polymorphonuclear (PMN) leukocyte infiltration | Post-treatment | Decreased[1] |
| This compound (30 ng/mouse) | Resolution Interval (T₅₀) | Post-treatment | Shortened by 57%[1] |
Signaling Pathways and Experimental Workflow
This compound Biosynthesis and Action on Macrophages
The following diagram illustrates the biosynthetic pathway of this compound from its precursor, docosahexaenoic acid (DHA), and its subsequent effects on macrophage functions that lead to the resolution of inflammation.
References
Synthetic PCTR1: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protectin Conjugates in Tissue Regeneration 1 (PCTR1) is an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). As a potent agonist for monocytes and macrophages, this compound plays a crucial role in the resolution of inflammation, host defense, and tissue regeneration.[1][2][3] Synthetic this compound offers a valuable tool for researchers investigating the mechanisms of inflammation resolution and developing novel therapeutics for a range of inflammatory diseases, infectious conditions, and tissue injuries. These application notes provide an overview of the key research applications of synthetic this compound, detailed experimental protocols, and a summary of its quantitative effects in various models.
Introduction
Inflammation is a fundamental host response to infection and injury. While essential for clearing pathogens and initiating repair, uncontrolled or unresolved inflammation can lead to chronic diseases and tissue damage. The resolution of inflammation is an active process orchestrated by SPMs, including this compound.[3] this compound has been shown to enhance the clearance of bacteria and viruses, promote the resolution of inflammation in various tissues, and accelerate tissue repair.[1][4][5] This document outlines the use of synthetic this compound in research applications, providing detailed protocols for its use in both in vitro and in vivo settings.
Key Research Applications
-
Inflammation Resolution: Synthetic this compound can be used to study the molecular and cellular mechanisms of inflammation resolution. It has been shown to decrease the infiltration of polymorphonuclear leukocytes (PMNs) while enhancing the recruitment and phagocytic activity of macrophages.[1][3]
-
Infectious Diseases: this compound enhances the clearance of bacterial and viral pathogens.[1][5] It reduces bacterial load in skin wounds and decreases viral genomic load in respiratory infections.[4][5]
-
Tissue Regeneration: this compound promotes tissue repair and regeneration.[2][4] It has been shown to accelerate wound closure in skin and promote tissue regeneration in planaria.[1][4]
-
Drug Development: As an endogenous mediator with potent pro-resolving and tissue-protective effects, this compound represents a promising therapeutic candidate for a variety of inflammatory and infectious diseases.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of synthetic this compound in various experimental models.
| In Vivo Model | Organism | This compound Dose | Key Findings | Reference |
| E. coli Peritonitis | Mouse | 30 ng/mouse | 57% shortening in the resolution interval (PMN clearance). | [1] |
| Skin Wound | Mouse | Not specified | Accelerated wound closure. | [4] |
| S. aureus Infected Skin Wound | Mouse | Not specified | Significant reduction in the number of bacteria at day 7 post-injury. | [4] |
| Respiratory Syncytial Virus (RSV) Infection | Mouse | 100 ng, intranasal | Decreased RSV genomic viral load in lung tissue. | [5] |
| Planaria Tissue Regeneration | Dugesia japonica | 1 nmol/L | Dose-dependently accelerated tissue regeneration. | [1] |
| LPS-Induced Acute Inflammation | Mouse | 50 ng/mouse | Improved survival rate. | [6] |
| LPS-Induced ARDS | Rat | 1 µg/kg | Improved pulmonary fluid clearance. | [7] |
| In Vitro Model | Cell Type | This compound Concentration | Key Findings | Reference |
| Human Monocyte/Macrophage Migration | Human Monocytes/Macrophages | 0.001 to 10.0 nmol/L | Dose-dependent promotion of migration. | [1][2][3] |
| Macrophage Efferocytosis | Human Macrophages | Not specified | Increased macrophage efferocytosis of apoptotic PMNs. | [1] |
| Keratinocyte Migration | Human Keratinocytes | 10 nmol/L | Enhanced migration with efficacy similar to epidermal growth factor. | [4] |
| Cytokine Production | Human Monocytes/Macrophages | 1 nmol/L | Decreased production of TNF-α, IL-8, and IL-12(p40). | [1] |
| Prostaglandin Production | Not specified | Not specified | Decreased PGE2 (48%), PGD2 (64%), PGF2α (38%), and thromboxane B2 (40%). | [8] |
Signaling Pathways
This compound exerts its biological effects through distinct signaling pathways. In human keratinocytes, it enhances migration in a cAMP/PKA-dependent manner.[4][8] In the context of lipopolysaccharide (LPS)-induced acute lung injury, this compound is suggested to act through the ALX/PKA/CREB signaling pathway to suppress ferroptosis.[6] Furthermore, in acute respiratory distress syndrome (ARDS), this compound upregulates sodium channel expression via the ALX/cAMP/P-Akt/Nedd4-2 pathway.[7]
Caption: this compound signaling in different cell types and disease models.
Experimental Protocols
Protocol 1: In Vitro Macrophage Efferocytosis Assay
This protocol details the procedure for assessing the effect of synthetic this compound on the efferocytosis of apoptotic polymorphonuclear leukocytes (PMNs) by human macrophages.
Materials:
-
Synthetic this compound
-
Human macrophages (e.g., derived from monocytes)
-
Human PMNs
-
Fluorescent dye for labeling apoptotic PMNs (e.g., Bisbenzimide H 33342)
-
Vehicle control (e.g., PBS with 0.01% ethanol)
-
Culture plates (e.g., 96-well plates)
-
Trypan blue solution
-
Fluorescence plate reader
Procedure:
-
Macrophage Preparation: Seed human macrophages (5 x 10^4 cells/well) in a 96-well plate and culture until adherent.
-
PMN Apoptosis Induction and Labeling: Isolate human PMNs and induce apoptosis. Label the apoptotic PMNs with a fluorescent dye according to the manufacturer's instructions.
-
This compound Treatment: Incubate the macrophages with the desired concentration of synthetic this compound or vehicle control for 15 minutes at 37°C.
-
Co-culture: Add the fluorescently labeled apoptotic PMNs to the macrophages at a 3:1 ratio (PMN:macrophage) and incubate for 1 hour at 37°C.
-
Washing: Gently wash the plates to remove non-engulfed PMNs.
-
Fluorescence Quenching: Add trypan blue solution (1:15 dilution) to quench the fluorescence of extracellularly bound apoptotic PMNs.
-
Quantification: Measure the fluorescence using a plate reader. An increase in fluorescence in this compound-treated wells compared to control indicates enhanced efferocytosis.
Caption: Workflow for the in vitro macrophage efferocytosis assay.
Protocol 2: In Vitro Keratinocyte Migration (Scratch) Assay
This protocol describes how to assess the effect of synthetic this compound on the migration of human keratinocytes.
Materials:
-
Synthetic this compound
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
Serum-free medium
-
24-well culture plates
-
Pipette tips for creating the "scratch"
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed human keratinocytes in 24-well plates at a density that allows them to reach confluency overnight.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for a period to synchronize the cells.
-
Scratch Wound: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove dislodged cells and add serum-free medium containing different concentrations of synthetic this compound or vehicle control.
-
Image Acquisition: Immediately after adding the treatment, acquire images of the scratch wound at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C.
-
Time-course Imaging: Acquire images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the scratch at each time point for each treatment condition. A faster reduction in the scratch area in this compound-treated wells compared to control indicates enhanced cell migration.
Caption: Workflow for the in vitro keratinocyte migration assay.
Protocol 3: In Vivo Mouse Model of Bacterial Peritonitis
This protocol provides a general framework for evaluating the pro-resolving effects of synthetic this compound in a mouse model of E. coli-induced peritonitis.
Materials:
-
Synthetic this compound
-
Escherichia coli (e.g., a specific strain and colony-forming unit concentration)
-
Sterile saline
-
Mice (e.g., C57BL/6)
-
Peritoneal lavage buffer (e.g., PBS with EDTA)
-
Flow cytometry antibodies for leukocyte markers (e.g., CD11b, F4/80, Ly6G)
-
Materials for bacterial load quantification (e.g., agar plates)
Procedure:
-
Induction of Peritonitis: Inject a suspension of E. coli intraperitoneally (i.p.) into the mice to induce peritonitis.
-
This compound Administration: At the peak of inflammation (e.g., 12 hours post-infection), administer synthetic this compound (e.g., 30 ng/mouse) or vehicle control (saline) i.p.
-
Sample Collection: At various time points post-treatment (e.g., 24, 48 hours), euthanize the mice and collect peritoneal exudates by lavage.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the peritoneal exudate.
-
Use flow cytometry to quantify different leukocyte populations, such as neutrophils (PMNs) and macrophages.
-
-
Bacterial Clearance: Plate serial dilutions of the peritoneal exudate on agar plates to determine the number of colony-forming units (CFUs) and assess bacterial clearance.
-
Data Analysis: Compare the leukocyte numbers and bacterial loads between this compound-treated and control groups. A decrease in PMNs, an increase in macrophages, and a reduction in CFUs in the this compound group indicate a pro-resolving effect.
Caption: Workflow for the in vivo mouse model of bacterial peritonitis.
Conclusion
Synthetic this compound is a powerful research tool for investigating the resolution of inflammation, host defense mechanisms, and tissue regeneration. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this specialized pro-resolving mediator in a variety of disease models. As our understanding of this compound's mechanisms of action continues to grow, so too will its applications in the development of novel pro-resolving therapies.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves pulmonary edema fluid clearance through activating the sodium channel and lymphatic drainage in lipopolysaccharide-induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PCTR1 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Protectin Conjugate in Tissue Regeneration 1 (PCTR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (Protectin Conjugate in Tissue Regeneration 1) is a specialized pro-resolving mediator (SPM), which is a class of lipid mediators that actively orchestrate the resolution of inflammation.[1] It is an endogenous molecule derived from docosahexaenoic acid (DHA) and contains a peptide conjugate.[2] this compound plays a crucial role in regulating key anti-inflammatory and pro-resolving processes, such as enhancing the recruitment and phagocytic capacity of macrophages, promoting bacterial clearance, and supporting tissue repair.[1][3][4]
Q2: What is the recommended method for storing lyophilized this compound?
A2: Lyophilized this compound should be stored desiccated at -20°C. When stored properly in a tightly sealed vial, the solid form can be stable for up to six months. For specific storage recommendations, always refer to the Certificate of Analysis provided by the supplier.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare stock solutions and use them on the same day. For storage, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C.[5] Under these conditions, solutions are generally usable for up to one month. Long-term storage of this compound in solution is not recommended. Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes.
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can degrade the molecule and reduce its biological activity.[5] Prepare single-use aliquots of your stock solution to maintain the integrity of the compound.
Q5: What solvents should be used to reconstitute this compound?
A5: The choice of solvent depends on the experimental application. In many published studies, this compound is administered in vivo in a sterile 0.9% saline solution.[3] For in vitro cell-based assays, this compound is often added to a vehicle control, such as PBS with a small amount of ethanol, which is then diluted in the cell culture medium.[2] Always consult the product datasheet for the recommended solvent for reconstitution.
Stability and Storage Conditions Summary
The following table summarizes general storage recommendations for this compound. For precise details, always consult the product-specific Certificate of Analysis.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 6 months | Store desiccated and in a tightly sealed vial. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] Store in tightly sealed vials. |
| Working Solution | 4°C | Use on the same day | Recommended for immediate experimental use to ensure maximum activity. |
Experimental Protocols & Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with the fatty acid DHA and involves several enzymatic steps to produce the final bioactive molecule.[2]
Caption: Biosynthetic pathway of this compound from DHA.
General Workflow for In Vitro Cell Treatment
This diagram outlines a typical workflow for treating cultured cells with this compound to assess its biological activity.
Caption: Standard workflow for treating cells with this compound.
Troubleshooting Guide
Problem: Inconsistent or no biological effect observed in experiments.
This issue can arise from several factors related to the stability and handling of this compound. Follow this troubleshooting guide to identify the potential cause.
Caption: Troubleshooting logic for loss of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing PCTR1 Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Protectin Conjugates in Tissue Regeneration 1 (PCTR1) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an endogenous lipid mediator that belongs to the specialized pro-resolving mediators (SPMs) family.[1] It plays a crucial role in the resolution phase of inflammation.[2][3] Its mechanism of action involves promoting the resolution of inflammation by enhancing macrophage recruitment and their phagocytic activity against pathogens like E. coli, while decreasing the infiltration of polymorphonuclear leukocytes (neutrophils).[2][3] this compound also counter-regulates pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[2] In some contexts, this compound's effects are mediated through the lipoxin A4 receptor (ALX).[4][5]
Q2: What are the typical effective dosages of this compound in preclinical mouse models?
A2: The effective dosage of this compound can vary depending on the animal model, the route of administration, and the specific inflammatory condition being studied. Reported effective doses in mice range from 30 ng to 100 ng per animal. For instance, a dose of 30 ng per mouse administered intraperitoneally has been shown to be effective in an E. coli-induced peritonitis model.[2] In a lipopolysaccharide (LPS)-induced acute inflammation model, 50 ng per mouse improved survival rates.[1] For topical applications in skin wound models, 100 ng per day has been used.[6]
Q3: What are the different routes of administration for this compound in in vivo studies?
A3: this compound has been successfully administered via several routes in preclinical studies, including:
-
Intraperitoneal (i.p.) injection: Commonly used for systemic inflammation models like peritonitis and endotoxemia.[2]
-
Intranasal (i.n.) administration: Utilized for respiratory inflammation models, such as in Respiratory Syncytial Virus (RSV) infection.[7][8]
-
Topical application: Applied directly to the site of injury in wound healing studies.[6]
The choice of administration route should be guided by the specific research question and the target tissue.
Troubleshooting Guide
Q4: I am not observing the expected anti-inflammatory or pro-resolving effects of this compound in my in vivo experiment. What could be the issue?
A4: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Suboptimal Dosage: The administered dose may be too low for your specific model. It is recommended to perform a dose-response study to determine the optimal effective dose.
-
Timing of Administration: The therapeutic window for this compound is critical. In many acute inflammation models, this compound is most effective when administered at the peak of inflammation to promote resolution.[2][3] Consider adjusting the timing of this compound administration relative to the inflammatory stimulus.
-
Compound Stability and Formulation: this compound is a lipid mediator and may be prone to degradation. Ensure that it is stored correctly and prepare fresh solutions for each experiment. The choice of vehicle for administration is also important for solubility and stability.
-
Animal Model Specifics: The efficacy of this compound may be dependent on the specific animal model and the underlying inflammatory pathology.
Q5: I am observing high variability in the response to this compound between individual animals. How can I reduce this variability?
A5: High variability can obscure the true effect of the compound. To minimize variability:
-
Standardize Procedures: Ensure that all experimental procedures, including the preparation and administration of this compound, the induction of inflammation, and the timing of sample collection, are performed consistently across all animals.
-
Animal Characteristics: Use animals of the same age, sex, and genetic background. House the animals under controlled environmental conditions.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and increase the statistical power of your study.
-
Route of Administration: Some routes of administration, such as oral gavage, can lead to higher variability in bioavailability compared to parenteral routes like intravenous or intraperitoneal injection.
Quantitative Data Summary
Table 1: Reported Effective Dosages of this compound in Murine Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| E. coli-induced peritonitis | 30 ng/mouse | Intraperitoneal (i.p.) | Enhanced macrophage recruitment, increased phagocytosis of E. coli, decreased neutrophil infiltration. | [2] |
| LPS-induced acute inflammation | 50 ng/mouse | Not specified | Improved survival rate. | [1] |
| Full-thickness dorsal skin wounds | 100 ng/day | Topical | Accelerated wound closure. | [6] |
| Respiratory Syncytial Virus (RSV) infection | Not specified | Intranasal (i.n.) | Decreased viral load and lung inflammation. | [7][8] |
Experimental Protocols
Protocol: this compound Administration in a Murine Model of E. coli-Induced Peritonitis
This protocol is based on methodologies described in published studies.[2]
-
Animal Preparation: Use 8-10 week old male C57BL/6J mice. Acclimatize the animals for at least one week before the experiment.
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal (i.p.) injection of 1x10^5 colony-forming units (CFU) of E. coli in 200 µL of sterile saline.
-
This compound Preparation: Prepare a fresh solution of this compound in sterile saline.
-
This compound Administration: At 12 hours post-infection (the typical peak of inflammation), administer 30 ng of this compound in a volume of 100-200 µL via i.p. injection. The control group should receive an equivalent volume of vehicle (sterile saline).
-
Monitoring and Sample Collection: At various time points post-treatment (e.g., 24, 48 hours), euthanize the animals and collect peritoneal lavage fluid.
-
Analysis:
-
Perform cell counts and flow cytometry on the lavage fluid to quantify macrophage and neutrophil populations.
-
Plate serial dilutions of the lavage fluid on agar plates to determine bacterial CFU and assess bacterial clearance.
-
Analyze the lavage fluid for levels of cytokines and lipid mediators using ELISA or LC-MS/MS.
-
Visualizations
Caption: this compound signaling pathway via the ALX receptor.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates lipopolysaccharide-induced acute inflammation and multiple organ damage via regulation of linoleic acid metabolism by promoting FADS1/FASDS2/ELOV2 expression and reducing PLA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PCTR1 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Protectin Conjugate in Tissue Regeneration 1 (PCTR1) by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low this compound Signal | Sample Degradation: this compound, as a lipid mediator, can be susceptible to degradation during sample collection, storage, or extraction. | - Minimize sample processing time and keep samples on ice or at 4°C. - Store samples at -80°C for long-term storage. - Consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent oxidation. |
| Inefficient Extraction: The chosen lipid extraction method may not be optimal for this compound recovery from the specific biological matrix. | - Employ a robust lipid extraction method such as the Folch or Bligh & Dyer techniques. - Ensure proper phase separation to recover the lipid-containing organic layer. - Optimize the solvent-to-sample ratio for your specific sample type. | |
| Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source. | - Improve chromatographic separation to resolve this compound from interfering compounds. - Dilute the sample to reduce the concentration of interfering matrix components. - Utilize a more effective sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. | |
| Incorrect Mass Spectrometer Settings: The instrument may not be properly calibrated or tuned for the detection of the this compound parent and fragment ions. | - Calibrate the mass spectrometer according to the manufacturer's guidelines. - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the correct precursor ion (m/z 650) and fragment ions (e.g., m/z 231) are selected for multiple reaction monitoring (MRM).[1] | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic Issues: Problems with the analytical column or mobile phase can lead to distorted peak shapes. | - Ensure the column is properly conditioned and has not exceeded its lifetime. - Check for leaks in the LC system. - Verify the mobile phase composition and pH are correct. |
| Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape. | - Reduce the injection volume or dilute the sample. | |
| High Background Noise | Contamination: Contaminants in solvents, reagents, or from lab equipment can introduce significant background noise. | - Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and equipment. - Run solvent blanks to identify sources of contamination. |
| Matrix Effects: Complex biological samples can contain numerous compounds that contribute to a high chemical background. | - Implement a more rigorous sample clean-up protocol (e.g., SPE). - Optimize the chromatographic gradient to better separate this compound from the matrix. | |
| Inconsistent Retention Time | LC System Instability: Fluctuations in pump pressure or column temperature can cause shifts in retention time. | - Check the LC pump for consistent flow and pressure. - Ensure the column oven is maintaining a stable temperature. - Equilibrate the column for a sufficient amount of time before each run. |
| Inaccurate Quantification | Lack of a Suitable Internal Standard: Without a proper internal standard, variations in sample preparation and instrument response cannot be adequately corrected. | - Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar lipid mediator can be considered, but its performance must be validated. |
| Non-linear Calibration Curve: The calibration curve may not be linear over the desired concentration range. | - Prepare a calibration curve with a sufficient number of points to cover the expected concentration range of this compound in the samples. - Use a weighted linear regression if appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the key mass transitions to monitor for this compound?
A1: For quantification, the parent ion to monitor is m/z 650 (M+H).[1] A characteristic and commonly used daughter ion for confirmation and quantification is m/z 231.[1] Other diagnostic ions that can be used for identification include m/z 632 (M+H-H₂O), 503, 325, 308, 290, 257, 245, and 227.[2]
Q2: What type of liquid chromatography (LC) setup is recommended for this compound analysis?
A2: Reversed-phase chromatography using a C18 column is a common and effective method for separating this compound from other lipid mediators.[1] The mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
Q3: How should I prepare my biological samples for this compound extraction?
A3: Sample preparation will vary depending on the matrix. For tissues, homogenization in a suitable buffer is necessary before extraction. For biofluids like plasma or peritoneal exudates, direct extraction may be possible. It is crucial to minimize enzymatic activity and oxidation during sample handling by keeping samples cold and processing them quickly.
Q4: Are there any known interferences I should be aware of when analyzing this compound?
A4: Potential interferences include other lipid mediators with similar retention times and fragmentation patterns. Isobaric compounds (molecules with the same nominal mass) can also interfere if not chromatographically resolved. Matrix components such as phospholipids and triglycerides can cause ion suppression. Careful method development and validation are essential to identify and mitigate these interferences.
Q5: What are typical concentrations of this compound found in biological samples?
A5: this compound levels can vary significantly depending on the biological context, such as the tissue type and the presence of inflammation or infection. For example, in a mouse model of respiratory syncytial virus (RSV) infection, this compound levels in lung tissue were found to be around 12.4 ± 1.6 pg/50 mg in naïve mice, decreasing to 1.3 ± 0.8 pg/50 mg at day 3 post-infection, and increasing to 17.5 ± 0.9 pg/50 mg by day 12 post-infection.[3][4]
Quantitative Data for this compound
The following table summarizes reported concentrations of this compound in different biological matrices.
| Biological Matrix | Experimental Model/Condition | This compound Concentration | Reference |
| Mouse Lung Tissue | Naïve (uninfected) | 12.4 ± 1.6 pg/50 mg | [3][4] |
| Mouse Lung Tissue | 3 days post-RSV infection | 1.3 ± 0.8 pg/50 mg | [3][4] |
| Mouse Lung Tissue | 12 days post-RSV infection | 17.5 ± 0.9 pg/50 mg | [3][4] |
| Mouse Peritoneal Exudate | Self-resolving E. coli infection (48 hours) | Up to 15 pg/exudate (~5 pmol/L) |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Biological Tissues by LC-MS/MS
This protocol provides a general framework. Optimization may be required for specific tissue types.
1. Sample Preparation and Homogenization: a. Weigh the frozen tissue sample (~50 mg). b. Immediately place the tissue in a tube containing ice-cold methanol (e.g., 1 mL) and an antioxidant like BHT (100 µM final concentration). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved. d. Add an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate.
2. Lipid Extraction (Modified Folch Method): a. To the tissue homogenate, add chloroform at a ratio of 2:1 (chloroform:methanol). For 1 mL of methanol homogenate, add 2 mL of chloroform. b. Vortex the mixture vigorously for 2 minutes. c. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL chloroform phase). d. Vortex again for 1 minute. e. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette. g. Dry the extracted lipids under a gentle stream of nitrogen.
3. Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water). b. Transfer the reconstituted sample to an autosampler vial. c. Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system. d. LC Conditions (Example):
- Column: C18, 2.1 x 100 mm, 1.8 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid
- Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C e. MS/MS Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transition: 650 -> 231 (and other confirmatory transitions)
- Optimize collision energy and other source parameters for maximal signal.
4. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the peak area ratio (this compound/Internal Standard). c. Quantify the amount of this compound in the sample using a calibration curve prepared with authentic this compound standard and the internal standard.
Visualizations
Caption: Troubleshooting workflow for this compound detection.
Caption: this compound biosynthesis and signaling pathway.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice [frontiersin.org]
PCTR1 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Protectin Conjugates in Tissue Regeneration 1 (PCTR1), with a specific focus on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (Protectin Conjugates in Tissue Regeneration 1) is a potent lipid mediator, a specialized pro-resolving mediator (SPM), derived from docosahexaenoic acid (DHA).[1] Like many lipid-based molecules, this compound has poor solubility in aqueous solutions, which can lead to precipitation, inaccurate concentration calculations, and reduced bioactivity in experimental settings.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: The recommended solvent for creating a this compound stock solution is ethanol.[1] Commercial suppliers provide this compound in an ethanol solution. For experimental use, further dilutions into aqueous buffers or cell culture media should be made from this ethanol stock, ensuring the final ethanol concentration is minimal to avoid solvent-induced cellular effects.
Q3: Can I dissolve this compound directly in PBS or cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous solutions like PBS or cell culture medium. This compound's solubility in PBS (pH 7.2) is very low, approximately 0.1 mg/mL.[1] Attempting to dissolve it directly will likely result in poor solubility and precipitation.
Q4: What are the known solubility concentrations of this compound in different solvents?
A4: Quantitative solubility data for this compound is available from suppliers such as Cayman Chemical. This information is crucial for preparing appropriate stock solutions.
| Solvent | Approximate Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 1 mg/mL |
| Ethanol:H2O (95:5) | 2 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
| [Data sourced from Cayman Chemical product information.][1] |
Q5: How should I store this compound solutions?
A5: this compound in an ethanol solution should be stored at -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms upon dilution into aqueous buffer/medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of organic co-solvent (e.g., ethanol or DMSO) in the final solution. Be mindful of the tolerance of your experimental system to the solvent (typically <0.1% for cell culture). 3. Use a carrier protein. For in vivo studies, this compound can be resuspended in PBS containing a carrier protein like bovine serum albumin (BSA) to improve solubility. |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. | 1. Visually inspect the solution for any precipitate. If present, centrifuge the solution and use the supernatant, though the actual concentration will be lower than calculated. 2. Prepare fresh dilutions for each experiment. Avoid using stored aqueous dilutions. 3. Follow the recommended protocol for preparing this compound solutions strictly. |
| Low or no biological activity observed. | Degradation or precipitation of this compound. | 1. Ensure proper storage of the stock solution at -80°C. 2. Prepare fresh dilutions immediately before use. 3. Confirm the final concentration is within the reported effective range for your experimental model. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol outlines the recommended steps for diluting a this compound stock solution for use in in vitro and in vivo experiments.
Materials:
-
This compound in ethanol (stock solution)
-
Anhydrous ethanol
-
Sterile PBS (pH 7.2) or cell culture medium
-
Sterile, low-binding microcentrifuge tubes
Procedure for In Vitro Experiments (e.g., Cell Culture):
-
From your stock solution of this compound in ethanol, prepare an intermediate dilution in anhydrous ethanol if a large volume of working solution is needed.
-
Add the required volume of the this compound ethanol solution to your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of ethanol in the medium is non-toxic to your cells (typically below 0.1%).
-
Gently vortex the final solution to ensure homogeneity.
-
Use the freshly prepared working solution immediately.
Procedure for In Vivo Experiments:
-
Transfer the required amount of this compound in ethanol to a sterile, low-binding tube.
-
Evaporate the ethanol under a gentle stream of nitrogen gas.
-
Resuspend the this compound residue in sterile PBS. A carrier protein such as BSA can be included in the PBS to enhance solubility.
-
Gently vortex to dissolve the this compound.
-
Administer the freshly prepared solution to the animal model.
This compound Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its pro-resolving and anti-inflammatory effects through a G-protein coupled receptor, the lipoxin A4 receptor (ALX/FPR2). Downstream signaling can involve the activation of the cAMP/PKA pathway and the SIRT1/NF-κB axis, leading to the modulation of inflammatory responses.
Caption: this compound signaling cascade.
Experimental Workflow for this compound Solution Preparation
This workflow diagram illustrates the decision-making process for preparing this compound solutions for different experimental applications.
Caption: this compound solution preparation workflow.
References
Technical Support Center: Synthesis of PCTR1
Welcome to the technical support center for the synthesis of Protectin Conjugate in Tissue Regeneration 1 (PCTR1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a peptide-containing lipid mediator. Its synthesis is typically achieved through a convergent strategy involving the preparation of a protected peptide fragment and a lipid-derived fragment, followed by their coupling and subsequent deprotection. A common approach involves the synthesis of the peptide portion using solid-phase peptide synthesis (SPPS), followed by coupling to the lipid moiety in solution.
Q2: What is a typical reported yield for the synthesis of this compound?
A2: Published methods for the organic synthesis of this compound have reported a yield of approximately 47%.[1] This yield is achieved through a multi-step process involving the formation of an epoxide intermediate from docosahexaenoic acid (DHA), followed by conjugation to glutathione.[1]
Q3: What are the critical steps in the synthesis of this compound that can affect the final yield?
A3: Several stages in the synthesis of this compound are critical for achieving a good yield. These include the stereoselective formation of the epoxide intermediate, the efficiency of the coupling reaction between the lipid and peptide fragments, and the final purification steps. Incomplete reactions or the formation of side products at any of these stages can significantly reduce the overall yield.
Q4: What are some common side reactions to be aware of during the synthesis of this compound and other cysteinyl-SPMs?
A4: During the synthesis of complex molecules like this compound, several side reactions can occur. For the peptide portion, these can include racemization, especially when using certain coupling reagents, and the formation of deletion or truncated sequences during SPPS. For the lipid portion, oxidation of the polyunsaturated fatty acid chain is a common issue. During the coupling step, unwanted reactions with side chains of amino acids can also occur if they are not properly protected.
Q5: How can I purify the final this compound product?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic this compound.[1] A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). Careful fraction collection and analysis are crucial to isolate the pure product from any unreacted starting materials or byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield (<30%) | 1. Incomplete coupling of the lipid and peptide fragments. 2. Degradation of the lipid component due to oxidation. 3. Suboptimal purification, leading to product loss. | 1. Optimize coupling reaction conditions (reagent, time, temperature). Consider using a different coupling reagent (see Table 1). 2. Handle lipid intermediates under an inert atmosphere (e.g., argon) and use antioxidants where appropriate. 3. Optimize the HPLC purification protocol, including the gradient, flow rate, and column type (see Table 2). |
| Presence of Multiple Peaks in HPLC Analysis of Crude Product | 1. Formation of diastereomers due to racemization. 2. Presence of deletion or truncated peptide sequences. 3. Oxidation of the polyunsaturated fatty acid chain. | 1. Use a coupling reagent known to minimize racemization (e.g., PyBOP, HBTU). 2. Ensure complete deprotection and coupling steps during SPPS. Double coupling for difficult amino acids can be beneficial. 3. Minimize exposure of the lipid components to air and light. |
| Difficulty in Isolating Pure this compound by HPLC | 1. Co-elution of impurities with the desired product. 2. Poor peak shape. | 1. Adjust the HPLC gradient to improve separation. A shallower gradient around the elution time of this compound can enhance resolution. 2. Ensure the sample is fully dissolved in the mobile phase before injection. Check the pH of the mobile phase. |
| Mass Spectrometry Analysis Shows Unexpected Masses | 1. Incomplete deprotection of amino acid side chains. 2. Oxidation of methionine or cysteine residues. 3. Adduct formation with salts or solvents. | 1. Review the deprotection steps and ensure complete removal of all protecting groups. 2. Use scavengers during the final cleavage and deprotection steps. 3. Ensure thorough drying of the purified product and use high-purity solvents. |
Data and Protocols
Table 1: Effect of Coupling Reagents on Peptide Synthesis
While specific data for this compound is limited, the choice of coupling reagent is known to significantly impact the efficiency and stereochemical purity of peptide synthesis. The following table provides a general guide.
| Coupling Reagent | Advantages | Potential Disadvantages |
| HBTU/HATU | Fast coupling times, high efficiency. | Can cause racemization, especially with sensitive amino acids. |
| PyBOP | Low racemization, effective for hindered couplings. | Can be more expensive. |
| DIC/HOBt | Cost-effective, good for standard couplings. | Can lead to the formation of insoluble byproducts (DCU with DCC). |
| DEPBT | Very low racemization, good for fragment condensation. | Slower reaction times compared to aminium/uronium reagents. |
Table 2: General Parameters for RP-HPLC Purification of Lipid Mediators
The following are typical starting parameters for the purification of this compound and similar molecules. Optimization will be required for specific instruments and crude sample purities.
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 30 minutes (example, requires optimization) |
| Flow Rate | 1 mL/min for analytical, higher for preparative scale |
| Detection | UV at 220 nm and 280 nm |
Experimental Protocol: Organic Synthesis of this compound
The following is a summarized protocol for the organic synthesis of this compound, based on published literature.[1]
Step 1: Synthesis of 16S,17S-epoxy-protectin methyl ester
-
This intermediate is synthesized from docosahexaenoic acid (DHA) through a multi-step process involving enzymatic or chemical oxidation to form a hydroperoxy intermediate, followed by stereoselective epoxidation.
Step 2: Conjugation with Glutathione
-
Suspend 10 equivalents of glutathione in a 3:1 solution of methanol (MeOH) and piperidine.
-
Add the synthetic 16S,17S-epoxy-protectin methyl ester to the suspension.
-
Stir the reaction vigorously under an argon atmosphere for 4 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude this compound methyl ester using solid-phase extraction (SPE) with a C18 cartridge.
Step 3: Hydrolysis to this compound free acid
-
Dissolve the purified this compound methyl ester in a suitable solvent.
-
Add 1N Lithium hydroxide (LiOH) and stir at -40°C for 2 hours.
-
Adjust the pH to 3.5.
-
Purify the final this compound product by solid-phase extraction (SPE) with a C18 cartridge or by preparative RP-HPLC.
Visualizations
References
PCTR1 Functional Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PCTR1 functional assays. It is important to note that "this compound" can refer to two distinct molecules in scientific literature: Protectin Conjugate in Tissue Regeneration 1 and Phosphatidylcholine Transfer Protein . This guide is therefore divided into two sections to address the specific challenges associated with each.
Section 1: Protectin Conjugate in Tissue Regeneration 1 (this compound) Assays
This compound, a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation and tissue repair.[1][2][3] Functional assays for this compound typically involve cell-based systems to assess its impact on immune cell function and inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound that can be measured in an assay?
A1: this compound exhibits several quantifiable biological activities. Key functions include enhancing macrophage phagocytosis and efferocytosis, promoting monocyte and macrophage migration, decreasing neutrophil infiltration, and down-regulating pro-inflammatory mediators like prostaglandins and cytokines.[1][4] It also promotes tissue regeneration.[1][3]
Q2: What are the typical concentrations of this compound used in cell-based assays?
A2: this compound is potent and typically used at low nanomolar to picomolar concentrations. Dose-response experiments often range from 0.001 to 10.0 nmol/L.[1][4]
Q3: How is this compound quantified in biological samples?
A3: this compound is commonly identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipid mediator metabololipidomics.[1] This technique allows for sensitive and specific measurement in complex biological matrices.
Troubleshooting Guide: this compound Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Poor mixing of this compound solution; Cell stress or death. | Ensure a homogenous cell suspension before seeding; Gently mix the plate after adding this compound; Check cell viability before and after the experiment (e.g., with Trypan Blue). |
| No observable effect of this compound | This compound degradation; Suboptimal this compound concentration; Insensitive cell type or passage number; Incorrect assay timing. | Prepare fresh this compound dilutions for each experiment; Perform a dose-response curve to find the optimal concentration; Use low-passage primary cells or a validated cell line; Optimize incubation times based on literature.[1] |
| Unexpected pro-inflammatory effects | Contamination of this compound stock with pro-inflammatory lipids or solvents; Cell culture contamination (e.g., endotoxin). | Use highly purified, synthetic this compound; Test vehicle controls for any effects; Regularly test cell cultures for mycoplasma and endotoxin. |
| Difficulty reproducing published data | Differences in cell donors (for primary cells); Variations in cell culture media and supplements; Subtle differences in assay protocols. | If using primary cells, test multiple donors; Standardize all reagents and protocols across experiments; Carefully review and replicate the exact conditions of the cited study. |
Key Experimental Protocol: Macrophage Phagocytosis Assay
This protocol is a generalized procedure for assessing the effect of this compound on macrophage phagocytosis of bacteria.
-
Cell Preparation: Isolate human monocytes from healthy donors and differentiate them into macrophages over 7 days.[1]
-
This compound Incubation: Pre-incubate macrophages with this compound (e.g., 1 nmol/L) or vehicle control for 15 minutes at 37°C.
-
Phagocytosis: Add opsonized, pHrodo-labeled E. coli to the macrophages and incubate for 1-2 hours at 37°C.
-
Quantification: Measure the fluorescence of ingested bacteria using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in phagocytosis.
-
Data Analysis: Normalize the fluorescence readings to the number of cells and compare the this compound-treated group to the vehicle control.
This compound Biosynthetic and Signaling Pathways
Section 2: Phosphatidylcholine Transfer Protein (PCTP/PCTR1) Assays
Phosphatidylcholine Transfer Protein (PCTP), also known as STARD2, facilitates the transfer of phosphatidylcholine (PC) molecules between membranes.[5] Functional assays for PCTP measure this transfer activity, typically between donor and acceptor lipid vesicles.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a PCTP functional assay?
A1: A typical PCTP assay involves monitoring the transfer of a labeled PC molecule from a donor membrane (e.g., a liposome) to an acceptor membrane. The label can be a fluorescent probe or a radioisotope.
Q2: Why is the choice of donor and acceptor membranes important?
A2: The lipid composition and physical properties (e.g., size, charge) of the donor and acceptor membranes can significantly influence the transfer rate. For instance, studying PC transfer to mitochondria requires the isolation of intact mitochondria to serve as acceptor membranes.[6][7]
Q3: Can PCTP transfer other phospholipids?
A3: PCTP is highly specific for phosphatidylcholine.[5] Assays should include controls to ensure that the observed transfer is specific to PC.
Troubleshooting Guide: PCTP In Vitro Transfer Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal/transfer in the absence of PCTP | Spontaneous transfer of labeled PC; Contamination of assay components; Instability of donor/acceptor vesicles. | Optimize assay conditions (e.g., lower temperature) to reduce spontaneous transfer; Use high-purity lipids and reagents; Prepare fresh vesicles for each experiment and check for stability. |
| Low or no PCTP activity | Inactive or improperly folded recombinant PCTP; Presence of inhibitors in the assay buffer; Incorrectly prepared labeled PC. | Verify the purity and activity of the PCTP preparation; Ensure the assay buffer is free of detergents or other potential inhibitors; Validate the synthesis and incorporation of the labeled PC into donor vesicles. |
| Assay signal is not linear with time or protein concentration | Substrate (labeled PC) depletion; Saturation of the acceptor membrane; Aggregation of vesicles or protein. | Perform initial rate measurements where the signal is linear; Adjust the ratio of donor to acceptor vesicles; Optimize buffer conditions (e.g., ionic strength) to prevent aggregation. |
| Fluorescent probe artifacts | The fluorescent tag alters the properties of the PC molecule; Self-quenching of the fluorescent probe at high concentrations. | Choose a fluorescent probe with minimal impact on lipid behavior; Perform control experiments to characterize the photophysical properties of the probe in the assay environment; Work within a concentration range where self-quenching is not an issue. |
Key Experimental Protocol: Fluorescent Phosphatidylcholine Transfer Assay
This protocol describes a common method for measuring PCTP activity using fluorescently labeled PC.
-
Vesicle Preparation: Prepare donor small unilamellar vesicles (SUVs) containing a fluorescently labeled PC analog (e.g., NBD-PC) and a quenching lipid (e.g., Rhodamine-PE). Prepare unlabeled acceptor SUVs.
-
Assay Setup: In a fluorometer cuvette, combine acceptor vesicles and assay buffer.
-
Initiate Reaction: Add donor vesicles to the cuvette and record the baseline fluorescence. The fluorescence should be low due to quenching.
-
Measure Transfer: Add purified PCTP to initiate the transfer of NBD-PC from the quenched donor vesicles to the unlabeled acceptor vesicles. The transfer results in an increase in fluorescence as the NBD-PC is diluted and separated from the quencher.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the PCTP activity.
PCTP-Mediated Phosphatidylcholine Transfer Workflow
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylcholine transfer protein - Wikipedia [en.wikipedia.org]
- 6. Phosphatidylcholine Affects Inner Membrane Protein Translocases of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
Technical Support Center: Overcoming Challenges in PCTR1 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Protectin Conjugate in Tissue Regeneration 1 (PCTR1).
Troubleshooting Guides
Low or No this compound Signal in LC-MS/MS Analysis
Question: I am not detecting a this compound signal, or the signal is significantly lower than expected in my LC-MS/MS analysis. What are the potential causes and solutions?
Answer:
Low or absent this compound signals can stem from issues in sample handling, extraction, or the analytical instrumentation. Below is a systematic guide to troubleshoot this common problem.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Sample Degradation | This compound is a lipid mediator that can be prone to degradation. Ensure samples are processed immediately after collection or snap-frozen in liquid nitrogen and stored at -80°C. Minimize freeze-thaw cycles.[1] Add antioxidants like butylated hydroxytoluene (BHT) during sample homogenization. |
| Inefficient Extraction | This compound, being a peptide-conjugated lipid, requires an optimized solid-phase extraction (SPE) protocol. Ensure the C18 SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions to ensure this compound retention. Use a sufficiently strong elution solvent (e.g., methanol or methyl formate) to ensure complete elution from the cartridge. |
| Matrix Effects | Co-eluting substances from the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal.[2][3][4] To mitigate this, improve sample cleanup by optimizing the SPE wash steps. Dilute the sample extract before injection, if sensitivity allows. The most effective solution is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound, which co-elutes and experiences similar matrix effects, allowing for accurate normalization.[5][6] |
| Suboptimal MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. The parent ion (Q1) for this compound is typically m/z 650, with a characteristic daughter ion (Q3) of m/z 231.[7] Adjust collision energy and other source parameters to maximize signal intensity. |
| Low Endogenous Levels | The concentration of this compound in some biological samples can be very low (in the pg/mL range).[7] Consider concentrating the sample or using a larger starting volume of the biological matrix. Ensure your LC-MS/MS system has sufficient sensitivity for the expected concentration range. |
High Variability in this compound Quantification Results
Question: I am observing high variability and poor reproducibility in my this compound quantification across replicate samples. What could be causing this?
Answer:
High variability in this compound quantification can be frustrating and can compromise the reliability of your data. The sources of this variability often lie in inconsistent sample preparation and the inherent challenges of analyzing complex biological samples.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, from initial homogenization to final reconstitution. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution. Automating the SPE process can significantly improve reproducibility. |
| Lack of an Appropriate Internal Standard | Without a suitable internal standard, variations in sample loss during extraction and matrix effects will not be corrected, leading to high variability. The ideal internal standard is a stable isotope-labeled this compound. If a SIL-IS for this compound is unavailable, a structurally similar lipid mediator with a stable isotope label can be used, but with the understanding that it may not perfectly mimic this compound's behavior.[5][6] |
| Matrix Effects Variation | The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[2][3][4] A SIL-IS is the best way to correct for this. Additionally, ensuring thorough sample cleanup through optimized SPE can help minimize the variability of matrix components. |
| Instrument Instability | Fluctuations in the LC-MS/MS system's performance can introduce variability. Regularly check for system suitability by injecting a standard solution to monitor retention time, peak shape, and signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for this compound quantification?
The gold standard for this compound quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and specificity, allowing for the accurate measurement of this compound in complex biological matrices. The use of multiple reaction monitoring (MRM) ensures that the quantification is based on specific precursor-to-product ion transitions, minimizing interferences.[7]
Q2: How should I prepare my samples for this compound analysis?
Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE). A common procedure is as follows:
-
Homogenize the biological sample (e.g., cell culture supernatant, plasma, tissue homogenate) in cold methanol to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then diluted and acidified before being loaded onto a conditioned and equilibrated C18 SPE cartridge.
-
The cartridge is washed with a low-percentage organic solvent to remove polar impurities.
-
This compound is then eluted with a high-percentage organic solvent like methanol or methyl formate.
-
The eluate is dried down and reconstituted in an appropriate solvent for LC-MS/MS analysis.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) for this compound so important?
A SIL-IS is crucial for accurate and precise quantification for several reasons:
-
Correction for Sample Loss: It accounts for any loss of this compound during the multi-step sample preparation process.
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the endogenous this compound, allowing for accurate normalization of the signal.[5][6]
-
Improved Reproducibility: By correcting for variations in sample preparation and matrix effects, a SIL-IS significantly improves the precision and reproducibility of the measurement.
Q4: Are there any commercially available ELISA kits for this compound quantification?
Currently, the availability of validated commercial ELISA kits for this compound is limited. Developing a specific and sensitive immunoassay for a lipid mediator like this compound presents several challenges:
-
Antibody Specificity: Generating antibodies that can specifically recognize the unique structure of this compound, which is a conjugate of a lipid and a peptide, without cross-reacting with other similar lipid mediators is difficult.
-
Low Immunogenicity: Small lipid molecules are often not very immunogenic, making it challenging to produce high-affinity antibodies.
-
Matrix Interferences: Biological matrices contain numerous lipids and proteins that can interfere with antibody-antigen binding in an ELISA.
Due to these challenges, LC-MS/MS remains the most reliable method for this compound quantification.
Q5: What are the key instrument parameters for this compound detection by LC-MS/MS?
For optimal detection of this compound, a triple quadrupole mass spectrometer is typically used in negative ion mode with electrospray ionization (ESI). The following MRM transition is commonly monitored:
-
Precursor Ion (Q1): 650 m/z
-
Product Ion (Q3): 231 m/z[7]
The liquid chromatography method should be optimized to achieve good separation of this compound from other isomeric and isobaric lipid mediators. A C18 reversed-phase column is commonly used.
Experimental Protocols
Detailed Methodology for this compound Quantification by LC-MS/MS
This protocol is a general guideline and may require optimization for specific biological matrices and LC-MS/MS systems.
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To each sample, add a known amount of stable isotope-labeled this compound (if available) or a suitable structural analog to serve as an internal standard.
-
Protein Precipitation: Add 2 volumes of cold methanol to the sample. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 1500 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the supernatant with a small amount of formic acid to a pH of ~3.5 and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute this compound and other lipid mediators with 5 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: Methanol with 0.01% formic acid.
-
Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (-ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 650 -> 231 m/z[7]
-
Internal Standard: Monitor the specific transition for the chosen SIL-IS.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the samples by comparing their peak area ratios to a standard curve prepared with known amounts of this compound and the internal standard.
Visualizations
This compound Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture conditions for optimal PCTR1 production
Welcome to the technical support center for the production of Protectin Conjugates in Tissue Regeneration 1 (PCTR1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture conditions for maximal this compound yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended host cell lines for producing this compound?
A1: The choice of cell line is critical for successful recombinant protein production. For this compound, human macrophage cell lines are particularly relevant as they are natural producers of this mediator.
-
Human Macrophage Cell Lines: The human macrophage cell line KG-1A has been successfully used for the biological production of this compound.[1] M2-polarized macrophages, in particular, show higher levels of this compound production compared to M1 phenotypes.[2]
-
Mammalian Expression Systems: For recombinant production, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are robust options.[3][4] These cell lines are preferred for their ability to perform complex post-translational modifications, achieve high cell densities in suspension culture, and their adaptability to serum-free media.[3][5]
| Cell Line | Type | Key Advantages for Recombinant Production |
| CHO | Mammalian | High protein yield, capable of complex post-translational modifications, industry standard for therapeutics.[3][4] |
| HEK293 | Mammalian | High transfection efficiency, rapid growth, suitable for transient and stable expression.[3] |
| KG-1A | Human Macrophage | Endogenous producer of this compound, useful for studying native production.[1] |
Q2: What are the key components to optimize in the cell culture media for high this compound yield?
A2: Optimizing the cell culture media is crucial for maximizing protein expression. For mammalian cell lines like CHO or HEK293, a systematic approach to media optimization is recommended.
-
Basal Media: Start with a high-quality, serum-free basal medium formulated for your chosen cell line (e.g., CHO-specific or HEK293-specific media).
-
Energy Source: Glucose is a primary energy source. Maintain an initial concentration of 4-6 g/L and use fed-batch strategies to prevent depletion.[5]
-
Amino Acids: Supplement with essential amino acids, particularly glutamine and cysteine, which can become limiting during high-density culture.[5]
-
Vitamins and Trace Elements: Include antioxidants like vitamins C and E, and trace metals such as zinc and selenium to mitigate oxidative stress.[5]
-
Precursors: For biological production in macrophages, the precursor 17-hydroperoxydocosahexaenoic acid (17-HpDHA) is essential for the biosynthesis of this compound.[1]
Q3: How can I monitor this compound production during a cell culture run?
A3: Monitoring this compound levels is essential for process optimization and determining the optimal harvest time.
-
LC-MS/MS-based Lipid Mediator Metabololipidomics: This is the gold standard for identifying and quantifying this compound.[1] The method involves liquid chromatography separation followed by tandem mass spectrometry for sensitive and specific detection. This compound is typically identified by its retention time and specific parent and daughter ion masses (e.g., parent ion m/z of 650 and a characteristic daughter ion m/z of 231).[1]
Troubleshooting Guide
Problem 1: Low or No this compound Yield
This is a common issue that can arise from several factors throughout the experimental workflow.
Experimental Workflow for this compound Production
Caption: A workflow diagram for troubleshooting low this compound yield.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Low Expression Levels | Verify the integrity of your expression vector. Optimize codon usage for the host system. Consider using a stronger promoter.[6] |
| Suboptimal Media Composition | Supplement media with essential amino acids, vitamins, and the precursor 17-HpDHA for biological production.[1][5] For recombinant systems, ensure glucose levels are maintained.[5] |
| Incorrect Culture Conditions | Optimize temperature and pH. For some mammalian cell lines, a temperature shift to 30-35°C post-transfection can enhance protein expression.[5] |
| Poor Cell Health/Viability | Ensure optimal seeding density and monitor cell viability throughout the culture period. High cell death can release proteases that degrade the target protein. |
| Inefficient Cell Lysis | Use a lysis buffer and method appropriate for your cell type to ensure complete release of the product.[6] |
| This compound Degradation | Add protease inhibitors to your lysis buffer and maintain samples at low temperatures (4°C) during purification.[6] |
| Inefficient Purification | For biological production, use solid-phase extraction (e.g., C18 columns) followed by reverse-phase HPLC for purification.[1] Ensure proper pH and solvent composition during each step. |
Problem 2: this compound Instability and Degradation
This compound, as a lipid mediator, can be susceptible to degradation.
Signaling Pathway for this compound Biosynthesis
Caption: The biosynthetic pathway of this compound from DHA.[1]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Oxidation | As a lipid mediator derived from docosahexaenoic acid (DHA), this compound is prone to oxidation. Handle samples under an inert gas (e.g., argon) whenever possible and use antioxidants in your buffers.[1] |
| Enzymatic Degradation | Work quickly and at low temperatures during extraction and purification to minimize enzymatic activity. The addition of broad-spectrum protease inhibitors is recommended.[6] |
| pH Instability | After purification, store this compound in a suitable buffer at a slightly acidic to neutral pH. For synthetic this compound, hydrolysis of the methyl ester is performed at low temperatures (-40°C) and the pH is adjusted to 3.5 for purification.[1] |
| Freeze-Thaw Cycles | Aliquot purified this compound into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. |
Experimental Protocols
Protocol 1: Biological Production of this compound from KG-1A Macrophages
This protocol is adapted from methodologies described for the biosynthesis of this compound.[1]
-
Cell Culture: Culture KG-1A cells to a density of 1 x 10^7 cells/mL in phosphate-buffered saline (PBS) with calcium and magnesium (PBS+/+).
-
Incubation: Incubate the cell suspension with 30 µmol/L 17-hydroperoxy DHA and 1 x 10^8 colony-forming units/mL of E. coli at 37°C and a pH of 7.45 for 30 minutes.[1]
-
Extraction: Stop the reaction by adding two volumes of methanol. Extract the products using a C18 solid-phase extraction (SPE) column.
-
Purification: Purify the extracted products using a reverse-phase HPLC system with a C18 column and a methanol/water/acetic acid gradient.[1]
Protocol 2: General Workflow for Recombinant Protein Expression in Mammalian Cells
This protocol outlines a general workflow for producing a recombinant protein like this compound in CHO or HEK293 cells.
-
Vector Construction and Transfection:
-
Clone the gene of interest into a suitable mammalian expression vector.
-
Transfect the vector into the host cell line (e.g., CHO or HEK293) using an appropriate method (e.g., lipid-based transfection, electroporation).
-
-
Cell Selection and Cloning:
-
Select for stably transfected cells using a selectable marker.
-
Perform single-cell cloning to generate a monoclonal cell line.
-
-
Culture Expansion and Production:
-
Expand the selected clone in serum-free suspension culture.
-
Optimize culture conditions (e.g., temperature shift, fed-batch strategy) to maximize protein expression.
-
-
Harvest and Purification:
-
Separate the cells from the culture medium.
-
If the protein is secreted, purify it from the conditioned medium. If it is intracellular, lyse the cells and purify from the lysate.
-
Use appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion) for purification.
-
This technical support center provides a foundation for optimizing this compound production. For further detailed protocols and specific applications, consulting the primary literature is highly recommended.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Lines for Recombinant Protein Expression [sigmaaldrich.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Validation & Comparative
PCTR1 vs. Protectin D1 in Viral Pneumonia: A Comparative Guide for Researchers
This guide provides a detailed, objective comparison of Protectin Conjugates in Tissue Regeneration 1 (PCTR1) and Protectin D1 (PD1), two specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), in the context of viral pneumonia. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their performance based on experimental data, detailed methodologies of key experiments, and visualization of relevant biological pathways.
Biosynthesis of this compound and Protectin D1
Both this compound and Protectin D1 originate from the enzymatic conversion of DHA. The initial step involves the oxygenation of DHA by 15-lipoxygenase (15-LOX) to form 17S-hydro(peroxy)-DHA (17S-H(p)DHA), which is then converted to a 16S,17S-epoxide intermediate.[1][2] From this intermediate, two distinct enzymatic pathways lead to the formation of either Protectin D1 or this compound.[1][2]
Comparative Efficacy in Viral Pneumonia Models
Experimental data from murine models of viral pneumonia, specifically Respiratory Syncytial Virus (RSV) and Influenza A virus, demonstrate that both this compound and Protectin D1 possess potent antiviral and inflammation-resolving properties.[1][3][4]
Respiratory Syncytial Virus (RSV) Pneumonia
A key study directly comparing this compound and Protectin D1 in a mouse model of RSV pneumonia revealed that both mediators, when administered intranasally post-infection, significantly reduced viral load and attenuated lung inflammation, albeit through partially distinct mechanisms.[1][2]
Table 1: Effect of this compound and Protectin D1 on Viral Load in RSV-Infected Mice [2]
| Treatment (100 ng, i.n.) | RSV N Gene Expression (Fold Change vs. Vehicle) | RSV L Gene Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.00 | 1.00 |
| This compound | ~0.3 (p<0.05) | ~0.4 (p<0.05) |
| Protectin D1 | ~0.4 (p<0.05) | ~0.5 (p<0.05) |
Table 2: Differential Effects of this compound and Protectin D1 on Lung Infiltrating Immune Cells in RSV Pneumonia [2]
| Immune Cell Population | Effect of this compound | Effect of Protectin D1 |
| Macrophages | Decreased (p<0.05) | Decreased (p<0.05) |
| Eosinophils | Decreased (p<0.05) | Decreased (p<0.05) |
| Neutrophils | Decreased (p<0.05) | Trend towards decrease |
| NK Cells (Total) | Decreased | No significant change |
| NK Cells (Activated, NKG2D+) | Decreased | No significant change |
| CD4+ T Cells | No significant change | No significant change |
| CD8+ T Cells | No significant change | No significant change |
Table 3: Impact of this compound and Protectin D1 on Inflammatory Mediators in RSV Pneumonia [2][5]
| Inflammatory Mediator | Effect of this compound | Effect of Protectin D1 |
| IL-13 | No significant change | Decreased |
| IFN-γ | Decreased in CD4+ T cells | No significant change |
| Cathelicidin (Antimicrobial Peptide) | Increased | Not reported |
| IFN-λ (in vitro, human bronchial epithelial cells) | Increased | Increased |
Influenza A Virus Pneumonia
While no direct head-to-head comparison of this compound and Protectin D1 in an influenza model was found, separate studies highlight their individual efficacy.
Protectin D1 has been shown to inhibit influenza A virus (including H1N1 and highly pathogenic H5N1 strains) replication by interfering with the nuclear export of viral RNA.[4][6] Treatment with Protectin D1 improved survival and reduced lung pathology in mice with severe influenza.[4][6]
This compound , in a mouse model of Influenza A (H1N1) infection, was found to accelerate the resolution of lung inflammation when administered after the viral clearance phase.[3] A mix of PCTRs (including this compound, PCTR2, and PCTR3) significantly decreased the levels of pro-inflammatory mediators IFN-γ and CCL2 in the bronchoalveolar lavage fluid (BALF).[3]
Signaling Pathways and Mechanisms of Action
This compound and Protectin D1 exert their effects through distinct signaling pathways, leading to a reduction in inflammation and enhancement of viral clearance.
This compound Signaling
In the context of inflammation, this compound is known to signal through the ALX/PKA/CREB pathway.[7] It acts as a potent agonist for monocytes and macrophages, enhancing their migration and phagocytic activity.[7] In viral pneumonia, this compound's mechanism involves boosting host defense through the upregulation of antimicrobial peptides like cathelicidin and modulating interferon responses.[2]
Protectin D1 Signaling
Protectin D1's antiviral action, particularly against influenza, is mediated by the inhibition of the viral RNA export machinery, a critical step in the viral replication cycle.[4][6] It also exhibits broad anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the NALP3 inflammasome.[8]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Protectin D1 in viral pneumonia.
Murine Model of RSV Pneumonia
1. Virus Propagation and Titer Determination:
-
Respiratory Syncytial Virus (RSV) is propagated in HEp-2 cells.
-
Viral titers are determined by plaque assay on HEp-2 cell monolayers.
2. Animal Infection:
-
6- to 8-week-old mice (e.g., C57BL/6 or BALB/c) are anesthetized.
-
Mice are intranasally inoculated with a specified dose of RSV (e.g., 1 x 10^5 Plaque Forming Units, PFU) in a small volume (e.g., 50 µL) of saline.[9]
3. Treatment Administration:
-
This compound, Protectin D1, or vehicle (e.g., saline) is administered intranasally at specified doses (e.g., 100 ng/mouse) on consecutive days post-infection (e.g., days 3, 4, and 5).[1]
4. Sample Collection:
-
At a predetermined time point (e.g., day 6 or 8 post-infection), mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with sterile saline.
-
Lungs are harvested for histological analysis, flow cytometry, and molecular analysis.
5. Viral Load Quantification:
-
Total RNA is extracted from lung homogenates.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of RSV genes (e.g., N and L genes) relative to a host housekeeping gene.[2]
6. Analysis of Lung Inflammation:
-
Flow Cytometry: Single-cell suspensions from lung tissue are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11c, Ly6G, Siglec-F, CD3, CD4, CD8, NK1.1) to quantify different cell populations.[2]
-
Histology: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.[1]
-
Cytokine Measurement: Levels of cytokines and chemokines in BALF or lung homogenates are measured using ELISA or multiplex bead assays.[3]
Conclusion
Both this compound and Protectin D1 are promising therapeutic candidates for the management of viral pneumonia, demonstrating significant efficacy in reducing viral burden and mitigating excessive inflammation. While they share the common goals of promoting resolution, their mechanisms of action are distinct.
-
This compound appears to exert its effects primarily by modulating the host's immune response, particularly by decreasing the infiltration of neutrophils and activated NK cells, and by upregulating antimicrobial peptides.[2]
-
Protectin D1 demonstrates a more direct antiviral mechanism by inhibiting viral RNA export, in addition to its potent anti-inflammatory properties, including the suppression of IL-13 and the NALP3 inflammasome.[2][6][8]
The choice between targeting the this compound or Protectin D1 pathway for therapeutic development may depend on the specific viral pathogen and the desired balance between direct antiviral activity and modulation of the host's inflammatory response. Further research, including direct comparative studies in influenza models and other viral pneumonias, is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice [frontiersin.org]
- 2. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The lipid mediator protectin D1 inhibits influenza virus replication and improves severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. virtusnutrition.com [virtusnutrition.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pulmonary surfactant phosphatidylglycerol inhibits respiratory syncytial virus–induced inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PCTR1 and Other Specialized Pro-Resolving Mediators in Inflammation Resolution and Tissue Repair
A comprehensive guide for researchers and drug development professionals on the efficacy of Protectin Conjugates in Tissue Regeneration 1 (PCTR1) versus other key Specialized Pro-Resolving Mediators (SPMs), supported by experimental data and detailed methodologies.
Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation, a critical process for returning tissues to homeostasis following injury or infection.[1] A failure in this resolution process can lead to chronic inflammation, which underlies many diseases.[1] Among the growing family of SPMs, Protectin Conjugates in Tissue Regeneration 1 (this compound) has emerged as a potent mediator with significant pro-resolving and tissue regenerative properties.[2][3] This guide provides an objective comparison of the efficacy of this compound with other well-characterized SPMs, including Resolvins (RvD1), Protectins (PD1), and Maresins (MaR1), focusing on their roles in key resolution processes: phagocytosis, reduction of inflammation, and tissue regeneration.
Comparative Efficacy of this compound and Other SPMs
The following tables summarize the available quantitative data comparing the bioactions of this compound with other major SPMs. It is important to note that direct head-to-head comparative studies for all SPMs across all functions are limited. The data presented here is collated from various studies and should be interpreted with consideration for the different experimental models and conditions.
Table 1: Comparative Efficacy in Enhancing Phagocytosis and Efferocytosis
| Mediator | Target Cell | Assay Type | Effective Concentration | Key Findings | Reference |
| This compound | Human Macrophages | Phagocytosis of E. coli | 30 ng/mouse (in vivo) | Treatment at the peak of inflammation resulted in a twofold increase in peritoneal macrophages.[3] | [3] |
| Human Macrophages | Efferocytosis | 0.001 - 10.0 nmol/L | Promoted human monocyte and macrophage migration in a dose-dependent manner.[2][3] | [2][3] | |
| Resolvin D1 (RvD1) | Human Macrophages | Phagocytosis of Zymosan | Peak at 1.0 nM | Enhanced macrophage phagocytosis of zymosan and apoptotic neutrophils.[4] | [4] |
| Murine Macrophages | Efferocytosis | Not specified | Restored efferocytic activity in LPS-treated macrophages.[5] | [5] | |
| Maresin 1 (MaR1) | Human Macrophages | Efferocytosis | 1 nM | Slightly more potent than RvD1 in stimulating human macrophage efferocytosis.[6][7] | [6][7] |
Table 2: Comparative Efficacy in Reducing Pro-Inflammatory Mediators
| Mediator | Model System | Pro-Inflammatory Mediator | Concentration | Percent Reduction | Reference |
| This compound | Murine Peritonitis | Prostaglandin E₂ (PGE₂) | 30 ng/mouse | 48% | [3] |
| Murine Peritonitis | Prostaglandin D₂ (PGD₂) | 30 ng/mouse | 64% | [3] | |
| Human Macrophages | TNF-α, IL-8, IL-12(p40) | 1 nmol/L | Significant reduction | [3] | |
| Protectin D1 (PD1) | Murine Acute Lung Injury | TNF-α (in BALF) | 2 ng/mouse | Significant reduction | [8] |
| Murine Acute Lung Injury | IL-6 (in BALF) | 2 ng/mouse | Significant reduction | [8] | |
| Resolvin D1 (RvD1) | Murine Peritonitis | TNF-α | Not specified | Abolished zymosan-A-induced TNF-α production.[5] | [5] |
| Maresin 1 (MaR1) | Not specified | Not specified | Not specified | Not specified |
Table 3: Comparative Efficacy in Promoting Tissue Regeneration
| Mediator | Model System | Assay | Effective Concentration | Key Findings | Reference |
| This compound | Planaria | Tissue Regeneration | 0.001 - 10.0 nmol/L | Dose-dependently accelerated tissue regeneration.[2][3] | [2][3] |
| Murine Skin Wounds | Wound Closure | Not specified | Accelerated closure of full-thickness skin wounds.[9] | [9] | |
| Maresin 1 (MaR1) | Planaria | Tissue Regeneration | Not specified | Accelerated surgical regeneration, increasing the rate of head reappearance.[6][7] | [6][7] |
Signaling Pathways of this compound and Other SPMs
The pro-resolving actions of SPMs are mediated through specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that modulate cellular responses.
This compound Signaling Pathway
This compound is known to signal through the lipoxin A4 receptor (ALX/FPR2).[10] This interaction is believed to activate downstream signaling involving protein kinase A (PKA) and cAMP-response element-binding protein (CREB), which contributes to its anti-inflammatory and pro-resolving effects.[10] In human keratinocytes, this compound has been shown to elevate cAMP levels, and the activation of the cAMP/PKA pathway is crucial for its enhancement of cell migration, a key process in wound healing.[9]
This compound Signaling Cascade
Comparative SPM Signaling Pathways
Resolvin D1 (RvD1) also utilizes the ALX/FPR2 receptor, in addition to GPR32, to exert its effects.[11][12] Its downstream signaling involves the modulation of key inflammatory pathways such as NF-κB and MAPK.[13] Maresin 1 (MaR1) signals through the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) and the nuclear receptor retinoic acid-related orphan receptor α (RORα), leading to the activation of pathways involving ERK and CREB.[14][15][16] Protectin D1 (PD1) is reported to act via the GPR37 receptor.[17]
SPM Receptors and Downstream Effects
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Macrophage Phagocytosis/Efferocytosis Assay
This protocol outlines a common method for assessing the ability of SPMs to enhance the phagocytic or efferocytic capacity of macrophages.
1. Macrophage Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Differentiate monocytes into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum and 50 ng/mL M-CSF for 7 days.
2. Target Cell Preparation:
-
For Phagocytosis: Label E. coli with a fluorescent dye such as FITC according to the manufacturer's instructions.
-
For Efferocytosis: Induce apoptosis in human neutrophils (or a suitable cell line like Jurkat) by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining. Label apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE).
3. Phagocytosis/Efferocytosis Assay:
-
Plate differentiated macrophages in a 96-well plate.
-
Pre-incubate macrophages with varying concentrations of this compound or other SPMs (e.g., 0.01-100 nM) or vehicle control for 15-30 minutes.
-
Add fluorescently labeled target cells (bacteria or apoptotic cells) to the macrophage culture at a specific ratio (e.g., 10:1 target-to-macrophage).
-
Incubate for 1-2 hours to allow for phagocytosis/efferocytosis.
-
Wash the wells to remove non-engulfed target cells.
-
Quantify the uptake of fluorescent target cells by macrophages using a fluorescence plate reader or flow cytometry.
Macrophage Phagocytosis Assay Workflow
Measurement of Pro-Inflammatory Cytokines by ELISA
This protocol describes the quantification of pro-inflammatory cytokines released from macrophages following stimulation.
1. Cell Culture and Stimulation:
-
Plate differentiated human macrophages in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound or other SPMs for 30 minutes.
-
Stimulate the macrophages with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).
2. Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
3. ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Planarian Tissue Regeneration Assay
This protocol details a method to assess the tissue regenerative potential of SPMs using the planarian model.
1. Planarian Culture:
-
Maintain planarians (Dugesia japonica) in an appropriate culture medium (e.g., Montjuïc water) in the dark at a constant temperature (e.g., 20°C).
-
Starve the planarians for at least one week before the experiment.
2. Amputation and Treatment:
-
Place individual planarians in a petri dish with a small amount of culture medium.
-
Using a sterile scalpel or coverslip, perform a transverse amputation to remove the head and tail, isolating the trunk fragment.
-
Transfer the trunk fragments to individual wells of a 24-well plate containing the culture medium with different concentrations of this compound or other SPMs, or vehicle control.
3. Observation and Quantification of Regeneration:
-
Monitor the regeneration process daily for a period of 7-14 days.
-
Document the regeneration process by capturing images at regular intervals using a stereomicroscope equipped with a camera.
-
Quantify the extent of regeneration by measuring the area of the blastema (the unpigmented, newly formed tissue) at different time points using image analysis software (e.g., ImageJ).
-
The rate of regeneration can be determined by plotting the blastema area over time.
Conclusion
This compound is a potent specialized pro-resolving mediator with significant anti-inflammatory and tissue regenerative properties. While direct comparative data with other SPMs is still emerging, the available evidence suggests that this compound exhibits comparable or, in some contexts, unique and potent pro-resolving activities. Its ability to enhance macrophage phagocytosis, reduce pro-inflammatory mediator production, and promote tissue repair underscores its potential as a therapeutic agent for a range of inflammatory conditions. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and distinct mechanisms of action of this compound relative to other SPMs, which will be crucial for the development of targeted pro-resolution therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interface between Resolvins and Efferocytosis in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1 Alleviates Mechanical Allodynia via ALX/FPR2 Receptor Targeted Nod-like Receptor Protein 3/Extracellular Signal-Related Kinase Signaling in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI - A maresin 1/RORα/12-lipoxygenase autoregulatory circuit prevents inflammation and progression of nonalcoholic steatohepatitis [jci.org]
- 17. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Resolving Activity of PCTR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protectin Conjugates in Tissue Regeneration 1 (PCTR1) with other key specialized pro-resolving mediators (SPMs). The data presented herein is supported by experimental findings to validate the pro-resolving activities of this compound.
Introduction to this compound and Pro-Resolving Mediators
This compound is a member of the protectin family of specialized pro-resolving mediators, a class of lipid mediators that actively orchestrate the resolution of inflammation.[1] Unlike traditional anti-inflammatory drugs that block the initial inflammatory response, SPMs like this compound promote the termination of inflammation, clearance of inflammatory debris, and tissue repair, thereby facilitating a return to homeostasis. This compound is a potent agonist for monocytes and macrophages, regulating key anti-inflammatory and pro-resolving processes, particularly during bacterial infections.[1][2][3] This guide compares the pro-resolving activities of this compound with other well-characterized SPMs, including Protectin D1 (PD1), Resolvin D1 (RvD1), and Maresin 1 (MaR1).
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and other SPMs on key pro-resolving activities.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Mediator | Pro-Inflammatory Target | Organism/System | Concentration | % Reduction | Citation |
| This compound | Prostaglandin E2 (PGE2) | Mouse (in vivo) | N/A | 48% | [1] |
| Prostaglandin D2 (PGD2) | Mouse (in vivo) | N/A | 64% | [1] | |
| Prostaglandin F2α (PGF2α) | Mouse (in vivo) | N/A | 38% | [1] | |
| Thromboxane B2 (TXB2) | Mouse (in vivo) | N/A | 40% | [1] | |
| TNF-α | Human Monocytes/Macrophages (in vitro) | N/A | Qualitative Reduction | [1] | |
| Resolvin D1 | TNF-α | Human T-cells (in vitro) | 10 nM | Significant Reduction | |
| IL-6 | Mouse (in vivo) | N/A | Significant Reduction | [4] | |
| Maresin 1 | TNF-α | Mouse (in vivo) | N/A | ~50% | [5] |
| IL-6 | Mouse (in vivo) | N/A | Significant Reduction | [5] |
Table 2: Enhancement of Phagocyte Activity
| Mediator | Pro-Resolving Activity | Organism/System | Concentration | Observation | Citation |
| This compound | Macrophage Efferocytosis | Human Macrophages (in vitro) | 0.01-10 nM | Dose-dependent increase | [1] |
| Macrophage Phagocytosis of E. coli | Mouse (in vivo) | 30 ng/mouse | Increased phagocytosis | [1] | |
| Resolvin D1 | Macrophage Efferocytosis | Mouse Macrophages (in vitro) | 10 nM | Promoted efferocytosis | [6] |
| Maresin 1 | Macrophage Efferocytosis | Human Macrophages (in vitro) | 1 nM | More potent than RvD1 | [7] |
| Macrophage Phagocytosis of E. coli | Human Macrophages (in vitro) | 10 nM | ~50% increase | [5] |
Table 3: Regulation of Leukocyte Infiltration and Tissue Repair
| Mediator | Activity | Organism/System | Concentration | Observation | Citation |
| This compound | Neutrophil Infiltration | Mouse (in vivo) | 30 ng/mouse | Decreased infiltration | [1] |
| Tissue Regeneration | Planaria | N/A | Accelerated regeneration | [1][2] | |
| Protectin D1 | Neutrophil Infiltration | Mouse (in vivo) | 10 ng/mouse | Significant reduction | [8] |
| Maresin 1 | Neutrophil Infiltration | Mouse (in vivo) | 10 ng/mouse | 50-80% reduction | [7] |
| Tissue Regeneration | Planaria | 100 nM | Accelerated regeneration | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Efferocytosis Assay.
Experimental Protocols
Macrophage Efferocytosis Assay
This protocol outlines the key steps for assessing the ability of this compound to enhance the clearance of apoptotic cells by macrophages.
-
Macrophage Isolation and Culture:
-
Isolate primary macrophages from peritoneal lavage or bone marrow of mice, or use a macrophage cell line (e.g., RAW 264.7).
-
Culture the macrophages in appropriate media (e.g., RPMI or DMEM with 10% FBS) in multi-well plates until adherent.
-
-
Preparation of Apoptotic Cells:
-
Isolate neutrophils from human peripheral blood or mouse bone marrow.
-
Induce apoptosis in neutrophils by UV irradiation or treatment with an appropriate stimulus (e.g., staurosporine).
-
Confirm apoptosis using methods such as Annexin V/Propidium Iodide staining and flow cytometry.
-
Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE, pHrodo Red) according to the manufacturer's instructions.
-
-
Efferocytosis Assay:
-
Wash the cultured macrophages to remove non-adherent cells.
-
Pre-treat the macrophages with desired concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 3:1 apoptotic cells to macrophages).
-
Co-incubate for a defined period (e.g., 30-90 minutes) to allow for phagocytosis.
-
Gently wash the wells to remove non-engulfed apoptotic cells.
-
Quench the fluorescence of any remaining extracellular apoptotic cells using a quenching agent like trypan blue.
-
-
Quantification:
-
Measure the fluorescence of internalized apoptotic cells using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell or the number of engulfed apoptotic cells per macrophage.
-
In Vivo Cytokine Measurement
This protocol describes a general method for measuring the effect of this compound on pro-inflammatory cytokine levels in an animal model of inflammation.
-
Induction of Inflammation:
-
Use a suitable in vivo model of inflammation, such as zymosan-induced peritonitis or LPS-induced endotoxemia in mice.
-
Administer the inflammatory stimulus (e.g., intraperitoneal injection of zymosan or LPS).
-
-
Treatment with this compound:
-
Administer this compound or a vehicle control to the animals at a specific time point relative to the inflammatory challenge (e.g., simultaneously or at the peak of inflammation). The route of administration (e.g., intravenous, intraperitoneal) and dose should be optimized for the model.
-
-
Sample Collection:
-
At a predetermined time point after the inflammatory challenge and treatment, collect relevant biological samples. For peritonitis models, this involves peritoneal lavage to collect exudate fluid and cells. For systemic inflammation, blood can be collected for serum or plasma.
-
-
Cytokine Analysis:
-
Centrifuge the collected samples to separate cells from the supernatant (lavage fluid, serum, or plasma).
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins in the supernatant using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the percentage reduction in cytokine production.
-
Conclusion
This compound demonstrates potent pro-resolving activities, effectively reducing pro-inflammatory mediators, enhancing the phagocytic function of macrophages, and promoting the resolution of inflammation. The comparative data presented in this guide highlights that this compound's efficacy is comparable, and in some aspects potentially superior, to other well-established specialized pro-resolving mediators. The detailed protocols and pathway diagrams provided serve as a valuable resource for researchers aiming to validate and further explore the therapeutic potential of this compound in inflammatory diseases.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin D1 Protects Against Ischemia/Reperfusion-Induced Acute Kidney Injury by Increasing Treg Percentages via the ALX/FPR2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
PCTR1 vs. Conventional Anti-inflammatory Drugs: A Comparative Guide for Researchers
An in-depth analysis of the specialized pro-resolving mediator PCTR1 against traditional anti-inflammatory agents, supported by experimental data and detailed methodologies.
In the landscape of inflammatory response modulation, the emergence of specialized pro-resolving mediators (SPMs) has marked a paradigm shift from solely suppressing inflammation to actively promoting its resolution. Protectin Conjugate in Tissue Regeneration 1 (this compound), a member of the protectin family of SPMs, exemplifies this novel therapeutic approach. This guide provides a detailed comparison of this compound with conventional anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Strategies
Conventional anti-inflammatory drugs and this compound employ fundamentally different strategies to manage inflammation. While traditional drugs focus on inhibiting the initial inflammatory cascade, this compound orchestrates the active resolution of inflammation, a process crucial for tissue repair and return to homeostasis.
This compound: The Pro-Resolution Maestro
-
Enhanced Macrophage Activity: this compound stimulates the recruitment and phagocytic activity of macrophages, facilitating the clearance of apoptotic cells and cellular debris.[1][2]
-
Reduced Neutrophil Infiltration: It actively diminishes the infiltration of polymorphonuclear leukocytes (neutrophils) into inflamed tissues, thereby limiting tissue damage.[1][2]
-
Modulation of Inflammatory Mediators: this compound counter-regulates the production of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes.[2]
Conventional Anti-inflammatory Drugs: The Inflammation Suppressors
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs): The primary mechanism of NSAIDs, such as ibuprofen and diclofenac, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Corticosteroids: These potent anti-inflammatory agents, like dexamethasone, exert their effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and represses the expression of a wide array of inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
Signaling Pathways: A Visual Comparison
The distinct mechanisms of action of this compound and conventional anti-inflammatory drugs are rooted in their unique signaling pathways.
Comparative Efficacy: Insights from Preclinical Models
While direct head-to-head clinical trials comparing this compound with conventional anti-inflammatory drugs are not yet available, preclinical studies in various animal models of inflammation provide valuable insights into their relative efficacy.
Table 1: Comparative Effects on Key Inflammatory Parameters
| Parameter | This compound | NSAIDs | Corticosteroids |
| Neutrophil Infiltration | Significantly Decreased | Decreased | Significantly Decreased |
| Macrophage Phagocytosis | Significantly Increased | No Direct Effect/Can be Inhibitory | Can be Inhibitory |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Decreased | Decreased | Significantly Decreased |
| Prostaglandin E2 (PGE2) Levels | Decreased | Significantly Decreased | Decreased |
| Resolution of Inflammation | Actively Promoted | Can be Delayed | Inhibited |
| Tissue Repair/Regeneration | Promoted | Can be Delayed | Can be Impaired |
Data Highlights:
-
In a murine model of E. coli infection, this compound administration at the peak of inflammation enhanced macrophage recruitment and phagocytosis, decreased polymorphonuclear leukocyte infiltration, and counter-regulated inflammation-initiating lipid mediators, including prostaglandins.[2]
-
Specifically, this compound significantly decreased prostaglandin (PG) E2 (by 48%), PGD2 (by 64%), PGF2α (by 38%), and thromboxane B2 (by 40%) in infectious exudates.[2]
-
In a murine model of respiratory syncytial virus (RSV) infection, this compound attenuated lung inflammation by decreasing eosinophils, neutrophils, and macrophages.[3]
-
NSAIDs, by inhibiting COX enzymes, effectively reduce prostaglandin synthesis, a key driver of inflammation and pain. However, this can also interfere with the natural resolution process.
-
Corticosteroids are highly effective at suppressing a broad range of inflammatory mediators but can also be immunosuppressive and may impair tissue healing with long-term use.
Experimental Protocols: A Guide to Key Assays
The evaluation of anti-inflammatory and pro-resolving agents relies on a variety of well-established experimental models and assays.
A. In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for acute inflammation.
-
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling induced by a phlogistic agent.
-
Methodology:
-
A baseline measurement of the paw volume of the animal (typically a rat or mouse) is taken using a plethysmometer.
-
The test compound (e.g., this compound, NSAID, or vehicle control) is administered, usually intraperitoneally or orally.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution is administered into the paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
B. Ex Vivo/In Vitro Assay: Measurement of Inflammatory Mediators
Quantifying the levels of inflammatory mediators in biological samples is crucial for understanding the mechanism of action of an anti-inflammatory agent.
-
Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) in plasma, tissue homogenates, or cell culture supernatants.
-
Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the mediator of interest.
-
The plate is washed, and any non-specific binding sites are blocked.
-
The biological samples and a series of standards of known concentration are added to the wells.
-
After incubation and washing, a detection antibody, also specific for the mediator, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate for the enzyme is added, which produces a color change.
-
The intensity of the color, which is proportional to the concentration of the mediator, is measured using a microplate reader.
-
The concentration of the mediator in the samples is determined by comparing their absorbance to the standard curve.
-
Conclusion: A New Frontier in Anti-inflammatory Therapy
This compound represents a significant advancement in the field of inflammation research, shifting the focus from mere suppression to active resolution. While conventional anti-inflammatory drugs remain valuable tools, their mechanisms of action can interfere with the natural healing process. This compound and other SPMs, with their pro-resolving and tissue regenerative properties, offer a more nuanced and potentially more beneficial approach to managing inflammatory conditions. Future research, including direct comparative clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the clinical armamentarium against inflammatory diseases.
References
- 1. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Inflammation in Murine Autoimmune Arthritis Is Disrupted by Cyclooxygenase-2 Inhibition and Restored by Prostaglandin E2-Mediated Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of PCTR1 with Other Lipid Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protectin Conjugate in Tissue Regeneration 1 (PCTR1) and its cross-reactivity with other lipid mediators. The information presented is supported by experimental data to aid in understanding the functional overlap and distinct activities of these potent signaling molecules.
Introduction to this compound and Specialized Pro-Resolving Mediators
Protectin Conjugate in Tissue Regeneration 1 (this compound) is a member of the specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators biosynthesized from polyunsaturated fatty acids.[1][2] SPMs, which include resolvins, protectins, and maresins, are critical regulators of the resolution phase of inflammation, actively orchestrating a return to tissue homeostasis.[3][4][5] this compound, derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving activities, including enhancing bacterial clearance, promoting tissue repair, and modulating immune cell responses.[6] Understanding its cross-reactivity with other lipid mediators is crucial for elucidating its mechanism of action and for the development of targeted therapeutic strategies.
Receptor-Mediated Cross-Reactivity: The ALX/FPR2 Hub
A primary mechanism for the cross-reactivity of this compound with other lipid mediators is its interaction with shared G-protein coupled receptors (GPCRs). Evidence suggests that this compound exerts at least some of its biological effects through the Formyl Peptide Receptor 2 (FPR2) , also known as the Lipoxin A4 Receptor (ALX) .[7][8] This receptor is notable for its ability to bind a diverse array of ligands, including both pro-resolving and pro-inflammatory molecules.[9][10]
The functional effects of this compound have been shown to be partially blocked by BOC-2, an antagonist of the ALX/FPR2 receptor.[7] This positions ALX/FPR2 as a key signaling hub for multiple classes of lipid mediators, including:
-
Lipoxins: Lipoxin A4 (LXA4) is a well-established ligand for ALX/FPR2 and a potent anti-inflammatory mediator.[10][11]
-
Resolvins: Resolvin D1 (RvD1) and Resolvin D2 (RvD2) are also known to bind to and signal through ALX/FPR2.[12]
-
Annexins: The N-terminal peptide of Annexin A1, Ac2-26, is another ligand that signals through this receptor to promote resolution.[9][10]
The shared use of the ALX/FPR2 receptor by this compound, lipoxins, and certain resolvins is a strong indicator of direct cross-reactivity at the receptor level, leading to overlapping downstream signaling and functional responses.
Comparative Biological Activities
This compound shares numerous biological functions with other SPMs, which is indicative of either direct receptor cross-reactivity or convergence of downstream signaling pathways. The effective concentrations for these mediators are typically in the low nanomolar to picomolar range.[13]
| Biological Activity | This compound | Resolvins (e.g., RvD1) | Protectins (e.g., PD1) | Maresins (e.g., MaR1) |
| Reduces Neutrophil (PMN) Infiltration | Yes[6] | Yes[5] | Yes[14] | Yes[15] |
| Enhances Macrophage Phagocytosis & Efferocytosis | Yes[6] | Yes[5] | Yes | Yes[16] |
| Stimulates Macrophage Migration | Yes[6] | Yes | Not specified | Yes |
| Counter-regulates Pro-inflammatory Mediators (e.g., Prostaglandins) | Yes[6] | Yes | Yes | Yes |
| Promotes Tissue Regeneration | Yes[6] | Yes | Yes | Yes[17] |
| Neuroprotective Effects | Not specified | Yes[5] | Yes[5][14] | Yes[5] |
| Analgesic Effects | Not specified | Yes | Not specified | Yes |
Signaling Pathways and Experimental Workflows
The signaling pathways activated by these mediators, while originating from different primary receptors in some cases, often converge on common intracellular effectors to orchestrate the resolution of inflammation.
This compound Signaling Pathway via ALX/FPR2
References
- 1. researchgate.net [researchgate.net]
- 2. Specialized pro-resolving mediator network: an update on production and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound ameliorates lipopolysaccharide-induced acute inflammation and multiple organ damage via regulation of linoleic acid metabolism by promoting FADS1/FASDS2/ELOV2 expression and reducing PLA2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvins and Cysteinyl-containing Pro-Resolving Mediators Activate Resolution of Infectious Inflammation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
PCTR1 Function and Expression: A Tissue-Specific Overview
A Comparative Analysis of Protectin Conjugate in Tissue Regeneration 1 (PCTR1) Across Diverse Tissue Types
Protectin Conjugate in Tissue Regeneration 1 (this compound) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in orchestrating the resolution of inflammation and promoting tissue repair. This guide provides a comparative analysis of this compound's function, signaling pathways, and expression in various tissues, supported by experimental data.
This compound exhibits distinct and vital functions across different tissues, primarily centered on anti-inflammation, pro-resolution, and tissue regeneration. Its expression is often induced in response to injury or infection.
Skin: In skin wounds, this compound significantly accelerates closure and enhances bacterial clearance[1]. It promotes the migration of human keratinocytes, a key process in re-establishing the epithelial barrier[1]. Studies have shown that wound infection increases this compound levels, which coincides with a decrease in bacterial load[1].
Lungs: this compound has a protective role in the lungs, particularly during viral infections like Respiratory Syncytial Virus (RSV). It has been demonstrated to reduce viral load and attenuate lung inflammation[2][3]. Following RSV infection in mice, this compound levels initially decrease and then significantly increase during the resolution phase[2][3]. Exogenous administration of this compound post-infection decreases inflammatory cell infiltration, including eosinophils and neutrophils[2]. In acute lung injury (ALI) models, this compound has been shown to suppress ferroptosis, a form of programmed cell death, thereby protecting lung tissue[4]. It also improves pulmonary edema fluid clearance[5].
Peritoneum: In the context of microbial-induced peritonitis, this compound is temporally regulated and plays a key role in resolving the infection. It enhances the recruitment of macrophages and their ability to phagocytose bacteria such as E. coli, while simultaneously decreasing the infiltration of neutrophils[6][7]. This modulation of leukocyte traffic is a hallmark of its pro-resolving activity.
Immune Cells (Macrophages): this compound is notably produced by M2 macrophages, which are associated with tissue repair and resolution of inflammation. The levels of this compound are significantly higher in M2 macrophages compared to their pro-inflammatory M1 counterparts[6][7]. This compound acts as a potent agonist for monocytes and macrophages, promoting their migration and efferocytosis (the clearance of apoptotic cells)[6][7][8].
Quantitative Analysis of this compound
The following tables summarize the quantitative data available on this compound concentrations in different tissues and its effective concentrations in various bioassays.
Table 1: Endogenous this compound Levels in Murine Lung Tissue During RSV Infection
| Time Point Post-Infection | This compound Concentration (pg/50 mg of lung tissue) |
| Naïve (Day 0) | 12.4 ± 1.6 |
| Day 3 | 1.3 ± 0.8 |
| Day 12 | 17.5 ± 0.9 |
| Data from a study on RSV infection in mice, showing the dynamic regulation of this compound levels.[2][3] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human Keratinocytes | Scratch Wound Assay | 10 nmol/L | Significantly enhanced cell migration[1] |
| Human Monocytes/Macrophages | Chemotaxis Assay | 0.001 - 10.0 nmol/L | Dose-dependent promotion of cell migration[6][7] |
This compound Signaling Pathways
This compound exerts its biological functions by activating specific signaling cascades. Two prominent pathways have been elucidated in different cellular contexts.
cAMP/PKA Pathway in Keratinocyte Migration
In human keratinocytes, this compound enhances cell migration through a cyclic AMP (cAMP) and Protein Kinase A (PKA) dependent mechanism. The binding of this compound to its receptor leads to an increase in intracellular cAMP levels, which in turn activates PKA. This signaling cascade is essential for the pro-migratory effects of this compound in skin wound healing[1][9].
Caption: this compound signaling via the cAMP/PKA pathway in keratinocytes.
ALX/PKA/CREB Pathway in Lung Injury
In the context of lipopolysaccharide (LPS)-induced acute lung injury, this compound has been shown to suppress ferroptosis through a pathway involving the lipoxin A4 receptor (ALX), PKA, and the transcription factor cAMP-response element binding protein (CREB). This pathway highlights a protective mechanism of this compound in mitigating inflammatory lung damage[4].
Caption: this compound's anti-ferroptotic signaling in lung injury.
Experimental Protocols
The investigation of this compound's function relies on a variety of sophisticated experimental techniques.
This compound Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of lipid mediators like this compound from biological samples.
Caption: Workflow for this compound quantification using LC-MS/MS.
Methodology:
-
Sample Preparation: Biological samples (e.g., tissue homogenates, wound exudates) are collected and placed in methanol to stop enzymatic activity.
-
Internal Standards: Deuterium-labeled internal standards are added for accurate quantification.
-
Lipid Extraction: Solid-phase extraction is used to isolate the lipid mediator fraction.
-
LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography and analyzed by tandem mass spectrometry. This compound is identified based on its specific mass-to-charge ratio and fragmentation pattern, and quantified by comparing its peak area to that of the internal standard[1][6].
Keratinocyte Migration (Scratch Wound) Assay
This in vitro assay is used to assess the effect of this compound on the migratory capacity of keratinocytes.
Methodology:
-
Cell Culture: Human primary keratinocytes are grown to confluence in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.
-
Treatment: The cells are then treated with this compound at various concentrations (e.g., 1 nmol/L or 10 nmol/L) or a vehicle control.
-
Imaging and Analysis: The wound area is imaged at baseline and after a specific time period (e.g., 24 hours). The percentage of wound closure is quantified to determine the rate of cell migration[1].
In Vivo Murine Models
Animal models are indispensable for studying the physiological effects of this compound.
-
Skin Wound Model: Full-thickness excisional wounds are created on the dorsum of mice. This compound or a vehicle is administered topically or systemically. Wound closure is monitored over time, and tissues can be collected for analysis of bacterial load, inflammatory cell infiltration, and gene expression[1].
-
RSV Infection Model: Mice are intranasally infected with RSV. This compound is administered intranasally post-infection. Lung tissues and bronchoalveolar lavage fluid are collected to measure viral load, inflammatory cytokine levels, and immune cell populations by flow cytometry[2][3].
-
Peritonitis Model: Mice are injected intraperitoneally with E. coli. This compound is administered at the peak of inflammation. Peritoneal exudates are collected to quantify leukocyte populations and bacterial counts[6][7].
Conclusion
This compound is a potent lipid mediator with significant therapeutic potential across a range of tissues. Its ability to promote the resolution of inflammation, clear pathogens, and stimulate tissue regeneration makes it a key target for the development of novel therapies for inflammatory and infectious diseases affecting the skin, lungs, and other organs. The tissue-specific signaling pathways of this compound offer opportunities for targeted interventions to enhance the body's natural healing processes. Further research into the comparative analysis of this compound in other tissues will undoubtedly uncover additional roles for this important pro-resolving molecule.
References
- 1. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protectins this compound and PD1 Reduce Viral Load and Lung Inflammation During Respiratory Syncytial Virus Infection in Mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves pulmonary edema fluid clearance through activating the sodium channel and lymphatic drainage in lipopolysaccharide-induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Unraveling the Architecture of a Pro-Resolving Mediator: A Comparative Guide to the Structure of Biologically-Derived PCTR1
For researchers, scientists, and drug development professionals, a definitive understanding of the molecular structure of novel therapeutic agents is paramount. This guide provides a comprehensive comparison and confirmation of the structure of Protectin Conjugate in Tissue Regeneration 1 (PCTR1), a potent, biologically-derived lipid mediator with significant pro-resolving and tissue regenerative properties.
Protectin Conjugate in Tissue Regeneration 1 (this compound) is an endogenously produced specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation and the promotion of tissue repair.[1][2] Its intricate structure has been the subject of detailed investigation, and its confirmation has been pivotal in understanding its biological function and therapeutic potential.
Confirmed Stereochemical Structure of this compound
Through a combination of organic synthesis and direct comparison with biologically-derived material, the complete stereochemistry of this compound has been unequivocally established as 16R-glutathionyl, 17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid .[3] This precise spatial arrangement of atoms is crucial for its potent biological activities.
| Component | Description | Stereochemistry |
| Docosahexaenoic acid (DHA) backbone | A 22-carbon polyunsaturated fatty acid | 4Z,7Z,10Z,12E,14E,19Z |
| Hydroxyl group | Attached to the 17th carbon | 17S |
| Glutathione conjugate | Tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) linked via a thioether bond to the 16th carbon | 16R |
Structural Comparison with Related Mediators
This compound belongs to a larger family of cysteinyl-containing SPMs, which also includes Maresin Conjugates in Tissue Regeneration (MCTRs) and Resolvin Conjugates in Tissue Regeneration (RCTRs).[4][5] While these molecules share the common feature of a peptide conjugate, their biological activities can differ based on the core lipid backbone and the position of the peptide and other functional groups.
| Mediator | Core Lipid Backbone | Position of Peptide Conjugate | Key Biological Actions |
| This compound | Protectin (derived from DHA) | 16R-glutathionyl | Enhances macrophage migration and efferocytosis, promotes tissue regeneration, reduces polymorphonuclear leukocyte infiltration.[1][3] |
| PCTR2 | Protectin (derived from DHA) | 16R-cysteinylglycinyl | Less effective than this compound in promoting keratinocyte migration.[4] |
| PCTR3 | Protectin (derived from DHA) | 16R-cysteinyl | Less effective than this compound in promoting keratinocyte migration.[4] |
| MCTR1 | Maresin (derived from DHA) | Differs from this compound | Stimulates macrophage efferocytosis and tissue regeneration.[4] |
| RCTR1 | Resolvin (derived from DHA) | Differs from this compound | Possesses inflammation-resolving actions.[4] |
Experimental Confirmation of this compound Structure and Function
The elucidation and confirmation of the this compound structure involved a multi-faceted approach, integrating advanced analytical techniques with functional bioassays.
Key Experimental Protocols
-
Lipid Mediator Metabololipidomics: This technique, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), was instrumental in the initial identification and quantification of this compound from biological samples, such as peritoneal exudates from mice with E. coli-induced peritonitis.[1][3] The method allows for the separation and sensitive detection of a wide range of lipid mediators.
-
Total Organic Synthesis: The complete chemical synthesis of this compound was a critical step in confirming its stereochemistry.[3] The synthetic molecule was then directly compared to the biologically-derived this compound to ensure an exact match in terms of structure and activity.
-
Biological Assays:
-
Macrophage and Monocyte Migration Assays: These assays demonstrated that both biologically-produced and synthetic this compound promoted the migration of human monocytes and macrophages in a dose-dependent manner (0.001 to 10.0 nmol/L).[1][3]
-
Phagocytosis and Efferocytosis Assays: this compound was shown to enhance the phagocytosis of E. coli by macrophages and the clearance of apoptotic polymorphonuclear leukocytes (efferocytosis).[3]
-
Tissue Regeneration in Planaria: The regenerative properties of this compound were confirmed in a planaria model, where it accelerated tissue regeneration following injury.[1][3]
-
Keratinocyte Migration Assay: An in vitro scratch wound assay with human keratinocytes was used to demonstrate that this compound enhances cell migration, a key process in wound healing.[4]
-
Quantitative Data Summary
| Experiment | Parameter Measured | Result with this compound Treatment |
| E. coli-induced Peritonitis | Peritoneal macrophage count at 48 hours | Two-fold increase.[3] |
| Prostaglandin E2 (PGE2) levels | 48% decrease.[3][6] | |
| Prostaglandin D2 (PGD2) levels | 64% decrease.[3][6] | |
| Human Keratinocyte Migration | Wound closure at 24 hours (10 nM this compound) | ~46% closure compared to ~25% in control.[6] |
| cAMP levels (10 nM this compound, 15 minutes) | Significant elevation.[4][6] |
Signaling Pathways and Biosynthesis
The biological actions of this compound are mediated through specific signaling pathways. Furthermore, its biosynthesis is a tightly regulated enzymatic cascade.
This compound Biosynthetic Pathway
The biosynthesis of this compound is initiated from the omega-3 fatty acid docosahexaenoic acid (DHA).
Caption: Biosynthetic pathway of this compound from DHA.
This compound Signaling in Keratinocyte Migration
This compound enhances human keratinocyte migration through a cyclic AMP (cAMP) and protein kinase A (PKA) dependent mechanism.
Caption: this compound signaling pathway in human keratinocytes.
This compound Metabolism
This compound is a precursor to PCTR2 and PCTR3 through the sequential enzymatic cleavage of its glutathione moiety.
Caption: Metabolic conversion of this compound to PCTR2 and PCTR3.
References
- 1. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure elucidation of the pro‐resolving mediators provides novel leads for resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
PCTR1's Influence on Macrophage Polarization: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of Protectin Conjugate in Tissue Regeneration 1 (PCTR1) on M1 and M2 macrophage phenotypes. This compound, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is emerging as a potent modulator of macrophage function, playing a critical role in the resolution of inflammation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting inflammatory and infectious diseases.
This compound at the Crossroads of Macrophage Polarization: M1 vs. M2
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major subsets are the pro-inflammatory M1 macrophages, crucial for host defense against pathogens, and the anti-inflammatory M2 macrophages, which are involved in the resolution of inflammation and tissue repair. This compound has been shown to be a key player in orchestrating a shift towards a pro-resolving M2 phenotype.
Experimental evidence robustly demonstrates that this compound is preferentially produced by M2 macrophages and, in turn, amplifies their pro-resolving functions while dampening the pro-inflammatory activities of M1 macrophages.[1][2]
Quantitative Analysis of this compound's Effects
The differential effects of this compound on M1 and M2 macrophage phenotypes are supported by quantitative experimental data. Key findings are summarized in the tables below.
Table 1: Endogenous Production of Peptide-Conjugated Lipid Mediators in M1 vs. M2 Macrophages
| Lipid Mediator Family | M1 Macrophages (% of total) | M2 Macrophages (% of total) |
| PCTR, RCTR, MCTR | 33% | 73% |
| Cysteinyl Leukotrienes (cys-LT) | 67% | 27% |
Data adapted from Sesquile Ramon, et al. (2016).[1] This table illustrates the distinct lipid mediator profiles of M1 and M2 macrophages, with M2 macrophages producing significantly higher levels of pro-resolving mediators like this compound.
Table 2: Effect of this compound on Cytokine and Chemokine Production by Human Macrophages
| Cytokine/Chemokine | Effect of this compound (1 nM) |
| Tumor Necrosis Factor-α (TNF-α) | Decreased |
| Interleukin-8 (IL-8) | Decreased |
| Interleukin-3 (IL-3) | Decreased |
| Eotaxin | Decreased |
| Interleukin-12(p40) | Decreased |
| IP-10 | Enhanced |
| Matrix Metallopeptidase 3 (MMP-3) | Enhanced |
| Cytotoxic T-Lymphocyte Antigen 4 (CTLA-4) | Enhanced |
| Transforming Growth Factor-β (TGF-β) | Enhanced |
Data adapted from Sesquile Ramon, et al. (2016).[1] This table summarizes the modulatory effects of this compound on the secretion of key signaling molecules from macrophages stimulated with serum-treated zymosan.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to G-protein coupled receptors (GPCRs) on the macrophage surface, with evidence pointing towards the involvement of GPR37 and Formyl Peptide Receptor 2 (FPR2/ALX).[3][4] Activation of these receptors initiates a downstream signaling cascade that ultimately leads to the observed pro-resolving cellular responses.
Upon binding to its receptor, this compound is thought to trigger signaling pathways involving intracellular calcium mobilization, as well as the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling events culminate in the modulation of transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPARγ), which further promotes an anti-inflammatory and pro-resolving macrophage phenotype.
Experimental Protocols
The following are summaries of key experimental protocols utilized in the study of this compound's effects on macrophage polarization.
Human Monocyte Isolation and Macrophage Differentiation
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from leukocyte concentrates from healthy donors by density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Macrophage Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and penicillin-streptomycin.
-
M1 Polarization: To induce an M1 phenotype, monocytes are treated with granulocyte-macrophage colony-stimulating factor (GM-CSF) for 6 days, followed by stimulation with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) for 24-48 hours.
-
M2 Polarization: To induce an M2 phenotype, monocytes are treated with macrophage colony-stimulating factor (M-CSF) for 6 days, followed by stimulation with interleukin-4 (IL-4).[1]
Lipid Mediator Metabololipidomics
-
Sample Preparation: Macrophage culture supernatants or tissue exudates are collected and subjected to solid-phase extraction to isolate lipid mediators.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is identified and quantified based on its specific retention time and MS/MS fragmentation pattern.[1]
Macrophage Phagocytosis and Efferocytosis Assays
-
Phagocytosis Assay: M1 or M2 macrophages are incubated with fluorescently labeled E. coli bioparticles. The uptake of bacteria by macrophages is quantified by flow cytometry or fluorescence microscopy.
-
Efferocytosis Assay: Apoptotic human neutrophils (generated by UV irradiation) are labeled with a fluorescent dye and then co-cultured with macrophages. The engulfment of apoptotic neutrophils by macrophages (efferocytosis) is measured by flow cytometry or microscopy.[1]
Conclusion and Future Directions
This compound demonstrates a significant and selective influence on macrophage phenotypes, promoting a pro-resolving M2 state while suppressing M1-driven inflammation. This is achieved through the differential production of lipid mediators and the modulation of cytokine and chemokine profiles. The underlying mechanism involves GPCR-mediated signaling pathways that ultimately orchestrate the macrophage's functional response.
These findings highlight this compound as a promising therapeutic candidate for a range of inflammatory conditions where the resolution of inflammation is impaired. Further research into the specific downstream signaling events and the in vivo efficacy of this compound will be crucial for translating these findings into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this compound and other pro-resolving mediators.
References
A Comparative Guide to Specialized Pro-Resolving Mediators: PCTR1, Resolvins, and Maresins
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is a highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, Protectin Conjugates in Tissue Regeneration (PCTRs), resolvins, and maresins have emerged as key players with potent immunoresolvent and tissue-protective functions. This guide provides an objective comparison of PCTR1, a prominent member of the PCTR family, with representative resolvins and maresins, supported by experimental data and detailed methodologies.
At a Glance: Key Structural and Functional Differences
| Feature | This compound | Resolvins (e.g., RvD1, RvE1) | Maresins (e.g., MaR1) |
| Precursor | Docosahexaenoic Acid (DHA) | DHA (D-series), Eicosapentaenoic Acid (EPA) (E-series) | Docosahexaenoic Acid (DHA) |
| Key Biosynthetic Intermediate | 16S,17S-epoxy-protectin | Epoxide intermediates (e.g., 7S,8R-epoxy-DHA for RvD1) | 13S,14S-epoxy-maresin |
| Distinguishing Structural Feature | C-16 Glutathione conjugate | Trihydroxy- or dihydroxy-derivatives of DHA or EPA | Dihydroxy-derivative of DHA |
| Primary Producing Cells | M2 Macrophages, Leukocytes | Neutrophils, Macrophages, Endothelial Cells | Macrophages |
| Primary Functions | Potent monocyte/macrophage agonist, enhances bacterial clearance, promotes tissue regeneration.[1] | Inhibit neutrophil infiltration, reduce inflammatory pain, enhance phagocytosis.[2][3] | Limit neutrophil infiltration, enhance macrophage phagocytosis, reduce pro-inflammatory cytokines.[4][5] |
Biosynthetic Pathways
The biosynthesis of these potent lipid mediators originates from the omega-3 fatty acid, docosahexaenoic acid (DHA). While they share a common precursor, their enzymatic transformations lead to structurally and functionally distinct molecules.
Caption: Biosynthetic pathways of this compound, Resolvin D1, and Maresin 1 from DHA.
Comparative Biological Activities
The following tables summarize quantitative data from studies comparing the bioactivities of this compound, resolvins, and maresins.
Table 1: Regulation of Leukocyte Functions
| Mediator | Assay | Concentration | Effect | Source |
| This compound | Human Monocyte/Macrophage Migration | 0.001-10 nM | Potent and dose-dependent increase in migration.[6] | [6] |
| Resolvin D1 (RvD1) | Human Neutrophil Transmigration | 1-100 nM | Dose-dependent inhibition of fMLP-induced transmigration.[7] | [7] |
| Resolvin D2 (RvD2) | dHL-60 Neutrophil Migration | 500 nM | ~70% reduction in fMLP-induced migration.[2] | [2] |
| Resolvin E1 (RvE1) | dHL-60 Neutrophil Migration | 2000 nM | ~80% reduction in fMLP-induced migration.[2] | [2] |
| Maresin 1 (MaR1) | Human Macrophage Phagocytosis of P. gingivalis | 1 nM | ~31-65% increase in phagocytosis.[8] | [8] |
| Maresin 1 (MaR1) | Murine Zymosan-induced Peritonitis | 10 ng/mouse | ~50-80% reduction in PMN infiltration.[4] | [4] |
Table 2: Modulation of Inflammatory Responses
| Mediator | Model | Concentration/Dose | Effect | Source |
| This compound | E. coli-infected mice | 30 ng/mouse | Decreased PMNs and increased macrophages; accelerated bacterial clearance. | [9] |
| Resolvin D1 (RvD1) | LPS-stimulated Human Monocytes | 1-100 nM | Suppression of TNF, IL-1β, and IL-8 release.[10] | [10] |
| Resolvin D2 (RvD2) | LPS-stimulated Human Monocytes | 1-100 nM | Suppression of TNF, IL-1β, and IL-8 release.[10] | [10] |
| Maresin 1 (MaR1) | LPS-stimulated Human Monocytes | 1-100 nM | Suppression of TNF, IL-1β, and IL-8 release.[10] | [10] |
| Resolvin E1 (RvE1) | Rat Carrageenan-induced Paw Edema | 0.1-1 µ g/paw | Dose-dependent reduction in edema; twice as potent as RvD1.[11] | [11] |
Signaling Mechanisms
This compound, resolvins, and maresins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on target cells, initiating downstream signaling cascades that collectively promote the resolution of inflammation.
Caption: Signaling pathways of this compound, Resolvin D1, and Maresin 1.
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol is adapted from a study comparing the potency of resolvins in inhibiting neutrophil migration.[2]
References
- 1. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 2. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Maresin 1 Biosynthesis and Proresolving Anti-infective Functions with Human-Localized Aggressive Periodontitis Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PCTR1's Role in Bacterial Clearance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protectin Conjugate in Tissue Regeneration 1 (PCTR1) with other key mediators in bacterial clearance, supported by experimental data. This compound, a specialized pro-resolving mediator (SPM), has emerged as a potent regulator of host defense, accelerating the resolution of infections. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in immunology and drug development.
Comparative Performance in Bacterial Clearance
The efficacy of this compound in promoting bacterial clearance has been independently validated in several studies. Its mechanisms of action include enhancing macrophage recruitment and phagocytosis, reducing pro-inflammatory mediators, and increasing the expression of host defense genes.[1][2][3][4][5][6] This section compares the performance of this compound with other critical pathways and molecules involved in the host response to bacterial infection.
| Feature | This compound | Resolvin D1 (RvD1) | Lipoxin A4 (LXA4) | TLR4 Signaling |
| Primary Mechanism | Enhances macrophage phagocytosis and efferocytosis, reduces neutrophil infiltration, and decreases pro-inflammatory mediators.[2][3][6] | Promotes resolution of inflammation, enhances phagocytosis, and reduces neutrophil trafficking.[2] | Inhibits neutrophil chemotaxis and adhesion, stimulates monocyte migration, and promotes clearance of apoptotic neutrophils. | Recognizes bacterial lipopolysaccharide (LPS) to initiate an inflammatory response crucial for bacterial clearance.[7][8] |
| Effect on Bacterial Load | Significantly reduces bacterial load in various infection models, including skin wounds and peritonitis.[1][2][4] | Enhances bacterial clearance and can decrease the required antibiotic dose.[2] | Contributes to the resolution of inflammation, which is essential for effective bacterial clearance. | Essential for initiating the immune response to Gram-negative bacteria, but excessive signaling can lead to detrimental inflammation.[7][9] |
| Modulation of Inflammatory Mediators | Decreases levels of pro-inflammatory prostaglandins (PGE2, PGD2) and cytokines (TNF-α, IL-6).[2] | Reduces pro-inflammatory cytokine production.[2] | Inhibits the production of pro-inflammatory leukotrienes and cytokines.[10] | Induces the production of a wide range of pro-inflammatory cytokines and chemokines.[7][11] |
| Key Cellular Targets | Macrophages, monocytes, and keratinocytes.[1][2][6] | Neutrophils and macrophages.[2] | Neutrophils, monocytes, and epithelial cells.[10] | Myeloid cells (macrophages, neutrophils), endothelial cells, and others.[7] |
| Receptor(s) | Specific receptor not yet fully identified, but some studies suggest involvement of the ALX/FPR2 receptor. | Binds to ALX/FPR2 and GPR32. | Binds to the ALX/FPR2 receptor. | Toll-like receptor 4 (TLR4) in complex with MD-2 and CD14. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound signaling enhances bacterial clearance by promoting macrophage activity and dampening excessive inflammation.
Caption: Workflow for in vivo assessment of bacterial clearance following this compound treatment.
Caption: In vitro workflow to quantify the effect of this compound on macrophage phagocytosis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Bacterial Clearance Assay in a Murine Skin Wound Model
This protocol is adapted from studies evaluating the effect of this compound on bacterial clearance in vivo.[1][4]
Materials:
-
8-10 week old C57BL/6 mice
-
Staphylococcus aureus (e.g., ATCC 25923)
-
This compound and other test compounds
-
Sterile surgical instruments
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
Procedure:
-
Culture S. aureus overnight in TSB, then dilute to the desired concentration (e.g., 1x10^7 CFU/mL) in sterile PBS.
-
Anesthetize mice and create a full-thickness dermal wound on the dorsum using a 6-mm biopsy punch.
-
Inoculate the wound with a specific volume of the bacterial suspension (e.g., 10 µL of 1x10^7 CFU/mL).
-
Administer this compound or vehicle control topically to the wound at specified time points.
-
At predetermined endpoints (e.g., 1, 3, and 5 days post-infection), euthanize the mice and excise the wounded tissue.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colony-forming units (CFU).
-
Calculate the CFU per gram of tissue and compare the bacterial load between treatment groups.
In Vitro Macrophage Phagocytosis Assay by Flow Cytometry
This protocol outlines a method to quantify the phagocytic capacity of macrophages in response to this compound.[12][13]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Escherichia coli or Staphylococcus aureus
-
Fluorescent label for bacteria (e.g., FITC, pHrodo)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Culture macrophages to confluency in appropriate cell culture plates.
-
Label bacteria with a fluorescent dye according to the manufacturer's instructions.
-
Pre-treat macrophages with this compound or vehicle control for a specified duration (e.g., 1 hour).
-
Add the fluorescently labeled bacteria to the macrophage culture at a specific multiplicity of infection (MOI).
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-phagocytosed bacteria.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cells by flow cytometry, gating on the macrophage population.
-
Quantify the percentage of fluorescently positive macrophages and the mean fluorescence intensity to determine the extent of phagocytosis.
Measurement of Inflammatory Mediators
This protocol describes the quantification of cytokines and lipid mediators from biological samples.[2][14]
Materials:
-
Tissue samples or biological fluids (e.g., peritoneal lavage, serum)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for lipid mediator profiling
-
Protein extraction buffers
-
Solid-phase extraction (SPE) cartridges for lipid mediators
Procedure for Cytokine Measurement (ELISA):
-
Collect tissue or fluid samples from experimental animals treated with this compound or control.
-
Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Perform a protein assay to determine the total protein concentration in each sample.
-
Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the samples, following the manufacturer's protocol.
-
Normalize cytokine concentrations to the total protein concentration for tissue samples.
Procedure for Lipid Mediator Profiling (LC-MS/MS):
-
Collect biological samples and immediately add two volumes of cold methanol to precipitate proteins and stabilize lipid mediators.
-
Add deuterated internal standards to each sample for quantification.
-
Perform solid-phase extraction (SPE) to isolate the lipid mediators.
-
Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Identify and quantify specific lipid mediators (e.g., this compound, prostaglandins, leukotrienes) based on their retention times and mass-to-charge ratios.
This comprehensive guide provides a foundation for understanding and further investigating the role of this compound in bacterial clearance. The presented data, protocols, and visualizations aim to facilitate objective comparisons and guide future research in the development of novel therapeutics for infectious diseases.
References
- 1. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances Repair and Bacterial Clearance in Skin Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Protectin this compound Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Clearance, Bacterial Clearance, and Systemic Inflammatory Responses Are Regulated by Cell Type–Specific Functions of TLR4 during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The subversion of Toll-like receptor signaling by bacterial and viral proteases during the development of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice that exclusively express TLR4 on endothelial cells can efficiently clear a lethal systemic Gram-negative bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of CFTR to Alveolar Fluid Clearance by Lipoxin A4 via PI3K/Akt Pathway in LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PCTR1: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information to ensure the proper and safe disposal of PCTR1 waste in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Immediate Safety and Pre-Disposal Handling
Proper handling and storage of this compound waste are critical to prevent accidental exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including chemical-resistant nitrile gloves, safety glasses or goggles, and a standard laboratory coat.
-
Segregation: this compound waste should be kept separate from other chemical waste streams to avoid unforeseen reactions.[2][3] At a minimum, segregate it from acids, bases, and strong oxidizing agents.[4]
-
Containerization: Use a designated, leak-proof, and chemically compatible waste container.[2][3] Polypropylene containers are often a suitable choice for peptide-based materials. Ensure the container has a secure, screw-on cap.[4]
-
Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][5] The label should also include the date when waste was first added to the container.[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight. Ensure the storage area is secure and only accessible to authorized personnel.
Hazardous Waste Characterization
In the absence of a specific SDS for this compound, it must be treated as hazardous waste.[6] Your institution's EHS office will make the final determination, but it should be evaluated against the following characteristics:
| Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flash point less than 60°C (140°F), or non-liquids that can cause fire through friction or spontaneous chemical changes.[7] | Unlikely for a peptide/lipid compound, but must be confirmed by EHS. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4] | The pH of this compound solutions should be measured; if outside the neutral range, it may be corrosive. Neutralization may be an option after consulting EHS.[8] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Unlikely based on its known biological functions, but must be assumed as a possibility without specific data. |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment. | As a biologically active molecule, this compound should be considered toxic to prevent its release into the environment.[1] |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the standard procedure for disposing of this compound waste. This protocol is designed to be adapted to your specific institutional and local regulations.
-
Consult Institutional Guidelines: Before initiating any disposal procedures, contact your institution's EHS office.[1] Provide them with all available information on this compound. They will give you specific instructions for its disposal in accordance with federal, state, and local regulations.[2]
-
Waste Collection:
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in your pre-labeled hazardous waste container.[3] Do not dispose of these solutions down the sink.[9][10] Keep the container securely capped when not in use.[2][5]
-
Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., pipette tips, weighing papers, gloves) in a separate, clearly labeled solid hazardous waste container.
-
-
Packaging for Disposal:
-
Ensure the waste container is no more than 90% full to allow for expansion.[2]
-
Securely seal the container to prevent any leaks or spills during transport.
-
Verify that the hazardous waste label is complete, accurate, and clearly visible.
-
-
Documentation: Maintain a detailed record of the waste, including the chemical name (this compound), quantity, and the date the container was filled. This is essential for regulatory compliance.[6]
-
Schedule Waste Pickup: Arrange for a hazardous waste pickup with your institution's EHS office or their designated hazardous waste contractor.[2][3] Do not transport hazardous waste yourself.[6]
-
Handover for Disposal: Transfer the waste to the authorized EHS personnel or the licensed waste disposal company upon their arrival. They will ensure the final disposal, which for biologically active compounds often involves incineration to ensure complete destruction.[1]
Disposal Workflow for Novel Research Chemicals
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a research compound like this compound in a laboratory setting.
Caption: Disposal workflow for a novel research chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Essential Safety and Handling Guide for Novel Chemical Compound PCTR1
When working with a novel or uncharacterized chemical compound, here designated as PCTR1, a comprehensive safety protocol is paramount. Since the specific hazards of this compound are unknown, it must be treated as a hazardous substance until a thorough risk assessment can be completed. This guide provides essential, immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Risk Assessment and Hazard Control
Before handling this compound, a risk assessment is mandatory. The guiding principle is to assume the compound is hazardous.[1] In the absence of specific data, consider the potential for the substance to be toxic, carcinogenic, or a reproductive toxicant.[1]
The hierarchy of controls should be applied:
-
Engineering Controls : All work involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] For potentially explosive compounds, a portable blast shield is also recommended.[1]
-
Administrative Controls : Develop and follow a Standard Operating Procedure (SOP) for all work with this compound. Clearly designate and label work areas where this compound is handled and stored.
-
Personal Protective Equipment (PPE) : PPE is the final line of defense and must be used consistently and correctly.
Personal Protective Equipment (PPE) Requirements
The minimum PPE for any laboratory work includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2] For handling this compound, enhanced protection is required.
Table 1: PPE Recommendations for Handling this compound
| Protection Area | Required PPE | Specification & Rationale |
| Torso/Body | Laboratory Coat | Buttoned, long-sleeved lab coat to protect skin and clothing. A fire-resistant coat is required if flammable materials are present.[3][4] |
| Eyes & Face | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1] A face shield must be worn over goggles when there is a significant splash hazard, such as when pouring large volumes.[2][4][5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][5][6] For extended contact or handling of highly toxic materials, more substantial gloves (e.g., neoprene or Norfoil) should be used. Always check gloves for punctures or tears before use.[6] |
| Respiratory | Respirator (As needed) | A NIOSH-approved respirator is necessary if there is a risk of inhaling powders, aerosols, or volatile vapors that cannot be contained by a fume hood.[4][7] The type (e.g., N95, half-mask with cartridges) depends on the anticipated hazard level.[8][9] |
Experimental Workflow for Safe Handling
A structured workflow ensures that all safety precautions are taken in the correct sequence. The following diagram outlines the key phases and steps for safely handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 9. students.umw.edu [students.umw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
